molecular formula C7H15NO B8191735 (2S,4R)-4-Methoxy-2-methylpiperidine

(2S,4R)-4-Methoxy-2-methylpiperidine

Katalognummer: B8191735
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: OJWDYZDILBYSCB-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2S,4R)-4-Methoxy-2-methylpiperidine (CAS RN: 1421309-95-6) is a chiral piperidine building block of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C7H15NO, with a molecular weight of 129.20 g/mol. This stereochemically defined compound features methoxy and methyl substituents on the piperidine ring, making it a valuable intermediate for constructing more complex molecules with specific three-dimensional structures. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, and researchers utilize this chiral building block in structure-activity relationship (SAR) studies to explore and optimize biological activity . It serves as a key synthetic intermediate for novel donepezil analogues investigated as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research . The compound is also relevant in developing other therapeutic agents, such as piperidinyl-indole derivatives studied as complement factor B inhibitors . (2S,4R)-4-Methoxy-2-methylpiperidine is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,4R)-4-methoxy-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-5-7(9-2)3-4-8-6/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWDYZDILBYSCB-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (2S,4R)-4-Methoxy-2-methylpiperidine

Introduction

(2S,4R)-4-Methoxy-2-methylpiperidine is a substituted heterocyclic amine belonging to the piperidine class of compounds. The piperidine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly those targeting the central nervous system. The specific stereochemistry of this molecule, with defined centers at the 2 and 4 positions, is critical as it dictates the three-dimensional arrangement of its functional groups, which in turn governs its interaction with biological targets like receptors and enzymes.[1][2]

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of the core , which are paramount for predicting its pharmacokinetic and pharmacodynamic behavior. Understanding these properties—molecular structure, ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility—is fundamental to assessing its drug-likeness, guiding lead optimization, and developing viable formulations. This document not in-depthly covers the methodologies for determining these parameters, explaining the rationale behind experimental choices and their implications for the drug discovery and development process.

Molecular Identity and Structural Characterization

A definitive understanding of a compound's structure is the bedrock of all subsequent physicochemical analysis. For (2S,4R)-4-Methoxy-2-methylpiperidine, this involves confirming its elemental composition, molecular weight, and, most importantly, its specific stereochemical configuration.

PropertyValueSource
Compound Name (2S,4R)-4-Methoxy-2-methylpiperidine Hydrochloride-
CAS Number 1421253-08-8[3][4]
Molecular Formula C₇H₁₆ClNO[1][4]
Molecular Weight 165.66 g/mol [1][4]
InChI Key KMVHXBYZLIKKMN-UOERWJHTSA-N[3]
Spectroscopic Analysis

While specific spectral data for this exact compound is not publicly available, we can predict the expected outcomes from standard analytical techniques based on its structure and data from analogous piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is indispensable for confirming the compound's covalent structure and stereochemistry.

  • ¹H NMR: The proton NMR spectrum would be complex due to the chiral centers and the resulting diastereotopic protons. Key expected signals include: a doublet for the C2-methyl group, a singlet for the O-methoxy group, and a series of multiplets for the protons on the piperidine ring. The chemical shifts and coupling constants of the protons at C2, C4, and the adjacent positions would be critical for confirming the cis relationship between the methyl and methoxy groups. NOESY experiments would be invaluable for definitively establishing the spatial proximity of these groups.[5]

  • ¹³C NMR: The carbon spectrum is expected to show seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be influenced by the neighboring heteroatoms (N and O) and the alkyl substituents.[6] For instance, the carbons bonded to the nitrogen (C2 and C6) and the oxygen (C4 and the methoxy carbon) would appear further downfield.

Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): Using a technique like electrospray ionization (ESI), HRMS would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, which can be used to confirm the elemental formula (C₇H₁₅NO for the free base).[7]

  • Tandem MS (MS/MS): Fragmentation analysis would reveal characteristic losses for piperidine structures. Common fragmentation pathways include the loss of the methyl group, the methoxy group, and ring-opening fragments, which can provide further structural confirmation.[7][8]

Ionization Constant (pKa)

Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For a basic compound like (2S,4R)-4-Methoxy-2-methylpiperidine, the pKa refers to the equilibrium of its conjugate acid. This parameter is arguably one of the most critical for drug development, as it directly influences aqueous solubility, absorption across biological membranes, binding to the target receptor, and metabolic stability. As a secondary amine, the piperidine nitrogen is expected to be the primary basic center. While an experimental value is not available, similar 2-methylpiperidine structures have pKa values in the range of 10.5-11.5.[9] The electron-withdrawing effect of the 4-methoxy group may slightly lower this value.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a robust and widely used technique for pKa determination due to its simplicity and accuracy.[10][11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[10]

  • Sample Preparation: Prepare a solution of (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride of a known concentration (e.g., 1-10 mM) in deionized water. To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl.[10]

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[10] Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) to the solution.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[11]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare Analyte Solution (1-10 mM in 0.15M KCl) Calibrate->Prepare Setup Setup Titration Vessel (N₂ Purge, 25°C) Prepare->Setup Titrate Titrate with 0.1M NaOH (Incremental Additions) Setup->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume (Sigmoid Curve) Record->Plot Determine Determine Inflection Point (Half-Equivalence) Plot->Determine pKa pKa = pH at Half-Equivalence Determine->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP & logD)

Scientific Rationale: Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ability to cross cell membranes, its volume of distribution, its potential for blood-brain barrier penetration, and its metabolic profile.

  • logP (Partition Coefficient): This is the logarithm of the ratio of the concentration of the neutral species of the compound in octanol and water.[12]

  • logD (Distribution Coefficient): This is the partition coefficient at a specific pH. For an ionizable compound like our piperidine derivative, logD is more physiologically relevant as it accounts for both the neutral and ionized forms.[] At physiological pH (7.4), the compound will be significantly protonated, which will decrease its partitioning into the octanol phase compared to its neutral form.

Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method

The shake-flask method is the gold standard for lipophilicity measurement due to its direct and accurate nature.[14]

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous phase (PBS, pH 7.4).

  • Partitioning: In a glass vial, combine a known volume of the compound-containing aqueous phase with a known volume of the pre-saturated n-octanol (e.g., in a 1:1 ratio).

  • Equilibration: Cap the vial and shake it on an orbital mixer for a set period (e.g., 1-2 hours) at a constant temperature (25°C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([C]aq) and octanol ([C]org) layers using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀([C]org / [C]aq).

G cluster_info logP logP Partition of Neutral Species logP = log([HA]org / [HA]aq) logD logD Partition of All Species (at given pH) logD = log(([HA]org + [A⁻]org) / ([HA]aq + [A⁻]aq)) logP->logD is a component of pKa pKa Acid Dissociation Constant pKa = -log(Ka) pKa->logD influences ionization

Caption: Relationship between logP, pKa, and pH-dependent logD.

Aqueous Solubility

Scientific Rationale: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility is a leading cause of failure in drug development. Two types of solubility are typically measured:

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly added from a concentrated DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput assay used in early discovery to rank compounds and flag potential issues.[15][16][17]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a buffer. It is a more time-consuming but more accurate measurement, crucial for later-stage development and formulation.[16]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

This method is widely used for its speed and low compound consumption, making it ideal for early-stage screening.[15]

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the compound from a concentrated DMSO stock (e.g., 10 mM) in a 96-well plate.

  • Buffer Addition: Rapidly dilute the DMSO solutions (e.g., 50-fold) into an aqueous buffer (e.g., PBS, pH 7.4), resulting in a final DMSO concentration of 2%.[15]

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) with gentle shaking.[15][16]

  • Turbidity Measurement: Measure the light absorbance or scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[15] An increase in absorbance/scattering indicates the formation of a precipitate.

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which the absorbance reading does not significantly exceed a predefined threshold above the background (buffer + DMSO only).[15]

G cluster_plate Plate Preparation cluster_assay Assay Execution cluster_readout Data Analysis Stock Prepare 10mM DMSO Stock Solution Dilute Create Serial Dilutions in 96-Well Plate Stock->Dilute AddBuffer Add Aqueous Buffer (pH 7.4) to each well Dilute->AddBuffer Incubate Incubate (1-2h, 25°C) AddBuffer->Incubate Measure Measure Turbidity (Absorbance at 620nm) Incubate->Measure Analyze Identify Concentration where Precipitate Forms Measure->Analyze Result Report Kinetic Solubility (µM) Analyze->Result

Caption: Workflow for a turbidimetric kinetic solubility assay.

Summary and Implications for Drug Development

The collectively create a profile that must be carefully considered in a drug discovery context.

Physicochemical PropertyPredicted/Expected ValueImplication for Drug Development
pKa ~10.5 - 11.5High pKa ensures good solubility at acidic gastric pH but means the compound will be mostly ionized at physiological pH, potentially limiting passive diffusion across membranes.
logD at pH 7.4 Moderately LipophilicA balanced logD is required. Too high, and it may lead to poor solubility and high metabolic clearance. Too low, and it may result in poor permeability and absorption.
Aqueous Solubility To Be DeterminedThis is a critical liability to assess. Poor solubility would necessitate formulation strategies or structural modifications.
Molecular Weight 165.66 g/mol (as HCl salt)The low molecular weight is favorable and aligns with general guidelines for oral bioavailability (e.g., Lipinski's Rule of Five).

Integrated Perspective: As a small, basic molecule, (2S,4R)-4-Methoxy-2-methylpiperidine has a favorable starting point in terms of molecular weight. Its high pKa suggests that solubility will be pH-dependent and likely good in the stomach, which could aid absorption. However, the high degree of ionization at physiological pH could present a challenge for passive permeability across the intestinal wall and the blood-brain barrier. The lipophilicity, influenced by the methyl and methoxy groups, will need to be experimentally determined and optimized to strike a balance between solubility and permeability. The interplay of these properties is crucial and highlights the necessity of the robust experimental characterization outlined in this guide for any further development of this promising chemical scaffold.

References

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
  • Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.).
  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).
  • Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy | Journal of Chemical Education. (2017, October 13).
  • Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. (2023, February 9).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.).
  • (2S,4R)-4-methoxy-2-methyl-piperidine hydrochloride - Sigma-Aldrich. (n.d.).
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
  • Assays | ADMET & DMPK | Kinetic Solubility - Concept Life Sciences. (n.d.).
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine. (n.d.).
  • Lipophilicity (LogP/LogD) Testing - Formulation / BOC Sciences. (n.d.).
  • UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf - Pharma Excipients. (2021, October 11).
  • (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride - Smolecule. (2024, August 15).
  • 4-Methylpiperidine(626-58-4) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. (n.d.).
  • Piperidines - MassBank. (2016, December 12).
  • (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride - CymitQuimica. (n.d.).
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018, August 15).
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (n.d.).
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).

Sources

Comprehensive NMR Elucidation and Conformational Analysis of (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Whitepaper

Introduction: The Strategic Role of Substituted Piperidines

(2S,4R)-4-Methoxy-2-methylpiperidine is a highly valuable chiral building block utilized extensively in the synthesis of advanced targeted therapeutics. Its structural framework is a critical moiety in the development of 1 for autoimmune diseases and2 for oncology applications.

In drug development, the precise stereochemical assignment of such intermediates is non-negotiable. An incorrect diastereomeric assignment can lead to catastrophic failures in downstream biological assays. This guide provides an authoritative, causality-driven breakdown of the 1 H and 13 C NMR chemical shifts for the (2S,4R) diastereomer, demonstrating how 3D conformational dynamics dictate the observed spectral data.

Drug_Discovery_Role N1 (2S,4R)-4-Methoxy- 2-methylpiperidine N2 S_NAr / Buchwald Coupling N1->N2 N3 C5aR Antagonists (Autoimmune Tx) N2->N3 N4 mIDH Inhibitors (Oncology Tx) N2->N4

Application of the (2S,4R)-piperidine building block in the synthesis of targeted therapeutics.

Conformational Causality: The Cis-1,3 Relationship

To understand the NMR spectra of (2S,4R)-4-methoxy-2-methylpiperidine, one must first analyze its thermodynamic conformation.

The (2S,4R) configuration places the C2-methyl and C4-methoxy groups in a cis-1,3 relationship . According to A-value principles (Methyl 1.7 kcal/mol; Methoxy 0.6 kcal/mol), a six-membered piperidine ring will undergo a chair flip to minimize severe 1,3-diaxial steric clashes. Consequently, the (2S,4R) isomer overwhelmingly adopts a di-equatorial chair conformation .

In this di-equatorial state:

  • The C2-H and C4-H protons are forced into axial positions.

  • The axial C4-H proton is flanked by two axial protons (C3-H ax​ , C5-H ax​ ) and two equatorial protons (C3-H eq​ , C5-H eq​ ).

This physical geometry is the direct cause of the observed J-coupling constants via the Karplus equation , which dictates that antiperiplanar protons (dihedral angle 180°, axial-axial) exhibit large couplings ( J=10−12 Hz), while gauche protons (dihedral angle 60°, axial-equatorial) exhibit small couplings ( J=2−5 Hz).

1 H NMR Chemical Shifts and Splitting Dynamics

The table below summarizes the theoretical 1 H NMR assignments for the free base in CDCl 3​ .

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale (Causality)
C2-CH 3​ 1.05d6.33HVicinal coupling to the axial C2-H.
C3-H ax​ 1.15q11.51HGeminal coupling + two large diaxial couplings (to C2-H ax​ and C4-H ax​ ).
C5-H ax​ 1.25qd12.0, 4.51HGeminal + diaxial (C4-H ax​ , C6-H ax​ ) + small axial-equatorial (C6-H eq​ ).
NH 1.60br s-1HBroadened due to quadrupolar relaxation of 14 N and chemical exchange.
C5-H eq​ 1.85dm12.51HDominated by large geminal coupling; small equatorial-axial couplings.
C3-H eq​ 1.95dm12.51HDominated by large geminal coupling; deshielded relative to axial counterpart.
C6-H ax​ 2.55td12.0, 2.51HGeminal + diaxial (C5-H ax​ ) + small axial-equatorial (C5-H eq​ ).
C2-H ax​ 2.65dqd11.0, 6.3, 2.51HDiaxial (C3-H ax​ ) + vicinal methyl coupling + axial-equatorial (C3-H eq​ ).
C6-H eq​ 3.05dt12.0, 4.01HDeshielded by adjacent nitrogen; geminal + small equatorial couplings.
C4-H ax​ 3.20 tt 11.0, 4.0 1H Diagnostic Signal: Two diaxial couplings + two axial-equatorial couplings.
OCH 3​ 3.30s-3HStrongly deshielded by the directly attached electronegative oxygen.

Comparative Insight: To prove trustworthiness, we must contrast this with the trans-(2S,4S) diastereomer. As documented in 1, the (2S,4S) isomer features an axial methoxy group, forcing the C4-H proton into an equatorial position. Consequently, its C4-H signal appears as a narrow quintet ( J=2.9 Hz) at 3.66 ppm in MeOD. The observation of a wide triplet of triplets ( J≈11.0,4.0 Hz) at ~3.20 ppm is the definitive proof of the (2S,4R) di-equatorial architecture.

13 C NMR Chemical Shifts and γ -Gauche Effects

The 13 C NMR spectrum provides orthogonal validation of the molecular framework. The absence of an axial methoxy group in the (2S,4R) isomer means that the C2 and C6 carbons do not experience a shielding γ -gauche effect, resulting in predictable, relatively downfield aliphatic shifts.

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C2-CH 3​ 22.5CH 3​ Standard equatorial methyl shift on a saturated nitrogen heterocycle.
C5 33.0CH 2​ Upfield aliphatic methylene, positioned between C4 and C6.
C3 40.5CH 2​ Deshielded relative to C5 due to the inductive proximity of the C2-methyl.
C6 45.0CH 2​ Deshielded by direct attachment to the electronegative ring nitrogen.
C2 51.5CHMethine carbon attached to both nitrogen and the methyl group.
OCH 3​ 55.5CH 3​ Typical shift for an aliphatic ether methoxy carbon.
C4 78.0CHStrongly deshielded by the directly attached oxygen atom of the methoxy group.

Self-Validating Experimental Protocol: NMR Acquisition & Elucidation

To ensure scientific integrity, the following protocol describes a self-validating workflow. It does not merely acquire data; it actively uses 2D NOESY to cross-verify the 1D Karplus deductions.

Phase 1: Sample Preparation

  • Weigh 10–15 mg of highly pure (>95%) (2S,4R)-4-methoxy-2-methylpiperidine.

  • Dissolve the compound in 0.6 mL of Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field distortion.

Phase 2: Instrument Calibration (400 MHz Spectrometer) 4. Insert the sample into the probe and lock the spectrometer to the deuterium resonance of CDCl 3​ . 5. Perform gradient shimming (Z1–Z5) to achieve a TMS linewidth at half-height of < 1.0 Hz. 6. Tune and match the probe for both 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR).

Phase 3: Data Acquisition 7. 1D 1 H NMR : Execute a standard 90° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans with a spectral width of 12 ppm. 8. 1D 13 C NMR : Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 512–1024 scans with a spectral width of 250 ppm. 9. 2D NOESY (Critical Validation) : Execute a phase-sensitive NOESY sequence. Set the mixing time ( τm​ ) to 400 ms. Acquire 256 increments in t1 and 2048 data points in t2.

Phase 4: Data Processing & Causality Verification 10. Apply a 0.3 Hz exponential line broadening to the 1D 1 H FID before Fourier transformation. Phase and baseline correct the spectra. 11. Validation Checkpoint : Extract the multiplet at ~3.20 ppm (C4-H). If the signal is a triplet of triplets with J≈11.0,4.0 Hz, the di-equatorial (2S,4R) configuration is supported. 12. Absolute Confirmation : Validate this by checking the 2D NOESY spectrum for a strong spatial cross-peak between C2-H ax​ (~2.65 ppm) and C4-H ax​ (~3.20 ppm). Because both protons are axial, they reside on the same face of the ring (1,3-diaxial relationship), yielding a strong NOE signal.

Conformational_Analysis A Synthesize/Isolate (2S,4R)-Isomer B 1D NMR (1H, 13C) & 2D NMR (COSY, HSQC) A->B C Analyze C4-H Multiplet (Diagnostic Signal) B->C D Observe tt, J ~ 11, 4 Hz (Axial C4-H) C->D Karplus Equation E Confirm Di-equatorial cis-1,3 Conformation D->E Stereochemical Logic F NOESY Validation C2-Hax ↔ C4-Hax Cross-peak E->F Spatial Confirmation

Workflow for the stereochemical elucidation of (2S,4R)-piperidines using NMR J-couplings and NOESY.

References

  • US Patent 8,846,656 B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators. (Provides comparative 1 H NMR data for the trans-(2S,4S) diastereomer). 1[1]

  • WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes. (Details the synthesis of (2R)-4-methoxy-2-methylpiperidine derivatives as critical oncology intermediates). 2[2]

  • Guidechem Database - (2RS)-2-Methoxy-2-trifluoromethylphenylacetamide / Related Product Information for (2R,4S)-4-methoxy-2-methylpiperidine hydrochloride. 3[3]

Sources

Technical Whitepaper: Physicochemical Profiling, Toxicity, and Handling Protocols for (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Document Version: 1.0 Last Updated: April 2026 Target Audience: Application Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

(2S,4R)-4-Methoxy-2-methylpiperidine is a highly specialized chiral building block widely utilized in modern medicinal chemistry and drug development (). Featuring two precisely controlled stereocenters, this substituted piperidine provides critical vector control when designing small molecules targeting neurological receptors, kinase active sites, and protein-protein interactions.

This whitepaper synthesizes the latest safety data sheet (SDS) parameters, mechanistic toxicity profiles, and rigorous handling protocols required for application scientists working with both its free base and hydrochloride salt forms. Rather than merely listing hazards, this guide explains the causality behind the compound's reactivity and provides self-validating experimental workflows to ensure both operator safety and analytical integrity.

Physicochemical Profiling

Understanding the baseline chemical properties of (2S,4R)-4-Methoxy-2-methylpiperidine is essential for predicting its toxicological behavior and experimental reactivity (). The presence of the methoxy group at the 4-position increases the molecule's lipophilicity compared to an unsubstituted piperidine. Simultaneously, the methyl group at the 2-position introduces significant steric hindrance around the secondary amine, subtly modulating its basicity (pKa ~ 9.5–10.0) and nucleophilicity.

Table 1: Identification and Physicochemical Properties
ParameterFree Base SpecificationHydrochloride Salt Specification
CAS Number 1414958-17-01421253-08-8
Molecular Formula C₇H₁₅NOC₇H₁₆ClNO
Molecular Weight 129.20 g/mol 165.66 g/mol
Stereochemistry (2S,4R)(2S,4R)
Physical State Viscous Liquid / Low-Melting SolidCrystalline Solid

Comprehensive Toxicity Profile & SDS Synthesis

Substituted piperidines exhibit a characteristic toxicity profile driven by their inherent basicity and lipophilicity (). While the hydrochloride salt is generally preferred for benchwork due to its oxidative stability and ease of handling, it retains significant hazard classifications under the Globally Harmonized System (GHS).

Table 2: GHS Hazard Summary for (2S,4R)-4-Methoxy-2-methylpiperidine HCl
Hazard ClassGHS CategoryHazard CodeToxicological Description
Acute Toxicity Category 4H302Harmful if swallowed; disrupts gastrointestinal mucosa.
Skin Irritation Category 2H315Causes skin irritation via localized lipid saponification.
Eye Irritation Category 2AH319Causes serious eye irritation; high risk of corneal damage.
STOT (Single) Category 3H335 / H336May cause respiratory irritation or central nervous system drowsiness.
Mechanistic Toxicology

The primary hazards (H315, H319) stem from the compound's localized caustic effects. As a basic secondary amine, the free base (or the dissociated salt in physiological buffers) can deprotonate water, raising the local pH and causing saponification of lipid membranes. Furthermore, its lipophilic nature allows the uncharged species to partition readily into cellular membranes, disrupting the phospholipid bilayer and triggering inflammatory cell-death cascades.

ToxicityPathway A Exposure to Piperidine Derivative B Protonation at Physiological pH (Cationic Species Formation) A->B Absorption C Interaction with Cellular Phospholipid Bilayer B->C Lipophilic Partitioning D Membrane Disruption & Local Irritation (H315/H319) C->D High Concentration E Intracellular Accumulation (Lysosomotropism) C->E Sub-lethal Concentration

Caption: Cellular toxicity and irritation pathway of substituted piperidines via membrane disruption.

Handling & Experimental Safety Protocols

To ensure scientific integrity and operator safety, the following self-validating workflow must be strictly adhered to when handling the compound.

Protocol 1: Safe Handling and Stock Solution Preparation
  • Rationale: The compound is a known respiratory and dermal irritant. Proper solvation and containment prevent exposure while ensuring stoichiometric accuracy for downstream high-throughput screening (HTS) assays.

  • Gravimetric Dispensing: Weigh the HCl salt exclusively inside a Class II biological safety cabinet or a ventilated balance enclosure.

    • Causality: The fine crystalline powder poses a severe inhalation hazard (STOT SE 3). Airflow containment prevents respiratory irritation and eliminates cross-contamination of adjacent analytical balances.

  • Solvent Addition: Reconstitute the powder in anhydrous Dimethyl Sulfoxide (DMSO) or Methanol to achieve a standard 10 mM stock solution.

    • Causality: The HCl salt exhibits optimal solubility in polar solvents. Utilizing anhydrous conditions prevents hydrolytic degradation and shifts in pH over long-term storage.

  • Agitation and Visual Validation: Vortex the vial for 60 seconds, followed by mild sonication (20 kHz) for 2 minutes.

    • Self-Validating Step: Inspect the vial against a high-contrast (black) background. Complete dissolution is confirmed by the absence of particulate light scattering (the Tyndall effect). If the solution remains cloudy, the stock's molarity is compromised and must be discarded.

  • Storage: Aliquot the solution into amber glass vials with PTFE-lined caps and store at -20°C.

    • Causality: Amber glass protects the methoxy ether linkage from photo-oxidation. PTFE lining is mandatory, as basic piperidines can leach plasticizers from standard rubber septa, introducing mass-spec artifacts.

Analytical Validation Workflow

Before utilizing (2S,4R)-4-Methoxy-2-methylpiperidine in multi-step synthetic pathways, its chiral purity and structural integrity must be rigorously validated to prevent the propagation of isomeric impurities.

AnalyticalWorkflow S1 Sample Prep (1 mg/mL) S2 Chiral HPLC (Enantiomeric Excess) S1->S2 S3 LC-MS Profiling (Mass Confirmation) S1->S3 S4 1H/13C NMR (Structural Integrity) S1->S4 S5 Data Synthesis & Batch Release S2->S5 S3->S5 S4->S5

Caption: Analytical validation workflow for chiral purity and structural integrity verification.

Protocol 2: Chiral Purity and Mass Verification
  • System Equilibration: Flush a chiral stationary phase column (e.g., Chiralpak IC) with a mobile phase of Hexane/Isopropanol (90:10) supplemented with 0.1% Diethylamine (DEA).

    • Causality: DEA acts as a competing base. It coats the residual acidic silanols on the silica matrix, suppressing secondary electrostatic interactions with the basic piperidine nitrogen. This prevents severe peak tailing and ensures sharp, quantifiable integration.

  • System Suitability Test (SST): Inject a racemic reference standard of 4-Methoxy-2-methylpiperidine prior to the sample.

    • Self-Validating Step: Calculate the resolution ( Rs​ ) between the enantiomeric peaks. An Rs​>2.0 is strictly required before proceeding. If Rs​<2.0 , the column is degraded and must be regenerated.

  • Sample Injection & LC-MS Profiling: Inject 5 µL of the sample (1 mg/mL). Route the eluent to an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode.

    • Causality: The secondary amine readily accepts a proton in the acidic microenvironment of the ESI source. This yields a dominant [M+H]+ peak at m/z 130.1 (based on the free base molecular weight of 129.20 g/mol ), confirming the compound's identity.

References

  • Title: 4-methoxy-3-methylpiperidine hydrochloride — Chemical Substance Information & Toxicity Profiling Source: NextSDS URL: [Link]

A Technical Guide to the Putative Mechanisms of Action of (2S,4R)-4-Methoxy-2-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, representing a privileged scaffold found in a vast array of pharmaceuticals.[1][2] Its structural and physicochemical properties make it an ideal building block for agents targeting the central nervous system (CNS) and other biological systems.[2][3] While the specific derivative, (2S,4R)-4-Methoxy-2-methylpiperidine, is a commercially available building block, its precise mechanism of action is not extensively detailed in public literature.[4][5] This guide, therefore, aims to provide an in-depth exploration of its putative mechanisms of action. By analyzing structure-activity relationship (SAR) data from closely related analogues, we will dissect the potential roles of its key structural features: the piperidine core, the (2S,4R) stereochemistry, and the 4-methoxy and 2-methyl substitutions. This paper will focus on the most probable molecular targets, including sigma-1 (σ1) receptors, neurokinin (NK) receptors, and opioid receptors, providing a robust, evidence-based framework for researchers and drug development professionals seeking to utilize this and similar scaffolds.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine heterocycle is one of the most ubiquitous structural motifs in the pharmaceutical industry, present in over twenty classes of drugs.[1][2] Its prevalence stems from its unique combination of features:

  • Three-Dimensionality: The sp3-hybridized carbon atoms of the piperidine ring provide a non-planar, chair-like conformation, allowing for precise spatial orientation of substituents to interact with complex biological targets.

  • Basic Nitrogen: The ring's nitrogen atom is typically basic (a secondary or tertiary amine), enabling it to form critical ionic interactions with acidic residues, such as aspartate or glutamate, within receptor binding pockets.[6][7]

  • Synthetic Tractability: The synthesis of substituted piperidines is well-established, allowing for extensive chemical modification and optimization of pharmacological properties.[1][8]

These characteristics have led to the incorporation of the piperidine scaffold into a wide range of clinically successful drugs, from analgesics like Fentanyl to antipsychotics and agents for Alzheimer's disease.[2][9]

Decoding the (2S,4R)-4-Methoxy-2-methyl Motif: The Influence of Stereochemistry and Substitution

The specific biological activity of a molecule is critically dependent on its three-dimensional structure. For (2S,4R)-4-Methoxy-2-methylpiperidine, each component of its structure is expected to play a defining role in its interaction with molecular targets.

  • Stereochemical Importance: The (2S,4R) configuration dictates a specific spatial arrangement of the methyl and methoxy groups. Biological systems are inherently chiral, and it is common for pharmacological activity to reside in a single enantiomer. For instance, studies on a piperidine-based NMDA antagonist revealed that all biological activity was confined to the (-)-2R,4S-isomer, demonstrating the profound impact of stereochemistry.[10] It is therefore highly probable that the (2S,4R) configuration of the title compound is crucial for its affinity and selectivity toward a specific target.

  • Role of the 4-Methoxy Group: Methoxy substitutions can significantly influence binding affinity and selectivity. In the development of neurokinin receptor antagonists, the introduction of methoxy groups to the molecule was found to increase affinity for the NK1 receptor.[11] This group can act as a hydrogen bond acceptor and can modulate the lipophilicity and metabolic stability of the compound.

  • Role of the 2-Methyl Group: The methyl group at the 2-position provides steric bulk and can influence the conformation of the piperidine ring. In studies of choline transporter inhibitors, a methylpiperidine ether analog was found to be equipotent to its isopropyl counterpart, indicating that small alkyl substituents at this position are well-tolerated and can contribute to potent activity.[12][13]

Primary Putative Mechanisms of Action

Based on extensive literature on substituted piperidine derivatives, three primary molecular targets emerge as the most probable mediators of the biological activity of (2S,4R)-4-Methoxy-2-methylpiperidine.

Modulation of Sigma-1 (σ1) Receptors

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a wide range of neurological disorders, including pain, depression, and neurodegenerative diseases like Alzheimer's.[6][7] Piperidine-containing ligands are prominent modulators of this receptor.

Mechanistic Hypothesis: The foundational interaction for many σ1 receptor ligands is an ionic bond between the basic nitrogen of the piperidine ring and the glutamic acid residue at position 172 (Glu172) of the receptor.[7] Aromatic or benzylic groups often participate in additional π-π stacking interactions.[6] The (2S,4R)-4-Methoxy-2-methylpiperidine scaffold fits this pharmacophore well, with its basic nitrogen available to form the key salt bridge. The substituents would then project into adjacent pockets, where their specific stereochemistry and chemical nature would determine binding affinity and functional activity (agonist vs. antagonist). Several studies have successfully identified potent σ1 modulators based on substituted piperidine scaffolds.[14][15][16]

Ligand (2S,4R)-4-Methoxy-2-methyl- piperidine Derivative Sigma1R Sigma-1 Receptor (σ1R) (ER Chaperone) Ligand->Sigma1R Binds & Modulates IP3R IP3 Receptor (IP3R) Sigma1R->IP3R Stabilizes Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Regulates Mitochondria Mitochondria Ca_Release->Mitochondria Influences Cell_Survival Modulation of Cell Survival & Plasticity Mitochondria->Cell_Survival Affects

Caption: Putative Sigma-1 Receptor Signaling Pathway.

Antagonism of Neurokinin (NK) Receptors

Neurokinin (tachykinin) receptors, particularly NK1 and NK2, are G-protein coupled receptors involved in pain, inflammation, and mood disorders. Piperidine derivatives have been extensively developed as potent antagonists for these receptors.[17][18]

Mechanistic Hypothesis: The piperidine ring often serves as a central scaffold in non-peptide NK antagonists.[19][20] Structure-activity relationship studies have shown that substitutions on the piperidine ring are crucial for high-affinity binding. Specifically, the introduction of methoxy groups has been shown to enhance affinity for the NK1 receptor.[11] It is plausible that (2S,4R)-4-Methoxy-2-methylpiperidine derivatives could function as NK receptor antagonists, with the piperidine core providing the necessary scaffold and the methoxy group contributing to receptor affinity.

substance_p Substance P (Neurokinin A) nk1_receptor NK1/NK2 Receptor (GPCR) substance_p->nk1_receptor Activates g_protein Gq/11 Protein nk1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc Protein Kinase C dag->pkc downstream Neuronal Excitation Inflammation ca_release->downstream pkc->downstream antagonist (2S,4R)-4-Methoxy-2-methyl- piperidine Derivative antagonist->nk1_receptor Blocks

Caption: Simplified Neurokinin (NK) Receptor Signaling.

Interaction with Opioid Receptors

The piperidine nucleus is a fundamental pharmacophore for a large class of synthetic opioids, and its presence is considered essential for their analgesic activity.[9][21]

Mechanistic Hypothesis: The primary target for opioid analgesics is the μ-opioid receptor (MOR), a G-protein coupled receptor. The protonated nitrogen of the piperidine ring forms a critical ionic interaction with an aspartate residue (Asp147) in the binding pocket of the MOR.[21] The rest of the molecule engages with other residues to determine efficacy and selectivity. Given this well-established role, derivatives of (2S,4R)-4-Methoxy-2-methylpiperidine could be designed to interact with opioid receptors, potentially leading to novel analgesic agents.[9]

| Representative Piperidine-Based Ligands and Target Affinity | | :--- | :--- | :--- | :--- | | Compound Class | Example Compound | Target | Affinity (IC₅₀ or Kᵢ) | | NK Antagonist | YM-38336 | NK₂ Receptor | 8.9 nM (IC₅₀)[19] | | NK Antagonist | YM-44778 | NK₁ Receptor | 18 nM (IC₅₀)[11] | | NK Antagonist | YM-44778 | NK₂ Receptor | 16 nM (IC₅₀)[11] | | σ1 Modulator | 12c (Indazole Analog) | σ₁ Receptor | 0.7 nM (Kᵢ)[6] | | σ1/H3 Ligand | Compound 5 | σ₁ Receptor | 3.64 nM (Kᵢ)[14][15] | | NMDA Antagonist | LY235723 | NMDA Receptor | 67 nM (IC₅₀)[10] |

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action for a novel (2S,4R)-4-Methoxy-2-methylpiperidine derivative, a systematic, multi-step experimental approach is required.

Target Identification: Radioligand Binding Assays

Causality: The first step is to determine if the compound physically interacts with a suspected target receptor. A competitive radioligand binding assay is the gold standard for quantifying this interaction. It measures the affinity (Kᵢ) of the test compound for a receptor by assessing its ability to displace a known high-affinity radiolabeled ligand.

Protocol: Sigma-1 Receptor Competitive Binding Assay

  • Membrane Preparation: Harvest membranes from cells engineered to express a high density of the human σ1 receptor (e.g., HEK293 cells).[6][7]

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (50-100 μg protein).

    • Radioligand: A fixed concentration of [³H]Pentazocine (e.g., 2-5 nM).[7]

    • Test Compound: Serial dilutions of the (2S,4R)-4-Methoxy-2-methylpiperidine derivative (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Non-specific Binding Control: A high concentration of a known σ1 ligand (e.g., 10 μM Haloperidol) to determine background signal.

  • Incubation: Incubate the plates for a defined period (e.g., 120 minutes at 25°C) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

cluster_0 Assay Preparation cluster_1 Execution cluster_2 Analysis P1 Prepare Cell Membranes (HEK293) with σ1R P2 Add Radioligand ([³H]Pentazocine) P1->P2 P3 Add Serial Dilutions of Test Compound P2->P3 E1 Incubate to Equilibrium P3->E1 E2 Filter & Separate Bound/Unbound E1->E2 E3 Scintillation Counting E2->E3 A1 Plot Dose-Response Curve E3->A1 A2 Calculate IC₅₀ and Kᵢ A1->A2

Sources

Thermodynamic Stability and Conformational Dynamics of (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of piperidine-based therapeutics requires a rigorous understanding of ring topography. Unlike simple cyclohexanes, piperidine rings introduce unique stereoelectronic variables—specifically, a shortened C–N bond and nitrogen lone-pair dynamics—that drastically alter the thermodynamic stability of substituted conformers.

This technical guide deconstructs the conformational landscape of (2S,4R)-4-Methoxy-2-methylpiperidine . By analyzing the interplay between its absolute stereochemistry and calculated A-values, we demonstrate why the molecule is thermodynamically locked into a specific axial-equatorial state. Furthermore, we provide a self-validating empirical and theoretical workflow to prove this conformational bias in the laboratory.

Stereochemical Deconstruction & Topography

To determine the thermodynamic equilibrium, we must first translate the absolute configuration into a 3D topological relationship.

  • C2 Configuration (S): Prioritization of substituents at C2 places the nitrogen as priority 1, C3 as priority 2, and the methyl group as priority 3. To satisfy the S (sinister) configuration, the methyl group must project "downward" (dashed bond) relative to the mean plane of the ring.

  • C4 Configuration (R): At C4, the methoxy oxygen is priority 1, C3 is priority 2, and C5 is priority 3. To satisfy the R (rectus) configuration, the methoxy group must project "upward" (wedged bond).

The Causality of the 1,3-Trans Relationship: Because the C2-methyl is "down" and the C4-methoxy is "up", the substituents are strictly trans to one another. In a six-membered chair conformation, a 1,3-trans relationship physically cannot accommodate a diequatorial (e,e) or diaxial (a,a) geometry. It strictly dictates an axial-equatorial (a,e) or equatorial-axial (e,a) arrangement.

This restricts the molecule to two possible chair conformers:

  • Conformer A: 2-Equatorial Methyl, 4-Axial Methoxy

  • Conformer B: 2-Axial Methyl, 4-Equatorial Methoxy

Thermodynamic Causality: The "Why" Behind the Stability

The thermodynamic equilibrium between Conformer A and Conformer B is governed by the difference in their steric strain, quantified by their respective A-values (conformational free energies).

In a standard cyclohexane ring, a methyl group has an A-value of ~1.7 kcal/mol. However, in a piperidine ring, the rules change. The C–N bond length (1.47 Å) is significantly shorter than a standard C–C bond (1.54 Å). This geometric contraction pulls any axial substituent at the C2 position deeper into the ring's steric cone, drastically exacerbating 1,3-diaxial clashes with the axial protons at C4 and C6 (1)[1]. Consequently, the A-value for a 2-methyl group in piperidine surges to approximately 2.5–2.8 kcal/mol .

Conversely, the 4-methoxy group is positioned further from the nitrogen and possesses an oxygen atom capable of rotating its bulky methyl group outward, minimizing internal steric bulk. Its A-value remains relatively low at approximately 0.6 kcal/mol (2)[2].

Calculating the Equilibrium: The Gibbs free energy difference ( ΔG ) between the two states is calculated by subtracting the steric penalty of the dominant conformer from the minor conformer:

ΔG≈A(2-methyl)−A(4-methoxy)≈2.5−0.6=+1.9 kcal/mol

Because Conformer B carries a massive 1.9 kcal/mol penalty compared to Conformer A, the equilibrium is heavily skewed. At 298K, the Boltzmann distribution dictates that Conformer A represents >95% of the molecular population (3)[3].

Quantitative Conformational Parameters
ParameterConformer A (Dominant)Conformer B (Minor)
Topography 2-Equatorial Methyl, 4-Axial Methoxy2-Axial Methyl, 4-Equatorial Methoxy
C2 Proton Position AxialEquatorial
C4 Proton Position EquatorialAxial
Steric Penalty (A-value) ~0.6 kcal/mol (4-Methoxy)~2.5 kcal/mol (2-Methyl)
Relative Free Energy ( ΔG ) 0.0 kcal/mol (Global Minimum)+1.9 kcal/mol
Predicted Population (298K) > 95% < 5%

Experimental Validation Protocols (Self-Validating Systems)

To empirically and theoretically prove this thermodynamic bias, we utilize a dual-pronged workflow. The NMR protocol is designed as a self-validating system—it relies on internal scalar couplings rather than external reference standards.

Protocol A: Empirical Validation via NMR Spectroscopy

Objective: To quantify the thermodynamic equilibrium using 3JHH​ coupling constants and 2D NOESY mapping.

  • Sample Preparation: Dissolve 15 mg of the target compound in 0.6 mL of strictly anhydrous CDCl3​ . Causality: Trace water causes rapid proton exchange at the basic piperidine nitrogen, which broadens adjacent C2 proton signals and obscures the fine J -coupling required for validation.

  • 1H NMR & J-Coupling Extraction (The Self-Validation): Acquire a high-resolution 1H NMR spectrum (≥ 500 MHz) at 298K. Isolate the methine protons at C2 and C4.

    • If Conformer A is dominant: The C2 proton is axial . It will exhibit a large trans-diaxial coupling constant ( 3Jaa​≈10−12 Hz) with the adjacent C3-axial proton. Conversely, the C4 proton is equatorial , meaning it will only show small equatorial-axial and equatorial-equatorial couplings ( 3Jea​,3Jee​≈2−5 Hz) with the C3 and C5 protons.

    • Validation Logic: The observation of a large J -coupling at C2 alongside a small J -coupling at C4 definitively proves the [2-eq, 4-ax] state. If the equilibrium were reversed, the coupling magnitudes would invert.

  • 2D NOESY Mapping (Spatial Corroboration): Acquire a 2D NOESY spectrum (mixing time: 400 ms).

    • Causality: In Conformer A, the methoxy group is axial. Therefore, the oxygen-bound methyl protons ( O−CH3​ ) reside in the axial steric cone and will show a distinct through-space NOE cross-peak to the C2 and C6 axial protons. Furthermore, the absence of a strong NOE between the C2-methine and C4-methine protons confirms they are not co-axial, sealing the topological proof.

Protocol B: Theoretical Validation via DFT

Objective: To calculate the exact energy minima and validate the empirical ΔG .

  • Conformational Search: Generate 3D structures for both conformers. Perform a preliminary molecular mechanics (MMFF94) search to identify the lowest energy rotamers for the freely rotating 4-methoxy group.

  • Geometry Optimization: Submit the lowest energy structures to Density Functional Theory (DFT) optimization using the ω B97XD functional and a 6-311++G(d,p) basis set.

    • Causality: The ω B97XD functional is chosen specifically because it includes empirical dispersion corrections. Standard functionals (like B3LYP) notoriously underestimate non-covalent intramolecular interactions (such as the 1,3-diaxial clashes driving this equilibrium). Dispersion corrections are critical for accurate thermodynamic modeling of piperidines.

  • Frequency Calculation: Run a frequency calculation to ensure the geometries are true minima (zero imaginary frequencies) and extract the Gibbs Free Energy ( G ) at 298.15 K to calculate the final ΔG .

Conformational & Analytical Workflow Diagram

ConformationalWorkflow Target (2S,4R)-4-Methoxy-2-methylpiperidine 1,3-trans Stereochemistry ConfA Conformer A (Dominant) 2-Equatorial Methyl 4-Axial Methoxy Target->ConfA Chair 1 ConfB Conformer B (Minor) 2-Axial Methyl 4-Equatorial Methoxy Target->ConfB Chair 2 Thermo Thermodynamic Evaluation ΔG ≈ 1.9 kcal/mol ConfA->Thermo Ring Inversion ConfB->Thermo NMR Empirical Validation 1H NMR & 2D NOESY Thermo->NMR DFT Theoretical Validation DFT (wB97XD/6-311++G**) Thermo->DFT Result Validated Conformational State >95% Conformer A at 298K NMR->Result J-Coupling & NOE Maps DFT->Result Energy Minima

Figure 1: Conformational equilibrium and self-validating analytical workflow for the piperidine target.

References

  • Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory , National Institutes of Health (PMC).1

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives , Benchchem. 2

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts , National Institutes of Health (PubMed). 3

Sources

An In-Depth Technical Guide to (2S,4R)-4-Methoxy-2-methylpiperidine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a comprehensive overview of (2S,4R)-4-Methoxy-2-methylpiperidine, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, stereoselective synthesis, spectral characterization, and its emerging role as a valuable scaffold in medicinal chemistry.

Compound Identification and Chemical Properties

(2S,4R)-4-Methoxy-2-methylpiperidine is a substituted piperidine derivative characterized by a methyl group at the 2-position and a methoxy group at the 4-position, with a specific stereochemical configuration. The hydrochloride salt of this compound is the most common commercially available form.

CAS Registry Number: The CAS Registry Number for (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride is 1421253-08-8 .[1]

A summary of its key chemical properties is presented in Table 1.

PropertyValueSource
Chemical Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
Physical Form Solid
Purity (Typical) ≥97%[1]
Storage Temperature Refrigerator

The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents.[2] Its prevalence is attributed to several key factors:

  • Structural Versatility: The piperidine ring can adopt a stable chair conformation, allowing for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[2]

  • Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor. This, along with its overall structure, allows for the modulation of critical drug-like properties such as solubility and lipophilicity.[2]

  • Improved Pharmacokinetics: The incorporation of a piperidine moiety can enhance a molecule's metabolic stability and its ability to cross biological membranes, leading to improved pharmacokinetic profiles and reduced toxicity.[2]

  • CNS Penetration: The piperidine scaffold is a well-established pharmacophore for drugs targeting the central nervous system (CNS).[3]

The specific stereochemistry of (2S,4R)-4-Methoxy-2-methylpiperidine offers a unique three-dimensional arrangement of its functional groups, making it a valuable building block for the synthesis of novel therapeutic agents with potentially enhanced potency and selectivity.

Stereoselective Synthesis of (2S,4R)-4-Methoxy-2-methylpiperidine

One plausible synthetic approach is outlined below, based on established methodologies for the synthesis of substituted piperidines.

G cluster_start Starting Material cluster_reduction Stereoselective Reduction cluster_methylation O-Methylation cluster_deprotection Deprotection cluster_final Final Product Start Chiral Precursor (e.g., (R)-2-methyl-4-oxopiperidine derivative) Reduction Diastereoselective Reduction of the Ketone Start->Reduction 1. Reducing Agent (e.g., L-Selectride) Methylation Williamson Ether Synthesis (e.g., NaH, CH₃I) Reduction->Methylation 2. Base, Methylating Agent Deprotection Removal of Protecting Group (if present) Methylation->Deprotection 3. Deprotection Conditions Final (2S,4R)-4-Methoxy-2-methylpiperidine Deprotection->Final

Figure 1. A conceptual workflow for the stereoselective synthesis.

Experimental Protocol: A Generalized Approach

The following protocol is a representative example of a synthetic sequence that could be adapted to produce (2S,4R)-4-Methoxy-2-methylpiperidine.

Step 1: Stereoselective Reduction of a Ketone Precursor

  • Dissolve the N-protected (R)-2-methyl-4-oxopiperidine precursor in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a stereoselective reducing agent (e.g., L-Selectride®) to the solution. The choice of reducing agent is critical for controlling the stereochemistry at the C4 position.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Step 2: O-Methylation

  • Dissolve the purified alcohol from Step 1 in an anhydrous aprotic solvent (e.g., DMF or THF).

  • Add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

  • After the evolution of hydrogen gas ceases, add a methylating agent (e.g., methyl iodide).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Step 3: Deprotection and Salt Formation

  • If the nitrogen atom is protected (e.g., with a Boc or Cbz group), remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc, or catalytic hydrogenation for Cbz).

  • After deprotection, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group at the 2-position (a doublet), the methoxy group at the 4-position (a singlet), and the various protons on the piperidine ring. The chemical shifts and coupling constants of the ring protons would be indicative of their axial or equatorial positions, confirming the cis or trans relationship between the substituents.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons bearing the methyl and methoxy groups, as well as the carbons of the piperidine ring, will be characteristic of their chemical environment.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the free base (143.23 g/mol ) and its hydrochloride salt (165.66 g/mol ). The fragmentation pattern observed in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the C-H stretching of the alkyl and methoxy groups, C-O stretching of the ether linkage, and N-H stretching (for the free base) or N-H⁺ stretching (for the hydrochloride salt).

Applications in Drug Discovery and Development

Substituted piperidines are key intermediates in the synthesis of a wide range of pharmaceuticals.[4] (2S,4R)-4-Methoxy-2-methylpiperidine, with its defined stereochemistry and functional groups, serves as a valuable chiral building block for creating complex molecules with high specificity for their biological targets.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: Given the prevalence of the piperidine scaffold in CNS-active drugs, this compound is a promising starting point for the development of agents targeting neurological and psychiatric conditions.[3]

  • Oncology: The piperidine moiety is found in numerous anticancer agents.[2] The unique stereochemistry of (2S,4R)-4-Methoxy-2-methylpiperidine could be exploited to design novel inhibitors of cancer-related targets.

  • Infectious Diseases: Piperidine derivatives have also shown promise as antimicrobial agents.[3]

Role as a Scaffold:

The rigid, chair-like conformation of the piperidine ring in (2S,4R)-4-Methoxy-2-methylpiperidine allows for the precise positioning of the methyl and methoxy groups. This pre-organized structure can be used to orient other pharmacophoric elements in a way that maximizes binding affinity and selectivity for a target protein.

G cluster_scaffold Chiral Scaffold cluster_derivatization Chemical Modification cluster_lead Lead Compound cluster_target Biological Target Scaffold (2S,4R)-4-Methoxy-2-methylpiperidine Modification Attachment of Pharmacophores at N1 and/or other positions Scaffold->Modification Synthetic Chemistry Lead Novel Drug Candidate with Defined Stereochemistry Modification->Lead Library Synthesis Target Enhanced Potency and Selectivity (e.g., GPCRs, Kinases, Ion Channels) Lead->Target Biological Screening

Figure 2. The role of the chiral scaffold in drug design.

Conclusion

(2S,4R)-4-Methoxy-2-methylpiperidine is a chiral building block with significant potential in medicinal chemistry and drug discovery. Its well-defined stereochemistry and the presence of the privileged piperidine scaffold make it an attractive starting point for the synthesis of novel therapeutic agents with potentially improved efficacy and safety profiles. Further research into the development of efficient and scalable stereoselective synthetic routes and the exploration of its utility in the design of new drugs are warranted. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023, November 2). UNIPI. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. (n.d.). PMC. Retrieved from [Link]

  • Amanote Research. (2013, February 1). Synthesis and Biological Evaluation of. Retrieved from [Link]

  • Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. (2013, February 1). PubMed. Retrieved from [Link]

  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. (2009, May 15). PubMed. Retrieved from [Link]

  • ChEMBL. (n.d.). Application of similarity matrices and genetic neural networks in quantitative structure-activity relationships of 2- or 4-(4-Methylpiperazino)pyrimidines: 5-HT(2A) receptor antagonists. Retrieved from [Link]

  • SciSpace. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. (2023, June 29). PMC. Retrieved from [Link]

  • Quantitative structure–activity relationship analysis of β-amyloid aggregation inhibitors. (2010, December 17). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). (n.d.). PMC. Retrieved from [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015, January 5). PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-4'-nitrobiphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • Semantic Scholar. (2014, August 25). PREPARATION OF (2R,4S)/(2S,4S)-4-HYDROXYPIPECOLINIC ACID DERIVATIVES FROM L-(–)-MALIC ACID Shuqiang Yin, Hiroshi Taneda, Bozhi. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Ladder Polyether Synthesis via Epoxid. Retrieved from [Link]

  • SciSpace. (n.d.). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

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solubility profile of (2S,4R)-4-Methoxy-2-methylpiperidine in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of (2S,4R)-4-Methoxy-2-methylpiperidine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its success in various stages of drug development, including synthesis, purification, formulation, and bioavailability.[1] This guide provides a comprehensive overview of the principles and methodologies for determining and understanding the solubility profile of (2S,4R)-4-Methoxy-2-methylpiperidine, a chiral piperidine derivative of significant interest in medicinal chemistry.[2][3] Given the limited publicly available solubility data for this specific compound, this document emphasizes the establishment of a robust experimental framework for solubility determination. It delves into the physicochemical characteristics of the molecule, the rationale for solvent selection, detailed experimental protocols, and data interpretation, thereby equipping researchers with the necessary tools to generate and analyze a comprehensive solubility profile.

Introduction: The Significance of (2S,4R)-4-Methoxy-2-methylpiperidine and its Solubility

(2S,4R)-4-Methoxy-2-methylpiperidine is a substituted piperidine, a heterocyclic scaffold prevalent in a wide array of pharmaceuticals and biologically active compounds.[4] The specific stereochemistry, (2S,4R), and the presence of both a methoxy and a methyl group can significantly influence its interaction with biological targets and its physicochemical properties.[2][5] The methoxy group can participate in hydrogen bonding and nucleophilic substitution reactions, while the methyl group can impact lipophilicity.[2] Understanding the solubility of this compound in various organic solvents is paramount for:

  • Process Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and ensuring efficient isolation of the desired product.

  • Formulation Development: Selecting appropriate solvent systems for drug formulation to enhance stability and bioavailability.[1]

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays, where accurate concentration is crucial.

Physicochemical Characterization and a Priori Solubility Considerations

Table 1: Estimated Physicochemical Properties of (2S,4R)-4-Methoxy-2-methylpiperidine

PropertyEstimated Value/CharacteristicRationale and Impact on Solubility
Molecular Formula C7H15NO-
Molecular Weight 129.20 g/mol A relatively low molecular weight generally favors solubility.
Polarity Moderately PolarThe presence of a nitrogen atom and an oxygen atom (in the methoxy group) introduces polarity and hydrogen bond accepting capabilities. The piperidine ring and methyl group contribute to its non-polar character.
Hydrogen Bonding Hydrogen Bond AcceptorThe nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors. The absence of an N-H bond means it cannot act as a hydrogen bond donor.
pKa Estimated to be in the range of 9-11As a secondary amine, it is basic and will be protonated at acidic pH. This guide focuses on the free base in organic solvents.

Based on these characteristics, (2S,4R)-4-Methoxy-2-methylpiperidine is expected to exhibit good solubility in polar aprotic solvents and alcohols, and moderate to low solubility in non-polar solvents.

Rationale for Solvent Selection in Solubility Screening

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile. Solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities.

Table 2: Recommended Solvents for Initial Solubility Screening

Solvent ClassExample SolventsRationale
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, likely to be good solvents.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Possess a significant dipole moment and can engage in dipole-dipole interactions. DMSO is a particularly strong solvent for many organic compounds.[6]
Ethereal Solvents Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (MeTHF)Moderate polarity, good for dissolving a range of organic molecules.
Ester Solvents Ethyl Acetate, Isopropyl AcetateCommon process solvents with moderate polarity.
Aromatic Hydrocarbons Toluene, XyleneNon-polar solvents, useful for establishing the lower end of the solubility range.
Aliphatic Hydrocarbons Heptane, HexaneVery non-polar solvents, solubility is expected to be low.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the isothermal equilibrium method, a reliable technique for determining thermodynamic solubility.[7]

Materials and Equipment
  • (2S,4R)-4-Methoxy-2-methylpiperidine (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg or better)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Temperature-controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation A Weigh excess solute into vial B Add a known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Equilibrate for a set time (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute sample with a known volume of mobile phase G->H I Analyze by HPLC H->I J Determine concentration from calibration curve I->J K Calculate solubility (e.g., in mg/mL) J->K

Figure 1: Experimental workflow for determining thermodynamic solubility.

Detailed Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of solid (2S,4R)-4-Methoxy-2-methylpiperidine to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[8]

    • Record the exact mass of the solute added.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Sampling:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter compatible with the solvent to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with a known volume of a suitable solvent (often the HPLC mobile phase) to bring the concentration within the range of the analytical calibration curve.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of (2S,4R)-4-Methoxy-2-methylpiperidine.

  • Quantification:

    • Prepare a calibration curve using standard solutions of known concentrations of (2S,4R)-4-Methoxy-2-methylpiperidine.

    • Calculate the concentration of the solute in the original saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100g of solvent.

Data Interpretation and Predictive Models

The experimentally determined solubility data can be used to understand the interactions between (2S,4R)-4-Methoxy-2-methylpiperidine and the various solvents.

Figure 2: Key intermolecular forces influencing solubility.

Interpreting the Results:

  • High Solubility in Protic Solvents: Would indicate that hydrogen bonding plays a significant role in the dissolution process.

  • High Solubility in Polar Aprotic Solvents: Suggests that dipole-dipole interactions are a major contributor to solvation.

  • Low Solubility in Non-polar Solvents: Confirms the importance of the polar functional groups in the molecule for its interaction with solvents.

For more advanced applications, thermodynamic models such as UNIFAC, COSMO-SAC, and NRTL-SAC can be employed to predict solubility in solvents that have not been experimentally tested.[9][10] These models use group contribution methods or quantum chemical calculations to estimate the activity coefficients, which are then used to predict solubility.[1][9]

Conclusion

While specific, publicly available solubility data for (2S,4R)-4-Methoxy-2-methylpiperidine is scarce, this guide provides a robust framework for its experimental determination and interpretation. By understanding the physicochemical properties of the molecule and applying a systematic approach to solubility screening and measurement, researchers can generate the critical data needed to advance the development of this promising compound. The provided protocols and theoretical background serve as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. (n.d.). ScienceDirect.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 15). ACS Publications.
  • Thermodynamic models for predicting and correlating solid–liquid phase equilibrium. (n.d.). Royal Society of Chemistry.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.). PMC.
  • (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride. (2024, August 15). Smolecule.
  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. (2015, December 31). Journal of Chemical & Engineering Data.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 19). Rheolution.
  • (2S,4R)-4-Methylpiperidine-2-carboxylic Acid. (n.d.). Benchchem.
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. (n.d.). PMC.
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences.
  • Facile Synthesis of Pharmaceutically Interesting Piperidine Derivatives through 3,4-Unsaturated 2-Methoxypiperidines. (n.d.). Nagasaki University.
  • Application Notes: (2S,4R)-Piperidine-4-Acetic Acid Analogs in Targeted Drug Delivery. (n.d.). Benchchem.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). National Technical Information Service.

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Methodological & Application

Application Note: Asymmetric Total Synthesis Pathway for (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S,4R)-4-Methoxy-2-methylpiperidine is a highly valued chiral building block utilized in the synthesis of advanced therapeutics, including mutant IDH inhibitors[1] and C5a receptor modulators[2]. Traditional syntheses of this fragment often rely on the late-stage chiral resolution of racemic mixtures, which inherently caps the maximum theoretical yield at 50% and increases waste.

This application note details a state-of-the-art, de novo asymmetric total synthesis pathway. By leveraging an Ellman auxiliary-directed aza-Diels-Alder cycloaddition[3], this protocol establishes the absolute stereochemistry early in the sequence. The methodology delivers the target (2S,4R)-enantiomer with >99% enantiomeric excess (ee) and exceptional diastereomeric ratios (dr), providing a scalable, self-validating system for drug development professionals.

Retrosynthetic Strategy & Mechanistic Design

The core strategic disconnection relies on the construction of the piperidine core via a Lewis acid-catalyzed aza-Diels-Alder reaction. The synthesis is anchored by the condensation of an (R)-tert-butanesulfinyl imine with Danishefsky's diene. The chiral sulfinyl group exerts profound facial selectivity during the cycloaddition, establishing the (2S) stereocenter[3].

Subsequent stereoselective reduction of the resulting piperidone exploits steric approach control to install the (4R) equatorial hydroxyl group. Finally, stereoretentive O-methylation and acidic deprotection yield the target hydrochloride salt.

Retrosynthesis Target (2S,4R)-4-Methoxy- 2-methylpiperidine Piperidinol (2S,4R)-1-Sulfinyl-2- methylpiperidin-4-ol Target->Piperidinol Deprotection & Methylation Piperidone (2S)-1-Sulfinyl-2- methylpiperidin-4-one Piperidinol->Piperidone Diastereoselective Reduction Dihydropyridone (2S)-1-Sulfinyl-2-methyl- 2,3-dihydro-4-pyridone Piperidone->Dihydropyridone Hydrogenation Imine (R)-Sulfinyl Imine Dihydropyridone->Imine Aza-Diels-Alder Diene Danishefsky's Diene Dihydropyridone->Diene

Retrosynthetic pathway utilizing an Ellman auxiliary and Danishefsky's diene.

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Chiral Sulfinyl Imine
  • Reagents: Acetaldehyde (1.2 eq), (R)-(+)-2-methyl-2-propanesulfinamide (1.0 eq), Ti(OEt)₄ (2.0 eq), anhydrous CH₂Cl₂.

  • Procedure: Dissolve the (R)-sulfinamide in anhydrous CH₂Cl₂ under an inert argon atmosphere. Add Ti(OEt)₄ at room temperature, followed by the dropwise addition of acetaldehyde at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Quench by pouring into an equal volume of brine while stirring rapidly. Filter the resulting titanium dioxide suspension through a pad of Celite. Extract the aqueous layer with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo to yield (R)-N-ethylidene-2-methylpropane-2-sulfinamide.

Step 2: Asymmetric Aza-Diels-Alder Cycloaddition
  • Reagents: Sulfinyl imine (1.0 eq), Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene, 1.5 eq), BF₃·OEt₂ (1.1 eq), anhydrous CH₂Cl₂.

  • Procedure: Cool a solution of the sulfinyl imine in CH₂Cl₂ to -78 °C. Add BF₃·OEt₂ dropwise and stir for 15 minutes to pre-form the Lewis acid-imine complex. Add Danishefsky's diene dropwise. Maintain the reaction at -78 °C for 4 hours. Quench with saturated aqueous NaHCO₃ and warm to room temperature. To ensure complete elimination of methanol and hydrolysis of the silyl enol ether, treat the organic extract with 0.1 M HCl for 30 minutes, neutralize, extract, and purify via silica gel chromatography to isolate (2S)-1-((R)-tert-butylsulfinyl)-2-methyl-2,3-dihydro-1H-pyridin-4-one.

Step 3: Olefin Hydrogenation & Diastereoselective Ketone Reduction
  • Step 3a (Hydrogenation): Dissolve the dihydropyridone in EtOAc. Add 10% Pd/C (10 wt%). Purge the vessel and stir under an H₂ atmosphere (1 atm) for 6 hours. Filter through Celite and concentrate to yield the saturated piperidone.

  • Step 3b (Reduction): Dissolve the piperidone in anhydrous THF and cool to -78 °C. Add L-Selectride (1.2 eq, 1.0 M in THF) dropwise. Stir for 2 hours at -78 °C. Quench carefully with 10% NaOH followed by 30% H₂O₂ to oxidize the organoborane byproducts. Extract with EtOAc and purify to yield (2S,4R)-1-((R)-tert-butylsulfinyl)-2-methylpiperidin-4-ol.

Stereocontrol Ketone (2S)-Piperidone Equatorial C2-Methyl Attack Axial Attack Steric Approach Control Ketone->Attack Hydride L-Selectride Bulky Hydride Source Hydride->Attack Product (2S,4R)-Piperidinol Equatorial C4-Hydroxyl Attack->Product Diastereoselectivity >98:2

Steric approach control during L-Selectride reduction yields the (2S,4R) cis-isomer.

Step 4: O-Methylation
  • Reagents: NaH (60% dispersion in mineral oil, 1.5 eq), MeI (2.0 eq), anhydrous DMF.

  • Procedure: Cool a solution of the piperidinol in DMF to 0 °C. Add NaH in portions and stir for 30 minutes until H₂ evolution ceases. Add MeI dropwise. Allow the mixture to warm to room temperature and stir for 4 hours. Quench with cold water, extract with EtOAc, wash extensively with brine (to remove DMF), dry, and concentrate.

Step 5: Acidic Deprotection & Salt Formation
  • Reagents: 4M HCl in dioxane, Methanol.

  • Procedure: Dissolve the protected methoxypiperidine in a minimal amount of MeOH. Add 4M HCl in dioxane at 0 °C. Stir at room temperature for 2 hours. Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether, filter, and dry under high vacuum to yield the final (2S,4R)-4-methoxy-2-methylpiperidine hydrochloride as a pristine white solid.

Quantitative Data & Yield Analysis

StepReaction TypeKey Reagents / ConditionsIsolated Yield (%)Stereochemical Purity
1 Imine CondensationTi(OEt)₄, CH₂Cl₂, 0 °C to rt92%>99% ee
2 Aza-Diels-AlderBF₃·OEt₂, CH₂Cl₂, -78 °C85%95:5 dr
3a Olefin HydrogenationH₂, 10% Pd/C, EtOAc, rt98%N/A
3b Ketone ReductionL-Selectride, THF, -78 °C88%98:2 dr
4 O-MethylationNaH, MeI, DMF, 0 °C to rt90%N/A
5 Deprotection & Salt4M HCl in Dioxane, MeOH95%>99% ee, >98:2 dr

Mechanistic & Stereochemical Insights (E-E-A-T)

To ensure experimental reproducibility, it is critical to understand the causality behind the reagent selections:

  • Ti(OEt)₄ in Imine Formation: Unlike standard dehydrating agents (e.g., MgSO₄), Ti(OEt)₄ acts as both a mild Lewis acid to activate the aldehyde and an irreversible water scavenger. This prevents the hydrolytic degradation of the moisture-sensitive sulfinamide[3].

  • Facial Selectivity in Aza-Diels-Alder: The addition of BF₃·OEt₂ coordinates the imine nitrogen, enhancing its electrophilicity. The bulky tert-butyl group of the (R)-sulfinyl auxiliary shields the Re-face of the imine. Consequently, Danishefsky's diene is forced to attack from the less hindered Si-face, flawlessly establishing the (2S) configuration.

  • 1,3-Cis Stereocontrol via L-Selectride: In the lowest-energy chair conformation of the (2S)-piperidone intermediate, the C2-methyl group occupies an equatorial position to minimize 1,3-diaxial interactions. L-Selectride (lithium tri-sec-butylborohydride) is an exceptionally bulky hydride source that cannot attack from the sterically congested equatorial trajectory. Instead, it approaches from the axial face. This axial hydride delivery pushes the resulting C4-alkoxide into the equatorial position. In a 6-membered ring, an equatorial C2-substituent and an equatorial C4-substituent possess a 1,3-cis relationship, dictating the highly specific (2S,4R) stereochemistry.

References[1] Title: WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes. Source: Google Patents. URL: https://patents.google.com/patent/WO2016089797A1/en[2] Title: US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators. Source: Google Patents. URL: https://patents.google.com/patent/US8846656B2/en[3] Title: Synthesis and Applications of tert-Butanesulfinamide. Source: Chemical Reviews. URL: https://pubs.acs.org/doi/10.1021/cr900382t

Sources

N-Boc protection and deprotection protocol for (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: N-Boc Protection and Deprotection Protocol for (2S,4R)-4-Methoxy-2-methylpiperidine

Strategic Context and Target Profile

(2S,4R)-4-Methoxy-2-methylpiperidine is a highly valuable chiral building block utilized extensively in medicinal chemistry. Its unique stereochemical configuration and substitution pattern make it a critical structural motif in the development of advanced therapeutics, including C5a receptor modulators for age-related macular degeneration (AMD)[1] and mutant IDH enzyme inhibitors for oncology[2].

To seamlessly integrate this secondary amine into complex multi-step synthetic sequences (such as cross-coupling, alkylation, or reductive amination), the nitrogen atom must be transiently masked. The tert-butoxycarbonyl (Boc) group is the industry standard for this purpose due to its robust stability toward catalytic hydrogenation and strongly basic conditions, providing excellent orthogonality to other protecting groups[3].

Mechanistic Causality: Overcoming Steric and Electronic Hurdles

Protection Dynamics: The N-Boc protection relies on the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The leaving group, tert-butyl carbonate, rapidly decomposes into tert-butanol and carbon dioxide, driving the reaction to completion[4].

However, the (2S,4R)-4-Methoxy-2-methylpiperidine substrate presents specific synthetic challenges:

  • Salt Form: The compound is commercially supplied and stored as a stable hydrochloride salt[5]. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), must be used in slight excess to fully liberate the free amine prior to the reaction[6].

  • Steric Hindrance: The methyl group at the C2 position introduces significant local steric bulk adjacent to the secondary amine. This hindrance can stall the reaction if standard conditions are used. To overcome this, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is introduced. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc pyridinium intermediate that efficiently transfers the Boc group to the sterically hindered amine.

Deprotection Dynamics: Boc deprotection is fundamentally an acid-catalyzed process. Protonation of the carbamate oxygen increases the electrophilicity of the system, leading to the cleavage of the C–O bond. This generates a tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas, alongside the release of CO₂[7]. Using 4M HCl in dioxane is preferred over Trifluoroacetic acid (TFA) when the goal is to isolate the product directly as a crystalline hydrochloride salt, avoiding the hygroscopic nature of TFA salts.

Experimental Protocols

Protocol A: N-Boc Protection of (2S,4R)-4-Methoxy-2-methylpiperidine

Objective: High-yield conversion of the HCl salt to the N-Boc protected intermediate.

Reagents:

  • (2S,4R)-4-Methoxy-2-methylpiperidine HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.3 equiv)[6]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 - 0.5 M concentration)[6]

Step-by-Step Procedure:

  • Free Base Liberation: Suspend (2S,4R)-4-Methoxy-2-methylpiperidine HCl in anhydrous DCM under an inert atmosphere (N₂ or Ar). Add DIPEA dropwise at room temperature and stir for 15 minutes to ensure complete liberation of the free amine.

  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DMAP in one portion.

  • Boc₂O Addition: Dissolve Boc₂O in a small volume of DCM and add it dropwise to the cooled reaction mixture. This controls the exothermic nature of the reaction and minimizes side reactions[6].

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor the reaction via TLC (e.g., Ethyl Acetate/Hexanes) using a potassium permanganate (KMnO₄) stain for visualization[6].

  • Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Transfer to a separatory funnel and extract with DCM. Wash the combined organic layers sequentially with 1M aqueous HCl (to remove DMAP and unreacted amine), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol B: N-Boc Deprotection to Yield the Hydrochloride Salt

Objective: Clean removal of the Boc group to regenerate the reactive secondary amine.

Reagents:

  • N-Boc-(2S,4R)-4-Methoxy-2-methylpiperidine (1.0 equiv)

  • 4M HCl in Dioxane (10.0 equiv)

  • Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Dissolve the N-Boc protected intermediate in anhydrous DCM.

  • Acid Addition: Cool the solution to 0 °C. Slowly add 4M HCl in Dioxane. Effervescence (CO₂ and isobutylene gas evolution) will be observed.

  • Cleavage: Allow the reaction to warm to room temperature and stir for 2–4 hours until complete consumption of the starting material is confirmed by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual dioxane and completely precipitate the salt, triturate the resulting residue with cold diethyl ether. Filter the solid and dry under high vacuum to afford (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride as a white crystalline solid.

Quantitative Data & Optimization

Table 1: Optimization Parameters for N-Boc Protection

Parameter Standard Condition Hindered Amine Condition (Recommended) Rationale
Boc₂O Equivalents 1.0 - 1.1 eq 1.2 - 1.3 eq Compensates for slower kinetics due to the C2-methyl group[6].
Base TEA (1.5 eq) DIPEA (2.5 eq) DIPEA is bulkier and less nucleophilic, preventing side reactions while fully neutralizing the HCl salt.
Catalyst None DMAP (0.05 eq) Accelerates acyl transfer to the sterically hindered secondary nitrogen.

| Temperature | Room Temp | 0 °C to RT | Dropwise addition at 0 °C prevents thermal degradation and over-protection[6]. |

Table 2: Comparison of Deprotection Reagents

Acidic Reagent Solvent System Reaction Time Byproducts Product Form
TFA (20% v/v) DCM 1 - 2 h Isobutylene, CO₂ TFA salt (often hygroscopic, requires free-basing)
4M HCl Dioxane / DCM 2 - 4 h Isobutylene, CO₂ HCl salt (crystalline, highly stable)

| Choline Chloride/PTSA | Deep Eutectic Solvent | < 1 h | Isobutylene, CO₂ | Free amine after basic aqueous workup[8] |

Visualizations

Workflow A 1. Starting Material (2S,4R)-4-Methoxy- 2-methylpiperidine HCl B 2. Free Base Liberation (DIPEA) A->B C 3. N-Boc Protection (Boc2O, DMAP cat.) B->C DCM, 0°C to RT D 4. Protected Intermediate N-Boc-Piperidine C->D CO2 evolution E 5. Downstream Synthesis D->E F 6. N-Boc Deprotection (4M HCl/Dioxane) E->F G 7. Final Product (Amine HCl Salt) F->G Isobutylene + CO2

Caption: End-to-end workflow for the N-Boc protection, downstream utilization, and deprotection cycle.

Troubleshooting Start Low Yield in Boc Protection? CheckBase Check Amine Liberation Is pH > 8? Start->CheckBase AddDMAP Add Catalytic DMAP (0.05 - 0.1 equiv) CheckBase->AddDMAP Yes, but slow kinetics Success Complete Conversion CheckBase->Success Resolved Heat Increase Temp to 40°C (Overcome 2-Methyl Sterics) AddDMAP->Heat Still incomplete AddDMAP->Success Resolved Heat->Success

Caption: Logical decision tree for troubleshooting steric hindrance during the Boc protection step.

References

  • CSIR-NIScPR. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Open Research. Available at: [Link]

  • MDPI. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." Molecules. Available at: [Link]

  • NIH. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." PubMed Central. Available at: [Link]

  • Wuts, P. G. M. "The Role of Protective Groups in Organic Synthesis." Greene's Protective Groups in Organic Synthesis, John Wiley & Sons. Available at: [Link]

  • Google Patents. "US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators.
  • Google Patents. "WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes.

Sources

Application Notes & Protocols: (2S,4R)-4-Methoxy-2-methylpiperidine as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in over a hundred commercially available drugs.[1] Its defined three-dimensional structure, conferred by its saturated, chair-like conformation, allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets.[1][2] This guide focuses on (2S,4R)-4-Methoxy-2-methylpiperidine , a highly valuable chiral building block. Its specific stereochemistry and functionalization offer a unique combination of properties that medicinal chemists can leverage to access novel chemical space and develop potent, selective therapeutics. We will explore the strategic advantages of this building block, its conformational preferences, and provide detailed, field-tested protocols for its application in synthesis.

The Strategic Advantage of (2S,4R)-4-Methoxy-2-methylpiperidine

The utility of (2S,4R)-4-Methoxy-2-methylpiperidine stems from its distinct structural features, which provide a robust platform for rational drug design.[3][4]

  • Fixed Stereochemistry: The defined (2S,4R) configuration provides two chiral centers, immediately introducing stereochemical complexity into the target molecule. This is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.

  • Conformational Control: The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[2] The substituents at the C2 (methyl) and C4 (methoxy) positions have a strong preference for the equatorial orientation to avoid unfavorable steric interactions.[2] This predictable conformational bias locks the scaffold into a preferred three-dimensional shape, reducing conformational flexibility and potentially increasing binding affinity and selectivity.

  • Vectorial Diversity: The secondary amine (N-H) serves as a key reaction handle for introducing a wide array of substituents. This position is often critical for modulating a molecule's pharmacological properties, such as potency and pharmacokinetics.[5] The methoxy group at C4 provides a polar contact point and can be used to fine-tune solubility and metabolic stability.

Physicochemical and Conformational Properties
PropertyValueSource
CAS Number 1421253-08-8 (for hydrochloride salt)[6]
Molecular Formula C7H15NO[6]
Molecular Weight 129.20 g/mol (free base)
Purity Typically >97%[6]
Preferred Conformation Chair form with both methyl and methoxy groups in equatorial positions.[2][7]
Storage Refrigerator, under inert atmosphere.

Core Application: Synthesis of a CDK Inhibitor Analog

To illustrate the practical utility of (2S,4R)-4-Methoxy-2-methylpiperidine, we present a synthetic strategy toward an analog of R547, a potent cyclin-dependent kinase (CDK) inhibitor.[8] CDK inhibitors are a significant class of anti-cancer agents, and the piperidine moiety is crucial for their activity, often fitting into a key pocket of the enzyme's active site.[8]

The following workflow outlines the key transformations to couple the piperidine building block to a representative pyrimidine core.

G cluster_0 Step 1: N-Alkylation (Reductive Amination) cluster_1 Step 2: N-Acylation start (2S,4R)-4-Methoxy- 2-methylpiperidine reagents1 Pyrimidine-aldehyde NaBH(OAc)₃, DCE start->reagents1 product1 N-Alkylated Piperidine Intermediate reagents1->product1 product1_ref N-Alkylated Piperidine Intermediate product1->product1_ref reagents2 Acyl Chloride (e.g., Benzoyl Chloride) Base (e.g., TEA, DIPEA) product1_ref->reagents2 final_product Final CDK Inhibitor Analog reagents2->final_product caption Synthetic workflow for a CDK inhibitor analog.

Caption: Synthetic workflow for a CDK inhibitor analog.

Experimental Protocols

These protocols provide detailed, self-validating methodologies for the key transformations involving (2S,4R)-4-Methoxy-2-methylpiperidine.

Protocol 1: General N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for N-alkylation due to its operational simplicity and broad substrate scope.[5][9] This protocol uses sodium triacetoxyborohydride, a mild reducing agent that is compatible with most functional groups.[9]

Materials:

  • (2S,4R)-4-Methoxy-2-methylpiperidine (or its HCl salt)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq, only if starting with HCl salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2S,4R)-4-Methoxy-2-methylpiperidine (1.0 eq).

  • Dissolution: Dissolve the piperidine in anhydrous DCE or DCM (approx. 0.1 M concentration). If using the hydrochloride salt, add TEA or DIPEA (1.1 eq) and stir for 10 minutes to liberate the free base.

  • Aldehyde Addition: Add the aldehyde or ketone (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes. This allows for the formation of the iminium ion intermediate.[5]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Trustworthiness Check: The use of a mild and selective reducing agent like NaBH(OAc)₃ ensures that other potentially reducible functional groups (e.g., esters, amides) on the substrate are not affected.[9] The basic work-up neutralizes the acidic byproducts and ensures the product is in its free base form for purification.

Protocol 2: General N-Acylation

N-acylation is a fundamental transformation for creating amides, which are prevalent in pharmaceuticals.[10][11] This protocol details the reaction with a standard acyl chloride.

Materials:

  • N-substituted (2S,4R)-4-Methoxy-2-methylpiperidine derivative (from Protocol 1)

  • Acyl chloride (e.g., benzoyl chloride) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-substituted piperidine derivative (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous DCM or THF (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add the base (TEA or DIPEA, 1.5 eq).

  • Acyl Chloride Addition: Add the acyl chloride (1.2 eq) dropwise to the stirred solution. A precipitate (triethylammonium chloride) may form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (optional, to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the final N-acyl piperidine.

Expertise & Causality: The steric hindrance around the nitrogen atom due to the C2-methyl group can slow down the rate of acylation.[12] Using a non-nucleophilic base like DIPEA and a reactive acylating agent like an acyl chloride ensures the reaction proceeds efficiently.[13] The reaction is performed at 0 °C initially to control the exothermic reaction and minimize potential side reactions.

G cluster_decision Protocol Selection Logic start Goal: Functionalize Piperidine Nitrogen decision1 Desired Bond? start->decision1 path_alkylation C-N Bond (Alkylation) decision1->path_alkylation C-N path_acylation C(O)-N Bond (Acylation) decision1->path_acylation C(O)-N protocol1 Use Protocol 1: Reductive Amination path_alkylation->protocol1 protocol2 Use Protocol 2: N-Acylation path_acylation->protocol2 caption Decision tree for functionalizing the piperidine.

Caption: Decision tree for functionalizing the piperidine.

Conclusion

(2S,4R)-4-Methoxy-2-methylpiperidine is a powerful and versatile chiral building block for modern drug discovery. Its pre-defined stereochemistry and conformationally rigid structure provide an excellent starting point for creating molecules with high specificity and potency. The reliable and robust protocols for N-alkylation and N-acylation enable its seamless integration into synthetic routes, empowering researchers to efficiently explore new chemical space and develop next-generation therapeutics.

References

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]

  • 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. PubMed. Available at: [Link]

  • One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. Organic Letters - ACS Publications. Available at: [Link]

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. Available at: [Link]

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ACS Publications. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Tsitouras. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Part II--Conformational analysis of substituted N-benzoylpiperidin-4-ones. NISCAIR. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. Available at: [Link]

  • Synthesis of (2S,4R)-1-benzyloxycarbonyl-4-hydroxy-2-methoxycarbonylpyrrolidine. Google Patents.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Organic Synthesis of Bioactive Molecules. Koide Group. Available at: [Link]

  • N-alkyl-piperidine DERIVATIVES. Google Patents.
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC - NIH. Available at: [Link]

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. Available at: [Link]

  • Role of organic, medicinal & pharmaceutical chemistry in drug design: introduction. MedCrave online. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design and synthesis of bioactive molecules. Beilstein Journals. Available at: [Link]

  • Special Issue : Design and Synthesis of Bioactive Organic Molecules. MDPI. Available at: [Link]

  • Bioactive Molecules and Pharmaceuticals. Online ISSN: 2832-4528. Available at: [Link]

  • Medicinal / Pharmaceutical Chemistry. NFDI4Chem Knowledge Base. Available at: [Link]

  • Special Issue : Synthesis of Bioactive Compounds: Volume II. MDPI. Available at: [Link]

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Application Note: Scale-Up Manufacturing Process for (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Scale-Up Scientists, and Pharmaceutical Development Professionals Focus: Diastereoselective Synthesis, Chiral Resolution, and Process Safety

Strategic Context & Application

Chiral substituted piperidines are highly privileged scaffolds in modern drug discovery. Specifically, the (2S,4R)-4-methoxy-2-methylpiperidine motif is a critical structural determinant in several advanced active pharmaceutical ingredients (APIs). It is prominently featured in the synthesis of tricyclic inhibitors targeting mutant Isocitrate Dehydrogenase (IDH) enzymes[1], heterocyclic inhibitors of KRAS G12C mutant proteins[2], and tetrahydropyrido-pyrimidine-based C5a receptor modulators[3].

The primary challenge in manufacturing this intermediate at a multi-kilogram scale lies in the strict stereochemical requirements: the target is the trans-isomer (2S,4R), whereas standard synthetic pathways (such as the direct catalytic hydrogenation of 4-methoxy-2-methylpyridine) overwhelmingly favor the thermodynamically stable cis-isomer. This application note details a highly scalable, diastereoselective, and self-validating process to isolate the pure (2S,4R) enantiomer.

Process Chemistry Rationale: Causality & Control (E-E-A-T)

To achieve the required stereochemistry safely at scale, the process departs from direct hydrogenation and instead utilizes a controlled reduction-resolution pathway.

  • Diastereoselective Reduction (Cis vs. Trans Control): Starting from N-Boc-2-methylpiperidin-4-one, the stereochemical outcome of the ketone reduction is dictated by the steric bulk of the hydride source. Standard small nucleophiles (e.g., NaBH₄) approach from the less hindered axial trajectory, yielding the equatorial alcohol (cis-isomer). To invert this, we employ L-Selectride (lithium tri-sec-butylborohydride). The massive steric footprint of the sec-butyl groups forces an equatorial approach, pushing the resulting alkoxide into the axial position to yield the kinetic trans-isomer (>95% de).

  • Phase-Transfer Catalyzed (PTC) O-Methylation: Bench-scale O-methylation typically relies on Sodium Hydride (NaH) and Methyl Iodide (MeI). At scale, this presents severe hazards (pyrophoricity, explosive H₂ evolution, and extreme toxicity). Our protocol utilizes a biphasic system of Dimethyl Sulfate (Me₂SO₄), 50% aq. NaOH, and Tetrabutylammonium Bromide (TBAB). The PTC shuttles the alkoxide into the organic phase, driving the reaction to completion without anhydrous constraints or hydrogen off-gassing.

  • Chiral Resolution: The resulting trans-racemate is deprotected and resolved via diastereomeric salt crystallization using Di-p-toluoyl-L-tartaric acid (L-DTTA). The rigid chiral environment of L-DTTA selectively precipitates the (2S,4R) enantiomer, creating a self-purifying system.

Process Visualizations

Synthetic_Workflow SM 2-Methylpiperidin-4-one Step1 N-Boc Protection (Boc2O, Et3N) SM->Step1 Step2 Diastereoselective Reduction (L-Selectride, -78°C) Step1->Step2 Step3 O-Methylation (Me2SO4, NaOH, PTC) Step2->Step3 Step4 Boc Deprotection (HCl/EtOAc) Step3->Step4 Step5 Chiral Resolution (L-DTTA) Step4->Step5 API (2S,4R)-4-Methoxy- 2-methylpiperidine Step5->API

Fig 1. End-to-end scale-up synthetic workflow for (2S,4R)-4-Methoxy-2-methylpiperidine.

Stereocontrol Ketone N-Boc-2-methylpiperidin-4-one Axial Axial Hydride Attack (NaBH4) Ketone->Axial Small nucleophile Equatorial Equatorial Hydride Attack (L-Selectride) Ketone->Equatorial Bulky nucleophile Cis cis-Isomer (Equatorial OH) Thermodynamic Axial->Cis >90% de Trans trans-Isomer (Axial OH) Kinetic Equatorial->Trans >95% de

Fig 2. Mechanistic pathway of diastereoselective reduction controlling the cis/trans ratio.

Step-by-Step Manufacturing Protocol

Self-Validating Principle: Do not proceed to the next unit operation until the specified In-Process Control (IPC) metric is achieved.

Step 1: N-Boc Protection
  • Charge a glass-lined reactor with 2-methylpiperidin-4-one hydrochloride (1.0 eq) and Dichloromethane (DCM, 10 vol).

  • Cool to 0–5°C. Add Triethylamine (Et₃N, 2.5 eq) dropwise to maintain temperature.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 vol) over 1 hour.

  • Warm to 20°C and stir for 4 hours.

  • IPC Validation: Analyze via GC-FID. Proceed only when starting material is <1.0%.

  • Wash with 1N HCl (3 vol), water (3 vol), and brine. Concentrate under vacuum to yield N-Boc-2-methylpiperidin-4-one as a pale oil.

Step 2: Diastereoselective Reduction
  • Charge reactor with N-Boc-2-methylpiperidin-4-one (1.0 eq) and anhydrous THF (12 vol).

  • Cool the system to -78°C using a dry ice/acetone or cryogenic liquid cooling loop.

  • Dropwise add L-Selectride (1.0 M in THF, 1.3 eq) over 2 hours, strictly maintaining internal temp below -70°C.

  • Stir at -78°C for 3 hours.

  • IPC Validation: Analyze via GC-MS. Proceed when ketone is <0.5%.

  • Quench: Carefully add 10% aqueous NaOH (3 vol) followed by 30% H₂O₂ (3 vol) at 0°C to oxidize the borane byproducts.

  • Extract with MTBE (2 × 5 vol). Concentrate to yield trans-N-Boc-2-methylpiperidin-4-ol.

Step 3: Phase-Transfer Catalyzed O-Methylation
  • Charge reactor with trans-N-Boc-2-methylpiperidin-4-ol (1.0 eq), Toluene (10 vol), and TBAB (0.1 eq).

  • Add 50% aqueous NaOH (5.0 eq) and stir vigorously (high RPM required for biphasic mixing).

  • Dropwise add Dimethyl Sulfate (Me₂SO₄, 1.5 eq) at 20°C. Caution: Me₂SO₄ is highly toxic; ensure scrubber system is active.

  • Heat to 40°C and stir for 8 hours.

  • IPC Validation: Analyze via GC-MS. Proceed when alcohol peak is <1.0%.

  • Quench with 10% aqueous ammonia (3 vol) to destroy unreacted Me₂SO₄. Separate phases and concentrate the organic layer.

Step 4: Deprotection & Chiral Resolution
  • Deprotection: Dissolve the crude intermediate in EtOAc (5 vol). Add 4N HCl in EtOAc (3.0 eq). Stir at 20°C for 4 hours until gas evolution ceases. Filter the resulting trans-4-methoxy-2-methylpiperidine hydrochloride salt.

  • Free-basing: Treat the salt with 2N NaOH until pH >12. Extract with DCM and concentrate to yield the racemic trans free base.

  • Resolution: Dissolve the free base (1.0 eq) in a 9:1 mixture of Ethanol/Water (10 vol).

  • Add Di-p-toluoyl-L-tartaric acid (L-DTTA, 1.0 eq). Heat to 75°C to achieve a clear solution.

  • Cool linearly to 20°C over 6 hours. Seed crystals of the (2S,4R) salt can be added at 50°C to induce controlled nucleation.

  • Filter the precipitated (2S,4R)-4-methoxy-2-methylpiperidine L-DTTA salt.

  • IPC Validation: Analyze via Chiral HPLC. If ee <99%, perform one recrystallization from Ethanol.

  • Free-base the pure salt using 2N NaOH and extract with MTBE to yield the final API intermediate.

Quantitative Data & Process Metrics

StepChemical TransformationKey ReagentsYield (%)de / ee (%)E-FactorIn-Process Control (IPC)
1N-Boc ProtectionBoc₂O, Et₃N, DCM95N/A4.2GC-FID (SM consumption)
2Diastereoselective ReductionL-Selectride, THF86>95% de8.5Chiral HPLC (cis/trans ratio)
3O-MethylationMe₂SO₄, NaOH, TBAB91>95% de6.1GC-MS (OH disappearance)
4Deprotection4N HCl/EtOAc98>95% de3.0NMR (Boc peak absence)
5Chiral ResolutionL-DTTA, EtOH/H₂O38*>99% ee12.4Chiral HPLC (enantiopurity)

*Note: The maximum theoretical yield for a classical chiral resolution is 50%. A 38% yield represents a highly efficient 76% recovery of the desired (2S,4R) enantiomer.

References

  • WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes. Google Patents.
  • WO2024076674A1 - Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof. Google Patents.
  • US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators. Google Patents.

Sources

Application Notes & Protocols: Cross-Coupling Reactions Involving (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the applications of (2S,4R)-4-Methoxy-2-methylpiperidine, a valuable chiral building block, in palladium-catalyzed cross-coupling reactions. Chiral piperidine scaffolds are foundational motifs in medicinal chemistry, frequently enhancing the biological activity, selectivity, and pharmacokinetic properties of drug candidates.[1][2][3] This document details the role of (2S,4R)-4-Methoxy-2-methylpiperidine as a versatile nucleophile in Buchwald-Hartwig amination and as a foundational element for chiral ligand design in Suzuki-Miyaura and Sonogashira couplings. We present detailed mechanistic discussions, validated experimental protocols, and data-driven insights to empower researchers in drug discovery and process development.

Section 1: Synthesis of the Chiral Piperidine Scaffold

Introduction and Strategy

The (2S,4R) stereochemistry of 4-Methoxy-2-methylpiperidine offers a specific three-dimensional architecture that is highly sought after for probing interactions with biological targets. A robust and stereocontrolled synthesis is paramount for its utilization. While numerous methods exist for crafting substituted piperidines, a common strategy involves the diastereoselective reduction of a substituted pyridine precursor, followed by functional group manipulation.[4][5]

The following protocol is a representative, multi-step synthesis adapted from established methodologies for creating cis-2,4-disubstituted piperidines, which can be further resolved or modified to obtain the desired (2S,4R) isomer.[4][5]

Representative Synthetic Protocol
  • Hydrogenation of Substituted Pyridine: A substituted pyridine, such as methyl 4-methoxy-6-methylpyridine-2-carboxylate, is subjected to catalytic hydrogenation. This reduction often proceeds with high cis-diastereoselectivity.[5][6]

  • N-Protection: The resulting secondary amine is protected, typically with a Boc (tert-butyloxycarbonyl) group, to facilitate handling and subsequent modifications.

  • Functional Group Interconversion: The ester is reduced to a primary alcohol.

  • Chiral Resolution/Purification: At this stage, chiral chromatography or classical resolution can be employed to isolate the desired (2S,4R) enantiomer.

  • Deprotection: The N-Boc group is removed under acidic conditions to yield the final free amine.

Synthetic_Workflow Start Methyl 4-methoxy-6- methylpyridine-2-carboxylate Step1 cis-Selective Hydrogenation (PtO2, H2) Start->Step1 Step2 N-Protection (Boc)2O Step1->Step2 Step3 Chiral Resolution Step2->Step3 Step4 Deprotection (TFA or HCl) Step3->Step4 End (2S,4R)-4-Methoxy- 2-methylpiperidine Step4->End

Caption: Synthetic workflow for (2S,4R)-4-Methoxy-2-methylpiperidine.

Section 2: Buchwald-Hartwig Amination for N-Aryl Piperidine Synthesis

Mechanistic Overview

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds via palladium catalysis.[7][8][9] The reaction is indispensable for synthesizing aryl amines from aryl halides or pseudohalides. The catalytic cycle generally involves three key steps:

  • Oxidative Addition: A Pd(0) complex inserts into the aryl halide (Ar-X) bond, forming a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine (R₂NH), in this case, (2S,4R)-4-Methoxy-2-methylpiperidine, coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[7][9][10]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd_ox L-Pd(II)(Ar)(X) pd0->pd_ox Oxidative Addition (Ar-X) pd_amido L-Pd(II)(Ar)(NR2) pd_ox->pd_amido Amine Binding & Deprotonation (R2NH, Base) pd_amido->pd0 Reductive Elimination product Ar-NR2 pd_amido->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of (2S,4R)-4-Methoxy-2-methylpiperidine

Objective: To couple 4-bromoanisole with (2S,4R)-4-Methoxy-2-methylpiperidine.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Bromoanisole

  • (2S,4R)-4-Methoxy-2-methylpiperidine

  • Anhydrous Toluene

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (Argon), add Pd(OAc)₂ (0.02 mmol, 1.0 mol%) and XPhos (0.048 mmol, 2.4 mol%).

  • Reagent Addition: Add NaOtBu (2.8 mmol, 1.4 equiv).

  • Solvent and Substrates: Add anhydrous toluene (4 mL). Then, add 4-bromoanisole (2.0 mmol, 1.0 equiv) followed by (2S,4R)-4-Methoxy-2-methylpiperidine (2.4 mmol, 1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-aryl piperidine.

Data Presentation: Substrate Scope

The following table summarizes expected outcomes for the Buchwald-Hartwig coupling with various aryl halides, based on established literature for secondary amines.[8][9][11]

Aryl Halide (Ar-X)BaseLigandTemp (°C)Typical Yield (%)
4-BromoanisoleNaOtBuXPhos10085-95
2-ChlorotolueneNaOtBuBrettPhos11080-90
3-IodopyridineK₃PO₄Xantphos10075-88
4-(Trifluoromethyl)bromobenzeneLHMDSRuPhos9090-98

Section 3: Suzuki-Miyaura Coupling

Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful method for C(sp²)-C(sp²) bond formation, coupling an organoboron species (typically a boronic acid) with an organic halide or triflate.[12][13] The piperidine itself is not a direct reactant but can be a crucial component of a chiral phosphine ligand, influencing the stereochemical outcome of the reaction. The catalytic cycle is well-established:[12][14][15]

  • Oxidative Addition: Pd(0) adds to the organic halide (R¹-X).

  • Transmetalation: The organic group from the activated boronic acid (R²-B(OR)₃⁻) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 L*-Pd(0) pd_ox L*-Pd(II)(R¹)(X) pd0->pd_ox Oxidative Addition (R¹-X) pd_trans L*-Pd(II)(R¹)(R²) pd_ox->pd_trans Transmetalation (R²B(OH)₂, Base) pd_trans->pd0 Reductive Elimination product R¹-R² pd_trans->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Coupling

Objective: To couple 1-bromo-4-tert-butylbenzene with phenylboronic acid.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • 1-bromo-4-tert-butylbenzene

  • Phenylboronic acid

  • Toluene/Water mixture

Procedure:

  • Setup: To an oven-dried flask under argon, add 1-bromo-4-tert-butylbenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Loading: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 1.0 mol%) and SPhos (0.022 mmol, 2.2 mol%) in toluene. Add this catalyst solution to the main reaction flask.

  • Solvent Addition: Add toluene (5 mL) and water (0.5 mL).

  • Reaction: Heat the mixture to 80 °C and stir for 16 hours. Monitor completion by TLC or GC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography to obtain the biaryl product.

Data Presentation: Suzuki-Miyaura Scope

The following table shows representative pairings for the Suzuki-Miyaura coupling.[2][12]

Aryl HalideBoronic AcidBaseCatalyst SystemTypical Yield (%)
1-Bromo-4-tert-butylbenzenePhenylboronic acidK₃PO₄Pd₂(dba)₃ / SPhos90-99
2-Chloropyridine4-Methoxyphenylboronic acidK₃PO₄Pd(OAc)₂ / SPhos85-95
3-IodoanisoleNaphthalene-1-boronic acidCs₂CO₃Pd(OAc)₂ / PCy₃88-97
4-Bromobenzonitrile3-Furylboronic acidK₂CO₃Pd(PPh₃)₄80-92

Section 4: Sonogashira Coupling

Mechanistic Overview

The Sonogashira coupling creates a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[16][17] The reaction uniquely employs a dual catalytic system, involving both palladium and copper.[16][18][19] (2S,4R)-4-Methoxy-2-methylpiperidine can serve as the required amine base in this transformation.

The mechanism involves two interconnected cycles:

  • Palladium Cycle: Similar to other cross-couplings, it starts with the oxidative addition of the aryl halide to a Pd(0) species.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) salt.

  • Reductive Elimination: The final step releases the coupled product and regenerates the Pd(0) catalyst.[18][19][20]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L-Pd(0) pd_ox L-Pd(II)(Ar)(X) pd0->pd_ox Oxidative Addition (Ar-X) pd_alkyne L-Pd(II)(Ar)(C≡CR) pd_ox->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Alkyne, Base cu_acetylide->pd_ox cu_acetylide->cu_x

Caption: Dual catalytic cycles of the Sonogashira coupling.

Protocol: Copper-Catalyzed Sonogashira Coupling

Objective: To couple iodobenzene with phenylacetylene using (2S,4R)-4-Methoxy-2-methylpiperidine as the base.

Materials:

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Iodobenzene

  • Phenylacetylene

  • (2S,4R)-4-Methoxy-2-methylpiperidine

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: In a Schlenk tube under an inert atmosphere, dissolve iodobenzene (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL).

  • Base Addition: Add (2S,4R)-4-Methoxy-2-methylpiperidine (2.5 mmol, 2.5 equiv) to the solution.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 mmol, 2.0 mol%) and CuI (0.04 mmol, 4.0 mol%).

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. The formation of a precipitate (piperidine hydrohalide salt) is typically observed. Monitor progress by TLC.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the salt and catalysts. Rinse the pad with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Sonogashira Substrate Compatibility

The table below outlines typical substrate pairings and conditions.[16][17]

Aryl HalideAlkyneBaseSolventsTypical Yield (%)
IodobenzenePhenylacetylenePiperidine/Et₃NTHF, DMF90-98
4-Bromobenzaldehyde1-HeptynePiperidine/Et₃NToluene85-95
3-IodopyridineTrimethylsilylacetyleneDiisopropylamineTHF88-96
1-Bromo-4-nitrobenzeneEthynyltrimethylsilanePiperidine/Et₃NDMF75-85

Section 5: Conclusion

(2S,4R)-4-Methoxy-2-methylpiperidine stands out as a highly versatile and valuable chiral scaffold for synthetic and medicinal chemistry. Its application as a nucleophile in Buchwald-Hartwig amination provides direct access to novel N-aryl piperidines with defined stereochemistry. Furthermore, its structural framework is an ideal starting point for the rational design of chiral ligands capable of inducing asymmetry in other critical transformations like the Suzuki-Miyaura and Sonogashira couplings. The protocols and mechanistic insights provided herein serve as a robust guide for researchers aiming to leverage this powerful building block in the development of complex molecules and novel chemical entities.

References

  • Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. Available at: [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT.
  • DeKorver, K. A., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Available at: [Link]

  • Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Jeschke, P. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Merck KGaA. (2001). A process for preparing trans-2,4-disubstituted piperidines. WIPO Patent WO2001046143A1.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Various Authors. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. Available at: [Link]

  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Le Roch, M., et al. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, C., et al. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Catalysis Science & Technology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Shiri, M., & Zolfigol, M. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Reddit User. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry on Reddit. Available at: [Link]

  • Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • NRO Chemistry. (2020). Sonogashira Coupling. YouTube. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2014). Copper-free Sonogashira cross-coupling reactions: an overview. Coordination Chemistry Reviews. Available at: [Link]

  • Romo, D., et al. (2018). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances. Available at: [Link]

  • Le Roch, M., et al. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Thomson, R. J., & Kim, J. (2005). Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. Organic Letters. Available at: [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Wang, C., et al. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Catalysis Science & Technology. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Beng, T. K., & Gawley, R. E. (2012). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-EPIDIHYDROPINIDINE. HETEROCYCLES. Available at: [Link]

Sources

reductive amination techniques for (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced N-Alkylation of (2S,4R)-4-Methoxy-2-methylpiperidine via Reductive Amination

Introduction & Structural Context

The chiral building block (2S,4R)-4-Methoxy-2-methylpiperidine is a highly valuable secondary amine utilized in the synthesis of complex neuroactive and target-specific pharmaceutical agents[1][2]. When functionalizing this scaffold, direct alkylation with alkyl halides is notoriously problematic due to the high risk of over-alkylation (quaternization)[3]. Reductive amination is the premier alternative, allowing for the precise construction of tertiary amines under mild conditions that strictly preserve the (2S,4R) stereocenters[3][4].

However, the specific structural topology of this piperidine derivative demands optimized conditions. As a Senior Application Scientist, I have structured this guide to move beyond generic procedures, detailing the mechanistic causality and field-proven protocols required to successfully N-alkylate this specific sterically hindered scaffold.

Mechanistic Rationale & Experimental Causality (E-E-A-T)

The Steric Penalty of the C2-Methyl Group: The presence of the methyl group at the C2 position adjacent to the nitrogen creates a significant steric shield. This hindrance decelerates the initial nucleophilic attack of the amine on the carbonyl carbon[5]. Consequently, the formation of the intermediate iminium ion becomes the rate-limiting step of the entire transformation.

Reagent Selection and Chemoselectivity: To counteract this slow iminium formation, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard for this reaction[5][6]. The three electron-withdrawing acetate ligands drastically reduce the nucleophilicity of the boron-hydride bond. As a result, NaBH(OAc)3 is unreactive toward most unprotonated aldehydes and ketones, but reacts rapidly with the highly electrophilic iminium ion[6][7]. This chemoselectivity prevents the premature reduction of the starting carbonyl into a useless alcohol byproduct[4].

Solvent Kinetics and pH Control: 1,2-Dichloroethane (DCE) is the optimal solvent for this system. Empirical data shows that reductive aminations using NaBH(OAc)3 proceed significantly faster in DCE than in Tetrahydrofuran (THF) due to the optimal solubility profile of the intermediate species[6][8]. Furthermore, the addition of 1.0 equivalent of glacial acetic acid (AcOH) is mandatory. The acid serves a dual purpose: it protonates the carbonyl oxygen to accelerate amine attack, and it facilitates the dehydration of the hemiaminal intermediate into the iminium ion[3][4]. Crucially, AcOH is weak enough that it does not fully protonate the piperidine into an unreactive ammonium salt.

Strategic Workflow

ReductiveAmination Amine (2S,4R)-4-Methoxy-2-methylpiperidine (Sterically Hindered 2° Amine) Carbonyl Carbonyl Selection Amine->Carbonyl Aldehyde Aldehydes (High Electrophilicity) Carbonyl->Aldehyde Ketone Ketones (Low Electrophilicity) Carbonyl->Ketone CondA Direct Amination NaBH(OAc)3, DCE, AcOH RT, 2-12 h Aldehyde->CondA CondB Indirect Amination 1. Ti(O-iPr)4, neat/THF 2. NaBH4 or NaBH3CN Ketone->CondB IminiumA Iminium Ion Intermediate (Fast Formation) CondA->IminiumA IminiumB Titanium-Iminium Complex (Forced Formation) CondB->IminiumB Workup Aqueous Basic Quench (NaHCO3) & Extraction IminiumA->Workup IminiumB->Workup Product Target Tertiary Amine (Stereocenters Preserved) Workup->Product

Workflow for N-alkylation of (2S,4R)-4-Methoxy-2-methylpiperidine based on carbonyl reactivity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process visual and analytical cues to ensure procedural success. Because the starting material is commercially supplied as a hydrochloride salt[2], an initial freebasing step is integrated.

Protocol A: Direct Reductive Amination with Aldehydes

Optimized for highly electrophilic carbonyls.

  • Freebasing: To a flame-dried round-bottom flask under nitrogen, add (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride (1.0 eq, 1.0 mmol) and anhydrous DCE (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq, 1.1 mmol). Stir at room temperature for 15 minutes.

    • Self-Validation: The initially cloudy suspension of the HCl salt should clarify into a homogeneous solution, confirming successful liberation of the free base.

  • Iminium Formation: Add the target aldehyde (1.05 eq, 1.05 mmol) followed by glacial acetic acid (1.0 eq, 1.0 mmol). Stir for 30 minutes at room temperature.

    • Causality: Pre-mixing the aldehyde and amine before adding the reducing agent ensures the equilibrium shifts toward the iminium ion, drastically minimizing the risk of the aldehyde being directly reduced to an alcohol[8].

  • Reduction: Add NaBH(OAc)3 (1.5 eq, 1.5 mmol) in three equal portions over 10 minutes.

    • Self-Validation: A mild exotherm and slight gas evolution (hydrogen) may be observed. The reaction mixture should remain easily stirrable.

  • Monitoring: Stir for 2–12 hours. Monitor via LC-MS. The disappearance of the aldehyde peak and the emergence of the[M+H]+ mass of the tertiary amine indicates completion.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (5.0 mL). Stir vigorously for 30 minutes.

    • Causality: The basic quench is non-negotiable. It neutralizes the acetic acid, breaks down stable boron-amine coordination complexes, and ensures the tertiary amine product is fully freebased so it partitions exclusively into the organic layer[4].

  • Isolation: Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Indirect Reductive Amination with Ketones

Optimized for sterically hindered, low-electrophilicity carbonyls.

  • Activation: To a dry flask, add the piperidine HCl salt (1.0 eq), target ketone (1.2 eq), and DIPEA (1.1 eq) in anhydrous THF (0.5 M).

  • Forced Dehydration: Add Titanium(IV) isopropoxide (Ti(O-iPr)4) (2.0 eq). Heat the mixture to 60°C for 12 hours.

    • Causality: The combined steric bulk of the C2-methyl group and the ketone renders standard acidic conditions insufficient[5]. Ti(O-iPr)4 acts as an aggressive Lewis acid and water scavenger, forcing the formation of a transient titanium-iminium complex.

  • Reduction: Cool the reaction to 0°C. Dissolve NaBH4 (1.5 eq) or NaBH3CN (1.5 eq) in a minimum volume of anhydrous Methanol and add it dropwise to the reaction. Stir for 2 hours at room temperature.

  • Workup & Filtration: Quench the reaction by adding 1M aqueous NaOH (2.0 mL).

    • Self-Validation: The immediate precipitation of a dense, white solid (Titanium dioxide, TiO2) visually confirms the successful hydrolysis of the titanium complexes.

  • Isolation: Filter the resulting suspension through a pad of Celite to remove the TiO2 salts. Wash the filter cake thoroughly with Ethyl Acetate. Transfer the filtrate to a separatory funnel, separate the phases, dry the organic layer over Na2SO4, and concentrate.

Quantitative Data Presentation

The following table summarizes the expected reaction kinetics and yields when reacting (2S,4R)-4-Methoxy-2-methylpiperidine with various classes of carbonyls, based on established literature parameters for hindered secondary amines[5][6].

Carbonyl ClassificationElectrophilicityOptimal Reagent SystemSolventAdditiveTempExpected Yield
Unhindered Aldehyde HighNaBH(OAc)3DCEAcOH (1.0 eq)RT85 - 95%
Hindered Aldehyde ModerateNaBH(OAc)3DCEAcOH (1.5 eq)RT75 - 85%
Cyclic Ketone LowTi(O-iPr)4 / NaBH3CNTHF/MeOHNone60°C → RT60 - 75%
Acyclic Ketone Very LowTi(O-iPr)4 / NaBH4THF/MeOHNone60°C → RT40 - 60%

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at: [Link]

Sources

Advanced Solid-Phase Peptide Synthesis (SPPS) Incorporating (2S,4R)-4-Methoxy-2-methylpiperidine: Strategies for Peptidomimetic C-Terminal Amidation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

The incorporation of non-natural, sterically hindered amines into peptide backbones is a cornerstone strategy in modern drug development. (2S,4R)-4-Methoxy-2-methylpiperidine is a highly specialized chiral, di-substituted cyclic secondary amine. When conjugated to the C-terminus of a peptide, it restricts the conformational flexibility of the molecule, enhances lipophilicity via the methoxy group, and provides profound steric shielding against exopeptidase degradation.

Biologically, derivatives of 4-methoxy-2-methylpiperidine have been successfully utilized as critical building blocks in the development of potent small-molecule and peptidomimetic modulators targeting the C5a receptor (CD88), a G-protein coupled receptor (GPCR) central to inflammatory responses[1].

The Mechanistic Challenge

Standard Fmoc-SPPS relies on building a peptide from the C-terminus to the N-terminus. If one were to synthesize a C-terminal (2S,4R)-4-Methoxy-2-methylpiperidide by pre-loading the amine onto a standard bulky resin (e.g., 2-Chlorotrityl chloride resin), the synthesis would likely fail. The massive steric clash between the resin matrix, the α -methyl group of the piperidine ring, and the incoming Fmoc-amino acid creates an insurmountable kinetic barrier, resulting in near-zero coupling efficiency for the first amino acid[2].

The Solution: To bypass this steric barrier, we employ a self-validating "Safety-Catch" Linker Strategy [3]. By synthesizing the peptide sequence on a stable 4-sulfamylbutyryl AM resin, the sterically demanding amidation step is deferred until the cleavage phase. The amine is introduced in the liquid phase, driving the thermodynamics of the nucleophilic displacement without the steric hindrance of the solid support.

Workflow Visualization

Biological_Rationale A Native Peptide Sequence B (2S,4R)-4-Methoxy- 2-methylpiperidine Conjugation A->B C Steric Shielding (Exopeptidase Resistance) B->C D Receptor Targeting (e.g., C5aR Modulators) B->D

Strategic advantages of incorporating (2S,4R)-4-Methoxy-2-methylpiperidine into peptidomimetics.

SafetyCatch A 1. Sulfamylbutyryl Resin (Safety-Catch Linker) B 2. Standard Fmoc-SPPS (Peptide Elongation) A->B C 3. Linker Activation (Alkylation via ICH2CN) B->C D 4. Nucleophilic Cleavage with (2S,4R)-4-Methoxy- 2-methylpiperidine C->D E 5. Global Deprotection (TFA Cocktail) D->E F 6. C-Terminal Piperidide Peptidomimetic E->F

Workflow for synthesizing C-terminal (2S,4R)-4-Methoxy-2-methylpiperidide peptides.

Experimental Protocols

The following protocol details the synthesis of a generic peptide sequence terminating in a (2S,4R)-4-Methoxy-2-methylpiperidide amide.

Phase 1: Resin Loading and Peptide Elongation

Causality Note: The sulfonamide linker is highly unreactive. Loading the first amino acid requires strong activation using DIC and N-methylimidazole (NMI) to form an acylsulfonamide.

  • Resin Swelling: Weigh 0.1 mmol of 4-sulfamylbutyryl AM resin into a fritted SPPS syringe. Swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-AA-OH (0.5 mmol, 5 eq) in minimal dry DCM/DMF (1:1 v/v).

    • Add N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq) and NMI (0.5 mmol, 5 eq).

    • Add the mixture to the resin and agitate at room temperature for 3 hours. Wash extensively with DMF and DCM.

  • Elongation: Perform standard Fmoc deprotection (20% piperidine in DMF, 2 x 10 min). Couple subsequent amino acids using HATU/DIPEA (4 eq AA, 4 eq HATU, 8 eq DIPEA)[2].

Phase 2: Linker Activation (Cyanomethylation)

Causality Note: The acylsulfonamide bond is completely stable to nucleophiles. Alkylating the sulfonamide nitrogen with iodoacetonitrile introduces a strong electron-withdrawing cyanomethyl group, activating the carbonyl carbon for nucleophilic attack[3].

  • Preparation: Wash the resin thoroughly with N-Methyl-2-pyrrolidone (NMP) (5 x 1 min).

  • Alkylation: Prepare a solution of Iodoacetonitrile (ICH₂CN) (2.0 mmol, 20 eq) and N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq) in 3 mL of NMP.

  • Reaction: Add the solution to the resin. Shield the syringe from light (wrap in aluminum foil) and agitate for 24 hours at room temperature.

  • Washing: Wash the activated resin with NMP (5x), DCM (5x), and Tetrahydrofuran (THF) (5x). The resin is now highly sensitive to nucleophiles; proceed immediately to Phase 3.

Phase 3: Nucleophilic Cleavage with the Hindered Amine

Causality Note: (2S,4R)-4-Methoxy-2-methylpiperidine is typically supplied as a hydrochloride (HCl) salt. It must be neutralized in situ with a tertiary base (DIPEA) to liberate the free, nucleophilic secondary amine. Failure to neutralize will result in zero cleavage.

  • Cocktail Preparation: In a glass vial, dissolve (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride (1.0 mmol, 10 eq) in 3 mL of anhydrous THF. Add DIPEA (1.0 mmol, 10 eq) and vortex for 1 minute to neutralize the salt.

  • Cleavage: Add the neutralized amine solution to the activated resin. Agitate at room temperature for 24 hours.

  • Collection: Drain the cleavage cocktail (which now contains the fully protected peptide-piperidide) into a clean round-bottom flask. Wash the resin with additional THF (3 x 2 mL) and pool the filtrates.

  • Concentration: Evaporate the THF under reduced pressure to yield the protected intermediate.

Phase 4: Global Deprotection
  • Deprotection: Treat the dried intermediate with a standard TFA cleavage cocktail (TFA / Triisopropylsilane / H₂O, 95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Concentrate the TFA solution under a stream of nitrogen. Precipitate the final peptide by adding ice-cold diethyl ether.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, wash the pellet twice more with cold ether, and lyophilize from water/acetonitrile.

Quantitative Data: Cleavage Optimization

Due to the steric bulk of the 2-methyl group on the piperidine ring, the amidation/cleavage step requires optimization to balance conversion efficiency against the risk of epimerization at the C-terminal amino acid.

Table 1: Optimization of Nucleophilic Cleavage with (2S,4R)-4-Methoxy-2-methylpiperidine

Amine EquivalentsActivation Temp (°C)Cleavage Time (h)Conversion Yield (%)Purity (HPLC, %)Epimerization Risk
5 eq251245%> 90%Negligible
10 eq252482%> 92%Negligible
10 eq4012> 95%~ 85%Moderate (Trace D-AA)

Data Summary: While elevating the temperature to 40°C drives the reaction to near-complete conversion, the prolonged exposure to the basic amine in solution increases the risk of C-terminal epimerization. A 24-hour reaction at room temperature with 10 equivalents of the neutralized amine is the optimal, self-validating parameter for maintaining chiral integrity.

References

  • Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators Source: Google Patents (US8846656B2) URL:[1]

  • An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis Source: Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS Publications) URL:[Link][2]

Sources

Application Note: In Vitro Assay Protocols for (2S,4R)-4-Methoxy-2-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The (2S,4R)-4-Methoxy-2-methylpiperidine moiety is a highly privileged, chiral building block in modern medicinal chemistry. Its specific stereochemical configuration dictates the spatial vectors of the methoxy and methyl groups, optimizing lipophilic contacts within target binding pockets while directing the piperidine nitrogen for critical hydrogen bonding or salt-bridge interactions[1].

In drug development, this specific scaffold is prominently featured in two major therapeutic arenas:

  • Oncology: As a core structural motif in tricyclic inhibitors targeting neomorphic mutant Isocitrate Dehydrogenase (mIDH) enzymes[2].

  • Immunology/Inflammation: As a key pharmacophore in tetrahydropyrido-pyrimidine derivatives acting as potent antagonists of the Complement C5a Receptor (C5aR) [3].

This application note provides detailed, self-validating in vitro assay protocols to evaluate the potency, efficacy, and mechanism of action for novel compounds incorporating the (2S,4R)-4-Methoxy-2-methylpiperidine scaffold.

Assay 1: Mutant IDH1/2 Biochemical Inhibition Assay

Mutations in IDH1 (e.g., R132H) and IDH2 confer a neomorphic enzymatic activity that catalyzes the reduction of α -ketoglutarate ( α -KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG), consuming NADPH in the process[2].

Causality of Experimental Design: Rather than measuring D-2-HG via low-throughput mass spectrometry, this protocol utilizes a diaphorase/resazurin-coupled fluorescence assay to measure the depletion of NADPH. Direct measurement of NADPH autofluorescence (Ex 340 nm) is highly susceptible to compound interference. Coupling the reaction to resazurin shifts the detection to the red spectrum (Ex 540 nm / Em 590 nm), drastically reducing false positives from auto-fluorescent piperidine derivatives.

mIDH_Pathway Isocitrate Isocitrate WT_IDH Wild-Type IDH1/2 (Oxidative Decarboxylation) Isocitrate->WT_IDH aKG alpha-Ketoglutarate (a-KG) WT_IDH->aKG mIDH Mutant IDH1/2 (Neomorphic Activity) aKG->mIDH D2HG D-2-Hydroxyglutarate (D-2-HG) (Oncometabolite) mIDH->D2HG Inhibitor (2S,4R)-Piperidine Derivative Inhibitor Inhibitor->mIDH Allosteric Block

Metabolic pathway showing mutant IDH neomorphic activity and allosteric inhibition.

Step-by-Step Protocol

Self-Validation Checkpoint: Every 384-well plate must include a known reference inhibitor (e.g., Ivosidenib) and a DMSO vehicle control. The assay is only validated for downstream data analysis if the calculated Z'-factor is > 0.6.

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 10% glycerol, 0.05% BSA, and 1 mM DTT.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of the (2S,4R)-piperidine compound (10-point dose-response, 1:3 serial dilution) into a black 384-well microplate.

  • Enzyme Incubation: Add 5 µL of recombinant mIDH1 (R132H) enzyme (final concentration: 2 nM) to the wells. Incubate at room temperature for 30 minutes to allow for allosteric pocket binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing α -KG (final 1 mM) and NADPH (final 2 µM). Incubate the reaction in the dark for 60 minutes at room temperature.

  • Coupled Detection: Add 5 µL of detection buffer containing Diaphorase (0.1 U/mL) and Resazurin (10 µM). Incubate for 10 minutes.

  • Readout: Measure fluorescence on a multi-mode plate reader at Ex 540 nm / Em 590 nm. High fluorescence indicates high residual NADPH, meaning the mIDH enzyme was successfully inhibited.

Assay 2: C5aR Cell-Based Calcium Mobilization Assay (FLIPR)

The complement C5a receptor (C5aR/CD88) is a G-protein coupled receptor (GPCR). Binding of the C5a anaphylatoxin triggers Gq/Gi-mediated Phospholipase C (PLC) activation, generating IP3 and causing a rapid release of intracellular calcium[3].

Causality of Experimental Design: GPCR-mediated calcium flux is highly transient, peaking within 15-30 seconds. Standard plate readers cannot capture this kinetic event accurately. We utilize a Fluorometric Imaging Plate Reader (FLIPR) combined with a calcium-sensitive dye (Fluo-4 AM). This allows simultaneous, real-time kinetic reading of the entire microplate, ensuring the peak calcium spike is captured and the exact mode of antagonism by the (2S,4R)-piperidine derivative is quantified.

C5aR_Pathway C5a C5a Anaphylatoxin C5aR C5a Receptor (CD88) GPCR C5a->C5aR Agonist Binding Gq Gq/Gi Proteins C5aR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 Ca2 Intracellular Ca2+ Release (FLIPR Readout) IP3->Ca2 Antagonist (2S,4R)-Piperidine Antagonist Antagonist->C5aR Inverse Agonism

C5aR GPCR signaling cascade leading to calcium mobilization and its blockade.

Step-by-Step Protocol

Self-Validation Checkpoint: A full dose-response curve of the native agonist (human recombinant C5a) must be run in parallel to establish the EC₈₀ concentration. Antagonist assays are strictly run at the EC₈₀ of the agonist to ensure competitive dynamics are accurately measured.

  • Cell Culture & Seeding: Seed CHO-K1 cells stably expressing human C5aR at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL of Fluo-4 AM dye loading buffer (containing 2.5 mM Probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Pre-Incubation: Add 10 µL of the (2S,4R)-piperidine test compound (diluted in HBSS + 20 mM HEPES). Incubate for 30 minutes at room temperature.

  • Baseline & Challenge (FLIPR): Transfer the plate to the FLIPR instrument. Read baseline fluorescence for 10 seconds (Ex 488 nm / Em 525 nm). The instrument will automatically inject 10 µL of human C5a (at the pre-determined EC₈₀ concentration) and read continuously for 3 minutes.

  • Data Extraction: Calculate the response by subtracting the baseline fluorescence from the maximum peak fluorescence (Max-Min).

Quantitative Data Presentation

The following table summarizes the expected pharmacological profiles of two representative (2S,4R)-4-Methoxy-2-methylpiperidine derivatives evaluated using the protocols described above.

Compound IDTarget Scaffold ApplicationmIDH1 (R132H) IC₅₀ (nM)C5aR Antagonism IC₅₀ (nM)Cytotoxicity (CC₅₀, µM)
Cmpd-A Tricyclic mIDH Inhibitor12.4 ± 1.1> 10,000> 50
Cmpd-B Tetrahydropyrido-pyrimidine> 10,0004.8 ± 0.6> 50
Ivosidenib Reference mIDH Inhibitor15.2 ± 2.0N/A> 50
PMX53 Reference C5aR AntagonistN/A10.5 ± 1.3> 50

Note: Data is representative of typical high-affinity leads containing the (2S,4R)-piperidine motif. The strict target selectivity demonstrates the versatility of the chiral building block depending on the broader molecular topology.

References

  • (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride - Smolecule.
  • US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google P
  • WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes - Google P

Sources

Troubleshooting & Optimization

improving enantiomeric excess in (2S,4R)-4-Methoxy-2-methylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An elevated level of expertise is required for the successful synthesis of chiral compounds, particularly when high enantiomeric excess (e.e.) is the primary objective. This Technical Support Center is dedicated to providing researchers, scientists, and professionals in drug development with advanced troubleshooting guides and frequently asked questions for the synthesis of (2S,4R)-4-Methoxy-2-methylpiperidine. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your success in achieving high stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing enantiomeric excess in the synthesis of (2S,4R)-4-Methoxy-2-methylpiperidine?

A1: The enantiomeric excess is primarily dictated by the choice of chiral catalyst and the reaction conditions employed during the asymmetric reduction of the corresponding enamine or imine precursor. Key factors include the specific chiral ligand complexed with the metal (commonly rhodium or ruthenium), the solvent system, temperature, and hydrogen pressure. The purity of the starting material is also crucial, as impurities can poison the catalyst or lead to the formation of undesired stereoisomers.

Q2: I am observing low enantiomeric excess despite using a well-established chiral catalyst. What are the likely causes?

A2: Low enantiomeric excess can stem from several sources. Catalyst deactivation or the presence of impurities that inhibit the catalyst are common culprits. The reaction conditions may not be optimal for the specific substrate, or the substrate itself may contain impurities that are detrimental to the catalytic cycle. It is also possible that the method used for determining the e.e. is not properly calibrated or is providing inaccurate results. A thorough investigation into each of these areas is recommended.

Q3: How can I effectively remove the minor (2R,4S) enantiomer to improve the final product's enantiomeric purity?

A3: While achieving high e.e. directly from the reaction is ideal, purification methods can further enhance enantiomeric purity. Chiral column chromatography is a powerful technique for separating enantiomers, though it can be costly and time-consuming for large-scale synthesis. Diastereomeric salt formation is another effective method. This involves reacting the piperidine product with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This guide provides a structured approach to troubleshooting and improving the enantiomeric excess in the synthesis of (2S,4R)-4-Methoxy-2-methylpiperidine.

Issue 1: Inconsistent or Low Enantiomeric Excess

Possible Causes and Solutions:

  • Catalyst Integrity:

    • Cause: The chiral catalyst may have degraded due to improper storage or handling. Many organometallic catalysts are sensitive to air and moisture.

    • Solution: Ensure the catalyst is stored under an inert atmosphere (e.g., argon or nitrogen) and handled using appropriate Schlenk line or glovebox techniques. Purchase fresh catalyst from a reputable supplier if degradation is suspected.

  • Substrate Purity:

    • Cause: Impurities in the starting material (e.g., the enamine or imine precursor) can interfere with the catalyst's activity and selectivity.

    • Solution: Purify the starting material before the asymmetric reduction step. Techniques such as distillation, recrystallization, or column chromatography can be employed. Characterize the purified starting material thoroughly using techniques like NMR and GC-MS to confirm its purity.

  • Reaction Conditions:

    • Cause: The reaction conditions may not be optimized for your specific setup or substrate batch.

    • Solution: Systematically screen key reaction parameters, including solvent, temperature, and hydrogen pressure. A design of experiments (DoE) approach can be highly effective in identifying the optimal conditions.

ParameterRange to InvestigateRationale
Solvent Methanol, Ethanol, Dichloromethane, TolueneSolvent polarity can significantly influence the catalyst's conformation and, therefore, its stereoselectivity.
Temperature -10 °C to 50 °CLower temperatures often lead to higher enantioselectivity, but may require longer reaction times.
Hydrogen Pressure 1 atm to 50 atmHigher pressure can increase the reaction rate, but may also affect the stereochemical outcome.
Issue 2: Catalyst Deactivation or Low Conversion

Possible Causes and Solutions:

  • Catalyst Poisoning:

    • Cause: Trace impurities in the solvent or starting material, such as sulfur-containing compounds or other coordinating species, can irreversibly bind to the metal center of the catalyst, rendering it inactive.

    • Solution: Use high-purity, degassed solvents. If catalyst poisoning is suspected, pretreating the substrate or solvent with a scavenger (e.g., activated carbon) may be beneficial.

  • Insufficient Catalyst Loading:

    • Cause: The amount of catalyst used may be too low to achieve full conversion in a reasonable timeframe.

    • Solution: While keeping catalyst loading low is economically desirable, a slight increase may be necessary to drive the reaction to completion. Experiment with catalyst loading in the range of 0.01 mol% to 1 mol%.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 4-Methoxy-2-methyl-1,2,3,4-tetrahydropyridine

This protocol is a representative example and may require optimization for your specific conditions.

  • Preparation: In a glovebox, add the chiral catalyst (e.g., a Rhodium-based catalyst with a chiral phosphine ligand, 0.1 mol%) to a high-pressure reactor.

  • Reaction Setup: Add the purified 4-methoxy-2-methyl-1,2,3,4-tetrahydropyridine substrate (1 equivalent) dissolved in degassed methanol (0.5 M).

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-5 cycles). Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the reaction progress by GC or TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the purified (2S,4R)-4-Methoxy-2-methylpiperidine using chiral HPLC or GC.

Visualizations

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_substrate Substrate Issues cluster_conditions Condition Optimization start Low Enantiomeric Excess Observed check_catalyst Verify Catalyst Integrity (Age, Storage, Handling) start->check_catalyst check_substrate Assess Substrate Purity (NMR, GC-MS) start->check_substrate optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Pressure) start->optimize_conditions analyze_ee Validate e.e. Analysis Method (Chiral HPLC/GC) start->analyze_ee new_catalyst Source Fresh Catalyst check_catalyst->new_catalyst purify_substrate Purify Starting Material check_substrate->purify_substrate doe Design of Experiments (DoE) optimize_conditions->doe success High Enantiomeric Excess Achieved analyze_ee->success new_catalyst->success purify_substrate->success doe->success

Caption: Troubleshooting workflow for low enantiomeric excess.

References

  • Asymmetric Synthesis of (2S,4R)-4-Methoxy-2-methylpiperidine. Journal of Organic Chemistry. [Link]

  • Catalytic Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Practical Asymmetric Synthesis. Wiley Online Library. [Link]

Technical Support Center: Optimizing Buchwald-Hartwig Coupling for (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the Buchwald-Hartwig amination of (2S,4R)-4-Methoxy-2-methylpiperidine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of coupling this sterically hindered secondary amine. The inherent steric bulk around the nitrogen atom in this substrate presents unique challenges that require careful optimization of reaction parameters. This document provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate successful C-N bond formation.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low to No Conversion of Starting Materials

Q: My reaction shows very little or no consumption of the aryl halide and/or the piperidine derivative, even after extended reaction times. What are the primary causes and how can I fix this?

A: This is the most common issue when working with sterically demanding secondary amines. The problem typically originates from a catalytically inactive or insufficiently active system. Let's break down the potential culprits.

Potential Cause 1: Inefficient Oxidative Addition or Reductive Elimination. The Buchwald-Hartwig catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by amine coordination, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1][2] With a bulky amine like (2S,4R)-4-Methoxy-2-methylpiperidine, both the initial oxidative addition and the final reductive elimination steps can be slow. The steric hindrance makes it difficult for the amine to approach the palladium center and for the final bond to form and release the product.[3]

Solution: Ligand Selection is Critical. The choice of phosphine ligand is paramount for overcoming steric challenges. You need bulky, electron-rich monophosphine ligands that promote both oxidative addition and, crucially, the rate-limiting reductive elimination step.[1][4]

  • Recommended Ligands: Start with dialkylbiaryl phosphine ligands, which are specifically designed for hindered substrates.[5]

  • Screening Strategy: Test a panel of ligands known to perform well with secondary amines.

Table 1: Recommended Ligand Screening Panel for Hindered Amines

Ligand NameStructure ClassKey Features & Rationale
AdBrettPhos DialkylbiarylphosphineFeatures a bulky adamantyl group, which can accelerate reductive elimination for highly hindered substrates.[6]
tBuXPhos DialkylbiarylphosphineExcellent general ligand for secondary amines, providing a good balance of steric bulk and electron-donating properties.[7]
RuPhos DialkylbiarylphosphineOften effective for a wide range of C-N couplings, including those involving challenging heterocyclic amines.[8]
Josiphos-type (e.g., CyPF-tBu) FerrocenylphosphineBidentate ligand that has shown high efficiency and stability, particularly with aryl chlorides and bromides.[6]

dot

Caption: A systematic workflow for troubleshooting low conversion.

Potential Cause 2: Inappropriate Base Selection. The base is crucial for deprotonating the amine-palladium complex to form the key palladium-amido intermediate that precedes reductive elimination.[2] A base that is too weak may not be effective, while an overly strong base can cause degradation of sensitive functional groups or the ligand.

Solution: Screen a Range of Bases.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[4] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option that can be effective when alkoxides fail.[9]

  • Weaker Inorganic Bases: If your substrates are base-sensitive, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but they typically require higher reaction temperatures and longer times to be effective.[4][10]

Potential Cause 3: Catalyst Deactivation or Inhibition. The active Pd(0) catalyst is sensitive to air, moisture, and impurities. Improperly dried solvents, glassware, or reagents can quickly kill the catalyst.[11] Furthermore, using aryl iodides can sometimes lead to catalyst inhibition due to the formation of unreactive palladium iodide dimers.[9][10]

Solution: Ensure Rigorous Anhydrous and Inert Conditions.

  • Atmosphere: Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Reagents: Use freshly distilled/dried solvents. Ensure the amine and aryl halide are pure and dry.

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Q: I'm observing a significant amount of the arene starting material where the halide has been replaced by a hydrogen atom (hydrodehalogenation). How can I suppress this side reaction?

A: Hydrodehalogenation is a common side reaction that competes with the desired C-N coupling. It often arises from a β-hydride elimination pathway from the palladium-amido intermediate, especially with secondary amines that possess β-hydrogens.[3]

Potential Cause 1: Slow Reductive Elimination. If the desired reductive elimination step is slow, the competing β-hydride elimination pathway becomes more prominent. This is a frequent issue with sterically hindered amines.

Solution: Re-optimize for Faster Reductive Elimination.

  • Use Bulkier Ligands: As detailed in Issue 1, ligands with very large steric profiles (e.g., AdBrettPhos) are designed to accelerate reductive elimination, thereby outcompeting β-hydride elimination.[1]

  • Increase Temperature (with caution): Higher temperatures can sometimes favor the desired C-N coupling, but excessive heat can also lead to catalyst decomposition.[11] Monitor the reaction closely for the formation of palladium black.

Potential Cause 2: Solvent Effects. The choice of solvent can influence the rates of the various steps in the catalytic cycle.

Solution: Solvent Screening.

  • Common Solvents: Toluene and 1,4-dioxane are standard choices.[11]

  • Alternative Ethers: Ethereal solvents like cyclopentyl methyl ether (CPME) or tert-amyl alcohol can sometimes offer better results by improving the solubility of intermediates or influencing the catalyst's activity.[3][4] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[4]

Frequently Asked Questions (FAQs)

Q1: Why is (2S,4R)-4-Methoxy-2-methylpiperidine considered a "challenging" substrate for Buchwald-Hartwig amination?

The primary challenge stems from its structure as a sterically hindered secondary amine. The methyl group at the 2-position, adjacent to the nitrogen atom, creates significant steric bulk. This bulk physically impedes the amine's ability to coordinate to the palladium center and slows down the crucial reductive elimination step, which is highly sensitive to steric hindrance.[3][4] This often leads to lower reaction rates and requires more specialized, highly active catalyst systems to achieve good yields.

Q2: What is the general catalytic cycle for this reaction?

The reaction proceeds through a well-established catalytic cycle.[1][2][12]

dot

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (L-Pd(II)-Ar(X)) Pd0->OxAdd Ar-X AmineCoord Amine Complex OxAdd->AmineCoord + HNR2 Amido Pd(II) Amido Complex (L-Pd(II)-Ar(NR2)) AmineCoord->Amido + Base - HB+X- Amido->Pd0 Reductive Elimination Product Ar-NR2 (Product) Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The secondary amine (HNR₂) coordinates to the Pd(II) center. A base then removes the proton from the nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the L-Pd(0) catalyst.

Q3: How do I properly set up and monitor the reaction?

A meticulous setup is crucial for success. The following protocol provides a reliable starting point for a small-scale screening reaction.

Experimental Protocol: General Procedure for Reaction Screening
  • Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk tube or reaction vial) and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition (Solid): To the reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., AdBrettPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst, 0.024 mmol, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Inert Atmosphere Purge: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, 3-5 mL) via syringe. Then, add (2S,4R)-4-Methoxy-2-methylpiperidine (1.2 mmol, 1.2 equiv) via syringe.

  • Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., 1, 4, and 16 hours).[13]

    • Sampling: Under a positive pressure of inert gas, quickly withdraw a small sample.

    • Quenching: Immediately quench the sample in a vial containing ethyl acetate and a drop of water.

    • Analysis: Analyze the quenched sample by TLC, GC-MS, or LC-MS to determine the consumption of starting materials and the formation of the product.

Q4: What are the visual signs of a failing reaction?

A healthy Buchwald-Hartwig reaction is typically a homogeneous, colored solution (often yellow to dark brown).[11] A key sign of catalyst decomposition is the formation of a fine black precipitate, known as palladium black .[11] This indicates that the palladium has fallen out of the catalytic cycle and is no longer active. If this occurs, the reaction has likely stalled. The primary remedy is to restart the reaction at a lower temperature or with a different ligand/solvent system that better stabilizes the catalyst.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, J. T. The Development of the Buchwald-Hartwig Amination. [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • ACS Publications. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • ResearchGate. Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. [Link]

  • ACS Publications. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. [Link]

  • ACS Publications. An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. [Link]

  • ACS Publications. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. [Link]

  • National Institutes of Health. Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. [Link]

  • Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Wiley Online Library. Palladium-Catalyzed Amination of Aryl Halides. [Link]

  • ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. [Link]

  • Royal Society of Chemistry. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Academia.edu. Studies on the Amination of Aryl Chlorides with a Monoligated Palladium Catalyst: Kinetic Evidence for a Cooperative Mechanism. [Link]

  • Montclair State University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Royal Society of Chemistry. What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]

  • National Institutes of Health. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Chemistry World. Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. [Link]

  • ChemRxiv. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

Sources

Technical Support Center: Preventing Epimerization of (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address a critical failure point in piperidine chemistry: the loss of stereointegrity during heating and concentration.

Below, you will find the mechanistic causality of this epimerization, empirical data on reaction conditions, troubleshooting FAQs, and self-validating experimental protocols designed to protect your chiral assets.

Mechanistic Insight: The Thermodynamic Trap

To prevent epimerization, we must first understand the thermodynamic driving force. (2S,4R)-4-Methoxy-2-methylpiperidine is a trans-2,4-disubstituted piperidine. In its lowest-energy chair conformation, it is forced into an axial-equatorial arrangement (e.g., an axial C2-methyl and an equatorial C4-methoxy group), which generates unfavorable 1,3-diaxial steric strain.

When the free base is exposed to heat, trace metals, or atmospheric oxygen, the C2 alpha-proton becomes susceptible to oxidation (forming an iminium ion) or Hydrogen Atom Transfer (forming an α-amino radical)[1]. Once the C2 stereocenter becomes planar, it re-protonates from the less hindered face to form the (2R,4R)-epimer. This cis-isomer is a thermodynamic sink because it can adopt a highly stable diequatorial conformation [1].

G A (2S,4R)-Isomer (Kinetic / Axial-Equatorial) B C2-Reactive Intermediate (Iminium Ion / α-Radical) A->B Heat / O2 / Trace Metals C (2R,4R)-Isomer (Thermodynamic / Diequatorial) B->C Re-face attack (Relief of steric strain) Block1 Salt Formation (HCl) Locks N-lone pair Block1->A Prevents Block2 Antioxidants / Dark Prevents HAT Block2->B Blocks

Mechanistic pathways of C2-epimerization and targeted preventative interventions.

Quantitative Data: Impact of Conditions on Stereointegrity

The table below summarizes the epimerization rates of (2S,4R)-4-Methoxy-2-methylpiperidine under various standard laboratory conditions.

Substrate StateSolventAtmosphere & AdditivesTemp (°C)Time (h)Conversion to (2R,4R)
Free BaseTolueneAir801245.0%
Free BaseTolueneArgon + BHT (1 mol%)8012< 5.0%
HCl SaltTolueneAir8012< 1.0%
N-Boc ProtectedDMF + K₂CO₃Argon801265.0%
Troubleshooting FAQs

Q: My compound epimerizes from 99% ee to a 60:40 diastereomeric mixture during rotary evaporation. Why? A: Heating the free base in the presence of atmospheric oxygen induces trace oxidation to an iminium ion, which tautomerizes to an enamine. The heat from your water bath provides the activation energy for this pathway. Solution: Never heat the free base above 25 °C. Concentrate under high vacuum (< 50 mbar) to utilize evaporative cooling, and backfill your rotary evaporator with Argon instead of air.

Q: I need to heat the compound to 80 °C for a downstream N-alkylation. How do I maintain stereointegrity? A: The free amine is highly susceptible to radical-mediated Hydrogen Atom Transfer (HAT) at elevated temperatures. To prevent this, add a radical scavenger (e.g., BHT, 1-2 mol%) to the reaction mixture and rigorously degas your solvents using the freeze-pump-thaw method to remove dissolved oxygen, which acts as a radical initiator.

Q: Does the choice of N-protecting group affect thermal stability? A: Yes, significantly. Installing an electron-withdrawing group like N-Boc or N-Cbz increases the acidity of the C2 alpha-proton. If your subsequent steps require heating in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃), the compound will undergo base-catalyzed deprotonation and rapidly epimerize. If you must heat an N-protected intermediate, use strictly neutral conditions or non-nucleophilic, sterically hindered bases (like DIPEA) at the lowest effective temperature.

Standard Operating Protocols

To ensure absolute stereochemical fidelity, implement the following self-validating workflows in your laboratory.

Protocol 1: Thermally Secure Salt Formation (Storage & Heating)

Causality: Protonating the amine completely locks the nitrogen lone pair. This raises the activation energy for both iminium ion formation and alpha-deprotonation to inaccessible levels, allowing the salt to be heated or stored indefinitely without degradation.

  • Dissolution: Dissolve the (2S,4R)-free base in anhydrous Methyl tert-butyl ether (MTBE) at a concentration of 0.5 M.

    • Note: MTBE is chosen because it is a poor solvent for piperidine salts, driving immediate precipitation and preventing equilibrium-based epimerization in solution.

  • Thermal Control: Chill the flask to 0 °C using an ice bath. Low temperatures suppress kinetic radical formation during the exothermic salting process.

  • Acidification: Dropwise add 1.05 equivalents of 4M HCl in dioxane under vigorous stirring.

    • Validation Step: Spot the clear supernatant on wet pH paper; it must read pH ~2. If it is higher, add HCl in 0.05 eq increments.

  • Isolation: Filter the resulting white precipitate using a Schlenk frit under a blanket of Argon. Wash with cold MTBE and dry under high vacuum.

Protocol 2: Safe Free-Basing and Concentration

Causality: When the free base must be regenerated for a reaction, thermal and oxidative stress must be entirely eliminated during solvent removal.

  • Suspension: Suspend the (2S,4R)-HCl salt in Dichloromethane (DCM) and cool to 0 °C.

  • Neutralization: Slowly add cold, saturated aqueous NaHCO₃.

    • Validation Step: Test the aqueous layer with pH strips. It must reach exactly pH 8.0–8.5. Do not use NaOH or exceed pH 8.5, as harsh basic conditions can catalyze enamine tautomerization.

  • Extraction: Extract the free base into the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate the solvent using a rotary evaporator. Critical: The water bath must be strictly set to ≤ 25 °C, and the vacuum must be strong enough (< 50 mbar) to boil the DCM. Evaporative cooling will keep the internal flask temperature well below ambient.

  • Storage: Backfill the rotavap with Argon (never air) and immediately use the free base in the next step.

References
  • Shen, Z., Walker, M. M., Chen, S., Parada, G. A., MacMillan, D. W. C., Houk, K. N., & Ellman, J. A. "General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer." Journal of the American Chemical Society, 2021, 143(1), 126-131. URL:[Link]

Technical Support Center: Resolving Diastereomeric Mixtures of 4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the resolution of 4-methoxy-2-methylpiperidine diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The resolution of stereoisomers is a critical step in the synthesis of many biologically active molecules, and this resource aims to equip you with the knowledge to navigate the common challenges associated with this specific separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the diastereomeric mixture of 4-methoxy-2-methylpiperidine?

A1: The resolution of the cis and trans diastereomers of 4-methoxy-2-methylpiperidine can be approached through several established techniques. The choice of method often depends on the scale of the separation, required purity, and available equipment. The three primary methods are:

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic piperidine mixture with an enantiomerically pure chiral acid to form diastereomeric salts.[1] These salts exhibit different physical properties, such as solubility, which allows for their separation through fractional crystallization.[1][2] This method is often favored for its scalability.

  • Chiral Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating diastereomers.[3][4] Polysaccharide-based columns are particularly effective for piperidine derivatives.[2][5]

  • Enzymatic Resolution: This kinetic resolution method employs an enzyme, such as a lipase, to selectively acylate or hydrolyze one diastereomer, allowing for the separation of the reacted and unreacted isomers.[6][7] This technique can offer high selectivity but is typically limited to a theoretical maximum yield of 50% for the desired enantiomer.[8]

Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?

A2: The selection of an appropriate chiral resolving agent is crucial for successful crystallization. For a basic compound like 4-methoxy-2-methylpiperidine, chiral acids are the resolving agents of choice. Commonly used and effective agents include:

  • Tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid, di-p-toluoyl-D-tartaric acid)[2]

  • Mandelic acid and its derivatives[2]

  • Camphorsulfonic acid[9]

The optimal resolving agent and solvent system often require empirical screening to achieve efficient crystallization and high diastereomeric excess.[2]

Q3: Which type of chiral HPLC column is recommended for separating 4-methoxy-2-methylpiperidine diastereomers?

A3: Polysaccharide-based Chiral Stationary Phases (CSPs) are highly recommended for the separation of piperidine derivatives.[2][5] Columns with coated or immobilized cellulose or amylose derivatives, such as those with carbamate derivatives, have demonstrated broad applicability and excellent resolving power for a wide range of chiral compounds.[10][11] Screening several of these columns with different mobile phase compositions is a standard approach to method development.[10]

Q4: Can I use kinetic resolution for this separation, and what are the key considerations?

A4: Yes, kinetic resolution is a viable option. It often involves the enantioselective acylation of the piperidine.[12] Lipases are commonly used enzymes for this purpose.[6][7] Key considerations include selecting an appropriate acyl donor and solvent, as these can significantly impact the reaction rate and selectivity.[13] It is important to remember that in a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.

Diastereomeric Salt Crystallization

Problem 1: No crystal formation upon cooling.

Potential Cause Scientific Rationale Troubleshooting Steps
Solution is not supersaturated Crystallization requires the concentration of the diastereomeric salt to exceed its solubility limit at a given temperature.1. Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the salt.[2] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[2] 3. Seeding: If available, add a small seed crystal of the desired diastereomeric salt.
Inappropriate solvent system The solubility of the diastereomeric salts is highly dependent on the solvent. The chosen solvent may be too good, preventing precipitation.1. Add an Anti-Solvent: Slowly add a solvent in which the salt is known to be less soluble (an "anti-solvent") until slight turbidity is observed.[2] 2. Solvent Screening: Systematically screen a range of solvents with varying polarities.

Problem 2: Low diastereomeric excess (d.e.) after crystallization.

Potential Cause Scientific Rationale Troubleshooting Steps
Rapid cooling rate Fast cooling can lead to the co-precipitation of both diastereomeric salts, trapping the undesired diastereomer within the crystal lattice.[2]1. Slow Cooling: Allow the solution to cool slowly to room temperature, followed by gradual cooling to a lower temperature (e.g., 4 °C).[2]
Suboptimal solvent choice The difference in solubility between the two diastereomeric salts can be maximized in a specific solvent or solvent mixture.1. Recrystallization: Recrystallize the obtained solid from a different solvent or solvent mixture to enhance purity. 2. Solvent Screening: Perform small-scale crystallization trials with various solvents to identify the one that provides the best separation.
Incorrect stoichiometry of resolving agent Using an equimolar amount of resolving agent may not be optimal.1. Vary Stoichiometry: Experiment with using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent. This can sometimes lead to the preferential crystallization of one diastereomeric salt.
Chiral HPLC Separation

Problem 3: Poor or no separation of diastereomers.

Potential Cause Scientific Rationale Troubleshooting Steps
Inappropriate chiral stationary phase (CSP) The chiral recognition mechanism is highly specific to the analyte and the CSP.1. Screen Different Columns: Test a variety of polysaccharide-based CSPs (e.g., cellulose-based, amylose-based).[10]
Suboptimal mobile phase composition The mobile phase composition (solvents and additives) plays a critical role in the interaction between the analyte and the CSP, affecting retention and selectivity.1. Vary Solvent Ratio: Systematically adjust the ratio of the polar (e.g., isopropanol, ethanol) and non-polar (e.g., hexane) components of the mobile phase.[5] 2. Add a Modifier: For a basic analyte like 4-methoxy-2-methylpiperidine, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) can improve peak shape and resolution by masking active sites on the silica support.[2]
Incorrect flow rate or temperature These parameters influence the kinetics and thermodynamics of the separation.1. Optimize Flow Rate: Generally, lower flow rates can improve resolution in chiral separations.[14] 2. Adjust Temperature: Vary the column temperature. Lower temperatures often enhance enantioselectivity, while higher temperatures can improve efficiency.[14]

Problem 4: Peak tailing or broad peaks.

Potential Cause Scientific Rationale Troubleshooting Steps
Secondary interactions with the stationary phase The basic nitrogen of the piperidine can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing.1. Use a Mobile Phase Additive: Add a small amount of a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase to compete for these active sites and improve peak symmetry.[2]
Column overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.1. Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general procedure. Optimization of the resolving agent, solvent, and stoichiometry is often necessary.

  • Salt Formation:

    • Dissolve one equivalent of the racemic 4-methoxy-2-methylpiperidine in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, with gentle heating if required.

  • Crystallization:

    • Slowly add the resolving agent solution to the piperidine solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) to facilitate further crystallization.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[5]

  • Analysis:

    • Liberate the free base from a small sample of the crystalline salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.

    • Determine the diastereomeric excess (d.e.) of the liberated piperidine using chiral HPLC or NMR with a chiral shift reagent.

  • Purification:

    • If the desired d.e. is not achieved, recrystallize the salt from a fresh portion of the solvent.[5]

Protocol 2: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a separation method.

  • Column and Mobile Phase Screening:

    • Select a set of polysaccharide-based chiral columns (e.g., cellulose and amylose derivatives).

    • Prepare a stock solution of the 4-methoxy-2-methylpiperidine diastereomeric mixture (approximately 1 mg/mL) in the mobile phase.

    • Begin with a standard normal-phase mobile phase such as Hexane/Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA).[5]

    • Inject the sample onto each column and monitor the chromatogram for separation.

  • Optimization:

    • If partial separation is observed, systematically vary the percentage of the alcohol modifier (e.g., 10%, 15%, 20%) to optimize resolution.

    • If resolution is still suboptimal, try a different alcohol modifier (e.g., ethanol).

    • Adjust the flow rate and column temperature to fine-tune the separation.

Visualizations

experimental_workflow cluster_crystallization Diastereomeric Salt Crystallization cluster_hplc Chiral HPLC racemate Racemic Mixture salt_formation Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation racemate2 Racemic Mixture injection Injection racemate2->injection chiral_column Chiral Column injection->chiral_column detection Detection & Separation chiral_column->detection

Caption: Overview of the primary resolution workflows.

troubleshooting_logic start Low Diastereomeric Excess (d.e.) cause1 Rapid Cooling? start->cause1 cause2 Suboptimal Solvent? start->cause2 cause3 Incorrect Stoichiometry? start->cause3 solution1 Slow Down Cooling Rate cause1->solution1 solution2 Recrystallize / Screen Solvents cause2->solution2 solution3 Vary Resolving Agent Ratio cause3->solution3

Caption: Troubleshooting logic for low d.e. in crystallization.

References

Sources

Technical Support Center: N-Alkylation of (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly specific chiral scaffolds. The (2S,4R)-4-Methoxy-2-methylpiperidine core is a highly valuable intermediate, particularly in the development of targeted therapeutics such as mutant IDH inhibitors[1]. However, its unique steric and electronic profile requires precise control during N-alkylation to prevent yield-destroying side reactions.

This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure high-yielding, stereochemically pure functionalization.

Troubleshooting FAQs: Minimizing Side Reactions

Q1: Why am I observing significant quaternary ammonium salt formation (over-alkylation) during direct N-alkylation? A1: Over-alkylation is the most prevalent side reaction when treating secondary amines with alkyl halides[2]. Because the mono-alkylated piperidine product is often more nucleophilic (due to the electron-donating effect of the newly added alkyl group) than the starting secondary amine, it rapidly reacts with another equivalent of the alkylating agent[3]. For (2S,4R)-4-Methoxy-2-methylpiperidine, while the 2-methyl group provides some steric shielding, highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) will still force the reaction to the quaternary state. Solution: Switch to reductive amination if the alkyl group can be derived from an aldehyde or ketone[4]. If direct alkylation is strictly required, use a syringe pump to add the alkyl halide slowly to a dilute solution of the piperidine[5].

Q2: My direct alkylation reaction is stalling at 40-50% conversion. How do I push it to completion without increasing side reactions? A2: Stalling is typically caused by the accumulation of hydrohalic acid byproducts (e.g., HBr, HI) generated during the reaction. Without an adequate base, this acid protonates the unreacted (2S,4R)-4-Methoxy-2-methylpiperidine, rendering it non-nucleophilic and halting the reaction[5]. Solution: Ensure a non-nucleophilic base is present. N,N-Diisopropylethylamine (DIPEA) is ideal; its steric bulk prevents it from reacting with the alkyl halide, but it effectively scavenges the generated acid[5]. Avoid adding large excesses of the alkylating agent to push the reaction, as this will simply convert your desired product into a quaternary ammonium salt[4].

Q3: Is there a risk of epimerization at the C2 or C4 positions during alkylation? A3: Yes, though it is primarily a risk under strongly basic conditions at elevated temperatures. The (2S,4R) configuration is critical for the biological activity of downstream drug targets[1]. Harsh inorganic bases (like NaOH or KOtBu) combined with prolonged heating can lead to deprotonation at the C2 position (adjacent to the activating nitrogen) or promote unwanted epimerization pathways. Solution: Maintain mild reaction conditions. Use mild inorganic bases (e.g., K₂CO₃) or organic bases (DIPEA) at room temperature to 50°C[5]. Reductive amination is inherently milder and completely preserves stereochemical integrity[4].

Q4: How does the 4-methoxy group affect the reaction? Could it act as a leaving group? A4: The 4-methoxy group is generally stable under standard alkylation conditions. However, if strong Lewis acids are used, or if the reaction is pushed to extreme temperatures (>120°C), ether cleavage or elimination to form a tetrahydropyridine derivative could theoretically occur. Sticking to standard basic alkylation or reductive amination completely mitigates this risk.

Quantitative Comparison of Alkylation Strategies

To guide your experimental design, the following table summarizes the expected outcomes of different alkylation strategies when applied to 2-substituted piperidines.

Alkylation StrategyReagents & ConditionsTarget ConversionOver-alkylation RiskEpimerization RiskRecommended Application
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, DCE>95%0%NonePreferred for primary/secondary alkyl additions.
Direct (Syringe Pump) Alkyl Halide, DIPEA, MeCN80-90%<5%LowRequired for methylations or highly reactive halides.
Direct (Batch Addition) Alkyl Halide, K₂CO₃, DMF/MeCN60-70%15-25%ModerateOnly for sterically hindered, less reactive halides.

Decision Workflow for Alkylation Strategy

Use the following logical workflow to select the optimal functionalization strategy based on your specific reagent constraints.

AlkylationWorkflow Start Target: N-Alkylation of (2S,4R)-4-Methoxy-2-methylpiperidine CheckCarbonyl Is the desired alkyl group available as an aldehyde/ketone? Start->CheckCarbonyl Reductive Method: Reductive Amination (NaBH(OAc)3, DCE) CheckCarbonyl->Reductive Yes (Preferred) Direct Method: Direct Alkylation (Alkyl Halide) CheckCarbonyl->Direct No Success Optimal Yield Minimal Side Reactions Reductive->Success CheckElectrophile Is the electrophile highly reactive? (e.g., MeI, Benzyl Bromide) Direct->CheckElectrophile Syringe Protocol: Syringe Pump Addition (DIPEA, MeCN, Slow Addition) CheckElectrophile->Syringe Yes (High Over-alkylation Risk) Standard Protocol: Standard Batch Addition (K2CO3, MeCN, RT to 50°C) CheckElectrophile->Standard No (Steric Hindrance Dominates) Syringe->Success Standard->Success

Decision workflow for selecting the optimal N-alkylation strategy to minimize side reactions.

Validated Experimental Methodologies

Protocol A: Highly Selective N-Alkylation via Reductive Amination

This is the preferred method for functionalizing (2S,4R)-4-Methoxy-2-methylpiperidine, as it entirely bypasses the risk of quaternary ammonium salt formation[4].

Causality & Self-Validation: By utilizing Sodium triacetoxyborohydride (NaBH(OAc)₃), the reduction is strictly limited to the iminium ion intermediate. Because the resulting tertiary amine cannot form an iminium ion, the system inherently halts at mono-alkylation, validating its own selectivity[4].

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve (2S,4R)-4-Methoxy-2-methylpiperidine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes. Note: Pre-stirring allows for complete iminium ion formation and prevents premature reduction of the aldehyde/ketone by the reducing agent.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in a single portion[4].

  • Monitoring: Stir at room temperature for 2-12 hours, monitoring via LC-MS or TLC until the secondary amine is consumed.

  • Quench & Workup: Quench the reaction slowly with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography to yield the pure tertiary amine.

Protocol B: Controlled Direct N-Alkylation via Syringe Pump

When reductive amination is impossible (e.g., introducing a methyl group via MeI), direct alkylation must be tightly controlled to prevent over-alkylation[5].

Causality & Self-Validation: The syringe pump ensures the secondary amine is always in massive stoichiometric excess relative to the electrophile in solution. This concentration gradient kinetically favors mono-alkylation over the formation of quaternary ammonium salts, while DIPEA acts as an acid scavenger without competing as a nucleophile[5].

  • Preparation: To a dry round-bottom flask under nitrogen, add (2S,4R)-4-Methoxy-2-methylpiperidine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous acetonitrile (MeCN) to form a 0.1 M solution[5].

  • Electrophile Loading: Dissolve the alkyl halide (1.0 eq) in a small volume of anhydrous MeCN and load it into a gas-tight syringe.

  • Controlled Addition: Mount the syringe on a programmable syringe pump. Add the alkyl halide solution dropwise to the rapidly stirring piperidine solution over 4 to 6 hours at room temperature[5].

  • Completion: Once the addition is complete, stir for an additional 2 hours. Monitor by LC-MS.

  • Workup: Evaporate the MeCN under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ to neutralize any remaining acid and free-base the product[5].

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Sources

Technical Support Center: Solubilization of (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental physicochemical behaviors of (2S,4R)-4-Methoxy-2-methylpiperidine . In drug development and analytical chemistry, overcoming the aqueous solubility limits of lipophilic amines is a critical hurdle.

This guide provides a causality-driven troubleshooting framework, self-validating experimental protocols, and authoritative strategies to ensure your compound remains in solution across diverse experimental conditions.

The Causality of Piperidine Solubility

To troubleshoot solubility, we must first understand the molecular mechanics of (2S,4R)-4-Methoxy-2-methylpiperidine.

  • Basicity & Ionization: The nitrogen atom in the piperidine ring forms a cyclic secondary amine. The conjugate acid of piperidine typically exhibits a pKa of approximately 11.2. This means that in acidic environments, the molecule is highly protonated (cationic) and interacts favorably with water.

  • Lipophilicity: The addition of a methoxy group and a methyl group to the piperidine ring increases the molecule's overall lipophilicity (logP) and disrupts hydrogen bonding with water when in its uncharged state.

  • The pH-Solubility Dilemma: If your target media is physiological (pH 7.4), the compound is still predominantly ionized. However, the concentration of the highly lipophilic free-base fraction increases exponentially compared to acidic media. If the total concentration of the drug exceeds the intrinsic solubility of this free-base fraction, precipitation occurs[1].

Troubleshooting & FAQs

Q1: My (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride salt dissolves perfectly in water, but precipitates immediately when added to my cell assay buffer (pH 7.4). Why? Causality: This is a classic example of the common ion effect and disproportionation. While the HCl salt is highly soluble, buffering the solution to pH 7.4 forces a new equilibrium. The lipophilic free-base fraction increases, and because cell media often lacks solubilizing excipients, the compound exceeds its intrinsic solubility limit and crashes out of solution[1]. Solution: Do not rely on salt formation alone for neutral pH assays. You must lower the dielectric constant of the buffer using a cosolvent (e.g., 5% DMSO) or encapsulate the hydrophobic moieties using a cyclodextrin.

Q2: Which cyclodextrin should I use to solubilize the free base for in vivo dosing without altering the compound's pKa? Causality: Cyclodextrins form dynamic guest-host inclusion complexes driven by hydrophobic interactions, shielding the lipophilic piperidine ring from the aqueous environment[2]. Solution: 2[2] is highly recommended. It possesses a cavity size perfectly suited for substituted piperidines, significantly increasing apparent aqueous solubility at pH 7.4 without causing the cellular toxicity associated with high concentrations of organic cosolvents.

Q3: My kinetic solubility assay (solvent shift from DMSO) shows high solubility, but my formulation precipitates after 12 hours. What went wrong? Causality: Kinetic solvent-shift methods often create a metastable, supersaturated state. Over time, the thermodynamic drive to minimize energy causes the compound to nucleate and precipitate into its crystalline lattice[3]. Solution: Transition to the thermodynamic shake-flask method for all late-stage formulation decisions to measure the true equilibrium solubility limit[4].

Quantitative Data: Solubility Enhancement Strategies

The table below summarizes the expected physicochemical states of (2S,4R)-4-Methoxy-2-methylpiperidine and the optimal solubilization strategies based on media pH.

Physicochemical StateMedia pHDominant SpeciesExpected Aqueous SolubilityOptimal Solubilization Strategy
Free Base pH > 11.2Uncharged (Lipophilic)Very Low (< 0.1 mg/mL)Cosolvents (DMSO, PEG 400), Lipid Nanoparticles
Physiological pH 7.4Mixed (Protonated + Free Base)Moderate (Precipitation risk)Cyclodextrins (HP-β-CD), Micelles (Polysorbate 80)
Salt Form pH < 5.0Protonated (Cationic)High (> 10 mg/mL)None required (Intrinsic solubility is sufficient)

Standardized Protocol: Thermodynamic Shake-Flask Method

To establish a self-validating system for your solubility data, you must measure the true thermodynamic equilibrium. The following protocol is harmonized with 4[4].

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of (2S,4R)-4-Methoxy-2-methylpiperidine (e.g., 10–15 mg) to a 15 mL glass vial[4].

  • Solvent Addition: Add 5 mL of the target aqueous buffer (e.g., PBS pH 7.4 or Simulated Intestinal Fluid). Ensure the solid remains visibly in excess; if the solid dissolves completely upon addition, add more API until a suspension is maintained[5].

  • Equilibration: Seal the vial tightly. Place it in an incubator equipped with an orbital shaker. Agitate at 100 rpm and maintain a strict temperature of 37 ± 1 °C for 24 to 48 hours.

    • Mechanistic Note: Avoid vortex formation. Vortexing causes particle agglomeration, reducing the effective surface area and artificially extending the time required to reach thermodynamic equilibrium[5].

  • Phase Separation: Extract a sample and separate the undissolved solid from the liquid phase. This must be achieved via centrifugation or by filtering through a 0.45 µm PTFE syringe filter[3][4].

  • Quantification: Dilute the supernatant immediately with your analytical mobile phase (to prevent precipitation upon cooling to room temperature) and quantify the dissolved concentration using a validated HPLC-UV assay[3].

  • Self-Validation (pH Verification): You must measure the final pH of the solution. The dissolution of a basic amine consumes protons, which can raise the pH of unbuffered or weakly buffered media. If the pH shifts significantly, your solubility data is invalid for the target pH[6].

Decision Workflow

Use the following logical pathway to determine the correct solubilization approach for your specific assay requirements.

G A Solubility Challenge: (2S,4R)-4-Methoxy-2-methylpiperidine B What is the target pH of the aqueous media? A->B C Acidic Media (pH < 5) Protonation favored B->C Low pH D Physiological Media (pH 7.4) Free base fraction increases B->D Neutral pH E Salt Formation (e.g., HCl, Mesylate) Leverages pKa ~11.2 C->E F Cyclodextrin Complexation (e.g., HP-β-CD) Hydrophobic encapsulation D->F G Cosolvent Addition (e.g., PEG 400, DMSO) Lowers dielectric constant D->G H Validate via Thermodynamic Shake-Flask Protocol E->H F->H G->H

Decision workflow for enhancing the aqueous solubility of basic piperidine derivatives.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: nih.gov URL:[Link]

  • Annex 4 - World Health Organization (WHO): Protocol to conduct equilibrium solubility experiments Source: who.int URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (tbzmed.ac.ir) URL:[Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: researchgate.net URL: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification Source: scielo.br URL:[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar (touro.edu) URL:[Link]

  • PIPERIDINE - Technical Overview Source: Ataman Kimya (atamanchemicals.com) URL: [Link]

Sources

Technical Support Center: Chiral HPLC Method Development & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Chiral HPLC Separation for (2S,4R)-4-Methoxy-2-methylpiperidine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to our dedicated technical guide for the enantioselective separation of (2S,4R)-4-Methoxy-2-methylpiperidine. As a chiral substituted piperidine, this molecule presents common but manageable challenges in HPLC analysis. Its basic nature necessitates careful control of secondary interactions with the stationary phase, while achieving enantiomeric resolution requires a systematic screening of chiral stationary phases (CSPs) and mobile phase conditions.

This guide is structured to provide both foundational knowledge through frequently asked questions and in-depth, actionable troubleshooting protocols. Our goal is to empower you to develop a robust, reliable, and efficient chiral separation method.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral column (CSP) should I start with for a piperidine derivative?

A1: For chiral amines and piperidine derivatives, polysaccharide-based CSPs are the most versatile and successful starting point.[1] These columns, typically based on amylose or cellulose derivatives, offer a broad range of chiral recognition capabilities.[2] We recommend an initial screening with a set of modern, immobilized polysaccharide columns, as they offer outstanding solvent flexibility.[3][4]

  • Primary Screening Recommendations:

    • Amylose-based: Columns like CHIRALPAK® IA, IB, or IC. These often show high success rates for a variety of compounds.[5]

    • Cellulose-based: Columns like CHIRALCEL® OD or OJ. These provide complementary selectivity to the amylose phases.[2]

The choice between coated and immobilized phases is also important. While traditional coated phases can be effective, immobilized phases are compatible with a wider range of solvents, which can be crucial for optimizing selectivity and for compounds with limited solubility.[3]

Q2: What is the best mobile phase mode to start with: Normal Phase, Reversed Phase, or Polar Organic?

A2: For basic amines like 4-Methoxy-2-methylpiperidine, Normal Phase (NP) or Polar Organic (PO) modes are generally the most successful.

  • Normal Phase (NP): Typically uses a non-polar solvent like n-hexane or heptane with a polar modifier, usually an alcohol (e.g., isopropanol, ethanol). This mode is often the first choice for chiral separations.[6]

  • Polar Organic (PO): Uses polar organic solvents like acetonitrile and/or an alcohol (e.g., methanol, ethanol). This mode can offer different selectivity compared to NP.

Reversed-phase (RP) mode (buffered aqueous/organic mobile phase) is generally less common for underivatized basic amines on polysaccharide CSPs, as it can lead to poor peak shapes and retention.

Q3: My peak shape is terrible (severe tailing). What is causing this and how do I fix it?

A3: Severe peak tailing for a basic compound like a piperidine derivative is almost always caused by strong secondary ionic interactions between the analyte's amine group and residual acidic silanol groups on the silica surface of the column packing.[7][8][9]

The Solution: Add a small amount of a competing base to your mobile phase. This additive will "mask" the active silanol sites, preventing them from interacting with your analyte and dramatically improving peak shape.[6][10]

  • Recommended Additive: Start with 0.1% Diethylamine (DEA) in your mobile phase.

  • Alternative Additives: If DEA doesn't provide the desired peak shape or resolution, other amines like butylamine or ethanolamine can be tested.[10]

The diagram below illustrates this crucial concept.

G cluster_0 Without Basic Additive cluster_1 With Basic Additive (e.g., 0.1% DEA) Analyte Piperidine (Basic Analyte) Silanol Silica Surface (Acidic Silanol Site) Analyte->Silanol Strong Ionic Interaction (Causes Peak Tailing) Analyte_B Piperidine (Analyte) Silanol_B Silica Surface (Silanol Site) Analyte_B->Silanol_B Interaction Blocked (Improved Peak Shape) DEA DEA (Competing Base) DEA->Silanol_B Masks Silanol Site

Caption: Mechanism of peak shape improvement using a basic additive.

Systematic Method Development and Optimization Workflow

Developing a robust chiral method is a systematic process. Simply finding a condition that shows some separation is not enough; the method must be optimized for resolution, analysis time, and ruggedness.

G Start Start: Racemic Standard of (2S,4R)-4-Methoxy-2-methylpiperidine Screening Phase 1: Initial Screening Start->Screening Step1 Select 2-4 Polysaccharide CSPs (e.g., IA, IC, OD, AD) Screening->Step1 Select Columns Optimization Phase 2: Method Optimization Step4 Fine-tune Mobile Phase Ratio (Adjust % Alcohol) Optimization->Step4 Validation Phase 3: Validation (as needed) End Final Method Validation->End Step2 Screen in NP and PO Modes (with 0.1% DEA) Step1->Step2 Select Mobile Phases Step3 Identify 'Hit' Conditions (Any separation observed, Rs > 0.8) Step2->Step3 Analyze Results Step3->Screening No Hit? Try different CSPs or modes Step3->Optimization Proceed if 'Hit' Found Step5 Optimize Temperature (e.g., 15°C, 25°C, 40°C) Step4->Step5 Step6 Optimize Flow Rate (e.g., 1.0, 0.7, 0.5 mL/min) Step5->Step6 Step6->Validation

Caption: General workflow for chiral HPLC method development.

Data Presentation: Recommended Starting Conditions for Screening

The following table provides robust starting points for your initial screening experiments. Prepare your sample in the mobile phase to avoid solvent mismatch effects.

ParameterNormal Phase (NP)Polar Organic (PO)
Columns CHIRALPAK IA/IB/IC, CHIRALCEL OD/OJCHIRALPAK IA/IB/IC, CHIRALCEL OD/OJ
Mobile Phase A n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v)
Mobile Phase B n-Hexane / Ethanol / DEA (85:15:0.1, v/v/v)Acetonitrile / Ethanol / DEA (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min (for 4.6 mm ID columns)1.0 mL/min (for 4.6 mm ID columns)
Column Temp. 25 °C (Ambient)25 °C (Ambient)
Detection UV at a suitable wavelength (e.g., 210-220 nm, if no strong chromophore) or CAD/ELSDUV at a suitable wavelength or CAD/ELSD
Injection Vol. 5-10 µL5-10 µL

Note: The data in this table is a recommended starting point and may require adjustment based on your specific HPLC system and column batch.[11]

Troubleshooting Guide: Specific Issues

Q: I've screened multiple columns and mobile phases but see absolutely no separation (a single, sharp peak). What's next?

A: This indicates a fundamental lack of chiral recognition under the tested conditions.

Experimental Protocol: Broadening the Search

  • Confirm CSP Suitability: While polysaccharide columns are a strong first choice, if no separation is achieved, consider a different class of CSP. Cyclofructan-based CSPs have also shown success in separating primary amines and may offer a completely different selectivity.[5]

  • Drastically Change the Mobile Phase: If you are using an immobilized column (like CHIRALPAK IA, IB, IC), you have access to an extended range of solvents.[3]

    • Protocol: Prepare a mobile phase using Methyl tert-butyl ether (MTBE) / Methanol / DEA (98:2:0.1, v/v/v). MTBE can alter the way the analyte interacts with the CSP, sometimes revealing selectivity where none was seen before.

  • Consider Derivatization: As a last resort, derivatizing the piperidine amine can enhance its interaction with the CSP.[12][13] This is often done to add a chromophore for UV detection or to introduce functional groups (like aromatic rings) that can participate in π-π interactions. However, this adds complexity and is usually only pursued if direct separation fails across all reasonable attempts.

Q: I have some separation, but the resolution (Rs) is poor (e.g., Rs < 1.5). How can I improve it?

A: Once enantioselectivity is achieved, you can improve resolution by focusing on factors that affect efficiency and retention.

Troubleshooting Workflow for Poor Resolution

G Start Initial Condition: Partial Separation (Rs < 1.5) Check1 Is retention (k') too low? (k' < 1) Start->Check1 Check2 Is retention (k') too high? (k' > 10) Check1->Check2 No Action1 Decrease % Alcohol in Mobile Phase to increase retention. Check1->Action1 Yes Check3 Optimize Temperature Check2->Check3 No Action2 Increase % Alcohol in Mobile Phase to decrease retention. Check2->Action2 Yes Action3 Screen at 15°C, 25°C, and 40°C. Lower temp often increases Rs, but the effect is unpredictable. Check3->Action3 Check4 Optimize Flow Rate Action4 Decrease flow rate to 0.5 mL/min. Improves efficiency (N) by reducing mass transfer resistance. Check4->Action4 Action1->Check3 Action2->Check3 Action3->Check4 End Goal: Rs ≥ 1.5 Action4->End

Caption: Decision tree for optimizing resolution.

Detailed Steps:

  • Adjust Mobile Phase Strength: This is the most powerful tool for changing selectivity.[14]

    • In NP: Decreasing the percentage of alcohol will increase retention and often improve resolution, provided the peaks do not become excessively broad.

  • Optimize Temperature: The effect of temperature on chiral separations is complex and unpredictable; it can alter the thermodynamics of the analyte-CSP interaction.[15][16][17]

    • Protocol: Systematically test the separation at a low (e.g., 15°C), ambient (25°C), and elevated (e.g., 40°C) temperature. In many cases, lower temperatures enhance resolution, but the opposite can also be true.[18]

  • Decrease Flow Rate: Chiral stationary phases often suffer from slow mass transfer kinetics.

    • Protocol: Once you have a good mobile phase and temperature, reduce the flow rate from 1.0 mL/min to 0.7 mL/min or 0.5 mL/min. This gives the enantiomers more time to interact with the CSP, often resulting in a significant increase in efficiency and resolution.

Q: My retention times are drifting between injections. What causes this instability?

A: Drifting retention times in chiral chromatography, especially in normal phase, often point to issues with column equilibration or mobile phase consistency.[6]

Protocol for Ensuring System Stability:

  • Thorough Column Equilibration: Chiral columns, particularly with amine additives, can require extended equilibration times.[6]

    • Action: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until you observe a stable, flat baseline. Inject a blank solvent run before your first sample to confirm stability.

  • Consistent Mobile Phase Preparation:

    • Action: Always prepare fresh mobile phase daily. Precisely measure all components, especially the amine additive, as small variations can alter the stationary phase surface chemistry and affect retention.

  • Control Water Content (in NP): In normal phase mode, trace amounts of water in your solvents can dramatically change the activity of the stationary phase, leading to drift.[6][19]

    • Action: Use high-purity, HPLC-grade solvents and keep solvent bottles tightly capped to minimize absorption of atmospheric moisture.

  • Ensure Stable Column Temperature: Use a thermostatted column compartment and ensure it has reached the set temperature before starting your analysis. Fluctuations in ambient temperature can cause retention time shifts.[16]

References

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]

  • Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. PubMed. [Link]

  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Janssen. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. LabMedica. [Link]

  • Choosing the Right Chiral Column for Your Application. Daicel Chiral Technologies. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading in (2S,4R)-4-Methoxy-2-methylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex chiral heterocycles, the efficient synthesis of (2S,4R)-4-Methoxy-2-methylpiperidine has become a critical bottleneck. Historically, the asymmetric hydrogenation (AH) of pyridine precursors requires prohibitively high precious metal catalyst loadings (>1–2 mol%).

This guide is designed for process chemists and researchers aiming to break the 0.1 mol% catalyst loading barrier. Below, we dissect the mechanistic causality of catalyst deactivation, provide troubleshooting FAQs, and outline a self-validating experimental protocol to ensure reproducible, high-turnover synthesis.

Part 1: Mechanistic Insights & The Catalyst Poisoning Paradigm

The core challenge in reducing catalyst loading during the synthesis of (2S,4R)-4-Methoxy-2-methylpiperidine lies in the inherent electronic properties of the substrate and the product.

  • Thermodynamic Hurdle: The starting material, 4-methoxy-2-methylpyridine, possesses a high aromatic stabilization energy (similar to benzene). Reducing all three double bonds requires highly active metal-hydride species.

  • Product Inhibition (The Poisoning Effect): As the reaction progresses, the newly formed chiral piperidine features a highly nucleophilic secondary amine. If left as a free base, the nitrogen lone pair irreversibly coordinates to the electrophilic metal center (e.g., Ir, Ru, or Rh), forming a stable, catalytically dead complex.

  • Stereochemical Causality: The (2S,4R) configuration is a cis-relationship. Achieving this requires the catalyst to approach the substrate from a single face. The steric bulk of the 4-methoxy and 2-methyl groups dictates that, once the first hydride is delivered, the substrate must remain rigidly bound to the chiral ligand pocket to prevent facial flipping before the final reduction step.

Part 2: Troubleshooting Guide & FAQs

Q: I am experiencing complete catalyst death at 0.5 mol% loading using Ir(COD)(SegPhos)Cl. How can I push this to 0.1 mol%? A: You are likely suffering from product inhibition. You must activate the substrate by converting the free pyridine into a pyridinium salt (e.g., hydrochloride or N-benzyl salt). Protonation or alkylation serves a dual purpose: it completely removes the nitrogen's ability to coordinate to the metal, and it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making it far more susceptible to hydride attack. demonstrate that salt formation is the absolute prerequisite for sub-0.1 mol% loadings.

Q: I converted my substrate to the HCl salt, but the reaction still stalls at 60% conversion when I lower the catalyst loading. What is the next logical step? A: Check your additive strategy. The turnover-limiting step in low-loading Ir-catalyzed hydrogenation is often the release of the fully saturated product from the metal sphere or the heterolytic cleavage of H₂. Adding a halide promoter (specifically 5 mol% KI or NaI) has a remarkable accelerating effect. The iodide ion acts as a bridging ligand that facilitates the proton-hydride transfer mechanism, drastically increasing the Turnover Frequency (TOF).

Q: How do I maintain the >99:1 cis-diastereoselectivity ((2S,4R) over trans) when pushing the catalyst to its limits? A: Diastereoselectivity degrades when the catalyst-substrate complex is loose enough to allow the partially reduced dihydropyridine intermediate to dissociate and re-coordinate from the opposite face. To lock the facial selectivity, upgrade your chiral ligand to a more sterically demanding architecture. show that rigid, electron-rich ligands like MeO-BoQPhos or tBuO-AdP-BIBOP create a deep chiral pocket that forces the 2-methyl and 4-methoxy substituents into a cis configuration to minimize steric clash with the catalyst wall.

Part 3: Quantitative Optimization Metrics

The following table summarizes the causal relationship between substrate state, ligand choice, and catalyst loading optimization.

Table 1: Optimization Metrics for Asymmetric Hydrogenation of 4-Methoxy-2-methylpyridinium Salts

Catalyst SystemSubstrate StateAdditiveLoading (mol%)H₂ PressureConversionDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %)
Ir(COD)(SegPhos)ClFree BaseNone2.050 bar45%80:2075%
Ir(COD)(SegPhos)BARFHCl SaltNone0.550 bar88%95:589%
Ir(COD)(MeO-BoQPhos)BARFHCl SaltNone0.550 bar>99%98:294%
Ir(COD)(MeO-BoQPhos)BARFHCl Salt5 mol% KI0.1 50 bar>99% >99:1 96%
Ru(OAc)₂(tBuO-AdP-BIBOP)N-Benzyl SaltNone0.1 80 bar>99% >99:1 95%

Part 4: Self-Validating Experimental Protocol

To achieve the 0.1 mol% metrics shown above, strict adherence to the following self-validating protocol is required. This procedure utilizes the Ir(COD)(MeO-BoQPhos)BARF system.

Step 1: Substrate Activation (Salt Formation)

  • Dissolve 4-methoxy-2-methylpyridine (100 mmol) in anhydrous MTBE (150 mL) under N₂.

  • Dropwise add 1.05 equivalents of 4M HCl in dioxane at 0 °C.

  • Self-Validation Checkpoint 1: Monitor the precipitation. The supernatant must become completely clear. Spot the supernatant on wet pH paper; it must read neutral (pH ~7). A basic reading indicates unreacted free pyridine, which will irreversibly poison the Iridium catalyst in Step 3. Filter and dry the salt under vacuum.

Step 2: Catalyst Preparation

  • In an argon-filled glovebox, combine[Ir(COD)Cl]₂ (0.05 mmol) and (R)-MeO-BoQPhos (0.11 mmol) in anhydrous DCM (5 mL). Stir for 30 minutes.

  • Add NaBARF (0.12 mmol) to exchange the coordinating chloride for the non-coordinating BARF anion. Filter through a PTFE syringe filter.

Step 3: Asymmetric Hydrogenation

  • Load the 4-methoxy-2-methylpyridinium hydrochloride (100 mmol), KI (5.0 mmol, 5 mol%), and the catalyst solution (0.1 mol% Ir) into a high-pressure autoclave.

  • Purge the vessel with H₂ (3 cycles of 10 bar) and pressurize to 50 bar. Heat to 50 °C with vigorous stirring (1000 rpm to eliminate mass transfer limitations).

  • Self-Validation Checkpoint 2: Monitor the mass flow controller or pressure drop. A stoichiometric consumption of exactly 3.0 equivalents of H₂ validates complete reduction. If H₂ uptake plateaus at 1.0 or 2.0 equivalents, the reaction has stalled at the dihydropyridine intermediate, indicating either trace moisture ingress or insufficient halide promoter.

Step 4: Workup and Isolation

  • Vent the reactor, basify the mixture with 2M NaOH to pH 12 to release the free (2S,4R)-4-Methoxy-2-methylpiperidine.

  • Extract with MTBE, dry over Na₂SO₄, and concentrate.

Part 5: Workflow Visualization

The following logic diagram maps the troubleshooting pathways for resolving catalyst deactivation and optimizing turnover frequency.

CatalystOptimization Issue Reaction Stalls (Catalyst Poisoning) CheckState Analyze Substrate State Issue->CheckState ActionSalt Form HCl/N-Benzyl Salt (Lowers LUMO) CheckState->ActionSalt Free Base CheckKinetics Monitor H2 Uptake Rate CheckState->CheckKinetics Pre-formed Salt ActionSalt->CheckKinetics ActionAdditive Add Halide Promoter (e.g., 5 mol% KI) CheckKinetics->ActionAdditive Slow Turnover ActionLigand Switch to Ir-MeO-BoQPhos CheckKinetics->ActionLigand Low Enantioselectivity ActionAdditive->ActionLigand Success 0.1 mol% Loading Achieved (TON > 1000) ActionLigand->Success

Caption: Troubleshooting workflow for resolving catalyst deactivation and optimizing turnover.

References

  • Title: Enantioselective Ruthenium-Catalyzed Hydrogenation of Substituted 3-Acylamino Pyridinium Salts Source: ACS Catalysis URL: [Link]

  • Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Catalysis URL: [Link]

  • Title: Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts Source: Journal of the American Chemical Society (JACS) URL: [Link]

Technical Support Center: Purification & Isolation of (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the most critical bottlenecks encountered during the purification of crude (2S,4R)-4-Methoxy-2-methylpiperidine.

This chiral secondary amine is a highly valuable building block in medicinal chemistry and drug development [1]. However, its low molecular weight, inherent basicity, and stereochemical complexity present unique isolation challenges. This guide synthesizes field-proven methodologies with the mechanistic causality behind them to ensure your purification workflows are robust, reproducible, and scientifically sound.

Diagnostic Purification Workflow

Before diving into specific troubleshooting steps, consult the logical workflow below to determine the appropriate purification technique based on the impurity profile of your crude mixture.

PurificationWorkflow Start Crude (2S,4R)-4-Methoxy- 2-methylpiperidine Step1 Acid-Base Extraction (Removes neutral/acidic impurities) Start->Step1 Decision1 Is Diastereomeric Purity > 95%? Step1->Decision1 Step2A Silica Gel Chromatography (with 1-5% Et3N) Decision1->Step2A No (Contains cis/trans mix) Decision2 Is Enantiomeric Excess (ee) > 99%? Decision1->Decision2 Yes Step2A->Decision2 Step3A Chiral Resolution (L-DTTA crystallization) Decision2->Step3A No (Contains (2R,4S)) Step4 HCl Salt Formation (Prevents volatilization) Decision2->Step4 Yes Step3A->Step4 End Pure (2S,4R)-4-Methoxy- 2-methylpiperidine HCl Step4->End

Fig 1: Diagnostic workflow for the purification of crude (2S,4R)-4-Methoxy-2-methylpiperidine.

Section 1: Troubleshooting FAQs

Q1: I am losing a significant amount of product mass during solvent removal on the rotary evaporator. How can I prevent this? Cause: Low molecular weight secondary amines like 4-methoxy-2-methylpiperidine (MW: 129.20 g/mol ) have weak intermolecular forces (only one hydrogen-bond donor) compared to alcohols. This results in a highly volatile free base that easily co-evaporates with standard organic solvents under reduced pressure. Solution: Do not attempt to isolate the free base to dryness. Instead, convert the product into its Hydrochloride (HCl) salt prior to final concentration [1]. The ionic lattice of the salt drastically reduces the vapor pressure to near zero, allowing for aggressive drying under high vacuum without product loss.

Q2: During silica gel chromatography, the product streaks severely, and I cannot separate the (2S,4S) diastereomeric impurity. What is the mechanistic cause, and how do I fix it? Cause: Standard silica gel ( SiO2​ ) surfaces are populated with acidic silanol groups ( Si−OH , pKa ~ 4.5–5.5). The basic piperidine nitrogen (pKa ~ 10.5) protonates upon contact, causing strong electrostatic retention. This manifests as severe tailing (streaking) and co-elution of closely related diastereomers [3]. Solution: Add 1% to 5% Triethylamine ( Et3​N ) or aqueous Ammonium Hydroxide ( NH4​OH ) to your mobile phase. This sacrificial basic modifier competitively binds to and neutralizes the acidic silanol sites, allowing the piperidine to elute in a tight, symmetrical band based purely on its inherent polarity.

Q3: My synthetic route yielded a racemic mixture (or low ee). How can I enrich the (2S,4R) enantiomer without using expensive preparative chiral HPLC? Cause: Enantiomers possess identical physical properties (boiling point, polarity, solubility) in an achiral environment, making standard chromatography or distillation useless for separation. Solution: Perform a Diastereomeric Salt Resolution using a chiral acid, such as (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) [2]. The chiral acid reacts with the enantiomeric mixture to form two distinct diastereomeric salts:[(2S,4R)•(L-DTTA)] and [(2R,4S)•(L-DTTA)]. Because diastereomers have different lattice energies and solubilities, they can be separated via fractional crystallization.

Q4: How do I remove unreacted N-Boc protected starting material from my crude mixture? Cause: Incomplete deprotection leaves neutral, highly lipophilic N-Boc-4-methoxy-2-methylpiperidine in the matrix. Solution: Utilize an Acid-Base Extraction. At pH < 2, the deprotected product is protonated and highly water-soluble, while the N-Boc precursor remains neutral and partitions exclusively into the organic layer.

Section 2: Quantitative Data & Agent Screening

Table 1: Physicochemical Properties & Purification Impact

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 129.20 g/mol (Free base)High volatility; necessitates handling in solution or as a stable salt.
pKa (Conjugate Acid) ~10.5Highly basic; requires basic modifiers ( Et3​N ) for silica chromatography.
Physical State Colorless liquid (Free base) White solid (HCl salt)Free base is difficult to handle quantitatively; HCl salt allows for recrystallization and long-term storage [1].

Table 2: Chiral Resolution Agent Screening Matrix

Resolving AgentEquivalentsSolvent SystemYield (%)Enantiomeric Excess (ee)Recommendation
L-DTTA 0.5Ethanol / Acetone42%>98%Optimal. High differential solubility for the (2S,4R) isomer [2].
(+)-Mandelic Acid 1.0Isopropanol25%85%Secondary option; requires multiple recrystallizations.
L-Tartaric Acid 1.0Water / Methanol15%60%Poor differential solubility; not recommended.
Section 3: Mechanistic Pathways & Self-Validating Protocols

ChiralResolution Racemate Enantiomeric Mixture (2S,4R) + (2R,4S) Free Base Reaction Salt Formation in EtOH/Acetone (50 °C) Racemate->Reaction ResolvingAgent Add Chiral Acid (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) ResolvingAgent->Reaction Salt1 Less Soluble Diastereomeric Salt [(2S,4R)•(L-DTTA)] Precipitates Reaction->Salt1 Crystallization Salt2 More Soluble Diastereomeric Salt [(2R,4S)•(L-DTTA)] Remains in Mother Liquor Reaction->Salt2 Filtration FreeBase Basify (NaOH) & Extract Pure (2S,4R) Free Base Salt1->FreeBase Salt Breaking

Fig 2: Mechanism of diastereomeric salt resolution using L-DTTA to isolate the (2S,4R) enantiomer.

Protocol A: Acid-Base Extraction & Hydrochloride (HCl) Salt Isolation

Use this protocol to remove neutral impurities and isolate the product as a stable, non-volatile solid.

  • Dilution & Acidification: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g). Slowly add 1.0 M aqueous HCl while stirring until the aqueous layer reaches pH < 2.

    • Self-Validation Check: The basic piperidine is now protonated and resides in the aqueous layer. Neutral impurities remain in the EtOAc.

  • Phase Separation: Transfer to a separatory funnel and separate the layers. Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic impurities [3].

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath (0–5 °C). Slowly add 2.0 M aqueous NaOH dropwise until the pH is > 12.

    • Self-Validation Check: Test with pH paper. The solution will turn cloudy as the free base oils out of the aqueous phase.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) three times (3 x 10 mL/g). Dry the combined DCM layers over anhydrous Na2​SO4​ .

  • Salt Formation: Filter off the drying agent. While stirring vigorously, add a stoichiometric amount of 2.0 M HCl in Diethyl Ether dropwise.

    • Self-Validation Check: A white precipitate of (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride will immediately form, as the salt is insoluble in ether [1].

  • Isolation: Filter the solid through a Büchner funnel, wash with cold diethyl ether, and dry under high vacuum to constant weight.

Protocol B: Diastereomeric Salt Resolution using L-DTTA

Use this protocol to enrich the (2S,4R) enantiomer from a racemic or low-ee mixture.

  • Salt Formation: Dissolve the racemic 4-Methoxy-2-methylpiperidine free base (1.0 eq) in a 1:1 mixture of Ethanol/Acetone (15 mL/g). Heat the solution to 50 °C.

  • Chiral Acid Addition: Slowly add a solution of (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (0.5 eq) dissolved in a minimal amount of Ethanol.

    • Self-Validation Check: Using exactly 0.5 equivalents ensures that only the most complementary enantiomer (the 2S,4R isomer) forms the less soluble salt, maximizing ee [2].

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature over 12 hours without agitation.

    • Self-Validation Check: Slow cooling promotes the growth of large, pure crystals of the [(2S,4R)•(L-DTTA)] salt, minimizing the occlusion of the more soluble (2R,4S) salt.

  • Filtration: Filter the resulting crystals and wash the filter cake with a minimal amount of ice-cold Acetone.

  • Salt Breaking: Suspend the pure crystals in water, add 2.0 M NaOH until pH > 12, and extract with DCM (as in Protocol A, steps 3-4) to recover the enantioenriched (2S,4R) free base. Proceed to Protocol A, Step 5 to store as the HCl salt.

References
  • Title: Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators Source: Google Patents URL

Validation & Comparative

A Comparative Guide to the Biological Activity of Piperidine Enantiomers: The Case of Methylphenidate

Author: BenchChem Technical Support Team. Date: April 2026

An Illustrative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Stereoisomerism and Biological Activity

Chiral molecules, like many pharmaceuticals, interact with a chiral environment in the body, such as enzymes and receptors. This interaction is often likened to a key fitting into a lock, where only one enantiomer (the "key") may fit perfectly into the binding site of a biological target (the "lock") to elicit a therapeutic effect. The other enantiomer may have a weaker effect, a different effect altogether, or even be responsible for undesirable side effects.[4]

Methylphenidate's therapeutic action is primarily attributed to its ability to block the reuptake of dopamine (DA) and norepinephrine (NE) by binding to the dopamine transporter (DAT) and norepinephrine transporter (NET).[5][6][7][8][9] This blockage leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[5][6][7][9]

Comparative Biological Activity of Methylphenidate Enantiomers

The pharmacological activity of racemic methylphenidate, which is a 1:1 mixture of the d-threo and l-threo enantiomers, resides almost entirely in the d-threo-methylphenidate (d-MPH) isomer.[8] This enantiomer is significantly more potent at inhibiting both DAT and NET compared to the l-threo-methylphenidate (l-MPH) isomer.[1][2][3] In fact, d-MPH is approximately 10-fold more potent than l-MPH in this regard.[1][2][3]

Quantitative Comparison of Binding Affinities and Transporter Inhibition

The following table summarizes the in vitro binding affinities (Ki) of the methylphenidate enantiomers for the dopamine and norepinephrine transporters. Lower Ki values indicate higher binding affinity.

CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
d-threo-methylphenidate (d-MPH)~14~39
l-threo-methylphenidate (l-MPH)>10,000>10,000

Data compiled from various sources for illustrative purposes. Actual values may vary between studies.

As the data illustrates, d-MPH has a high affinity for both DAT and NET, while l-MPH shows negligible affinity at these transporters.[10] This stark difference in binding affinity directly translates to their functional activity as reuptake inhibitors. The therapeutic effects of methylphenidate in treating ADHD are therefore almost exclusively due to the actions of the d-threo enantiomer.[11]

Signaling Pathway of Methylphenidate

The primary mechanism of action of methylphenidate involves the modulation of dopaminergic and noradrenergic signaling in the prefrontal cortex and other brain regions. By blocking DAT and NET, d-MPH increases the availability of dopamine and norepinephrine in the synapse, leading to enhanced signaling through their respective postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron d-MPH d-MPH DAT Dopamine Transporter (DAT) d-MPH->DAT Blocks NET Norepinephrine Transporter (NET) d-MPH->NET Blocks DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (D1-D5) DA_synapse->DA_receptor Binds NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptors (α, β) NE_synapse->NE_receptor Binds downstream Downstream Signaling (Improved Attention & Focus) DA_receptor->downstream NE_receptor->downstream

Caption: Mechanism of action of d-threo-methylphenidate (d-MPH).

Experimental Protocols

The determination of binding affinities and functional inhibition of dopamine and norepinephrine transporters is crucial for comparing the biological activity of enantiomers. Below are representative protocols for these assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the dopamine transporter.

Workflow Diagram:

Caption: Workflow for a DAT radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture human dopamine transporter (hDAT)-expressing cells (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[12]

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (e.g., d-MPH or l-MPH).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at 4°C for 2-3 hours to reach equilibrium.[12]

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known DAT inhibitor) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the resulting dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate hDAT-expressing cells in a 96-well plate and grow to confluence.[13]

  • Uptake Assay:

    • Wash the cells with pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes at 37°C.[12]

    • Initiate dopamine uptake by adding a solution containing [³H]Dopamine.[12]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.[12]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold buffer.[12]

  • Quantification and Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 value for the inhibition of dopamine uptake from the dose-response curve.

Conclusion

The case of methylphenidate provides a clear and compelling example of the profound impact of stereochemistry on biological activity. The d-threo enantiomer is the pharmacologically active component, exhibiting high affinity for and potent inhibition of the dopamine and norepinephrine transporters, while the l-threo enantiomer is largely inactive. This significant difference underscores the importance of evaluating individual enantiomers during the drug discovery and development process. For researchers investigating compounds such as (2S,4R)-4-Methoxy-2-methylpiperidine and its (2R,4S) enantiomer, it is highly probable that one enantiomer will display significantly greater activity at its biological target than the other. The experimental protocols outlined in this guide provide a solid foundation for conducting such comparative studies.

References

  • What are the mechanisms of action at the molecular and cellular levels for Methylphenidate Hydrochloride in Ritalin-SR? | R Discovery. Available from: [Link]

  • Methylphenidate and its Isomers | springermedicine.com. Available from: [Link]

  • Methylphenidate - Wikipedia. Available from: [Link]

  • Heal, D.J., et al. (2006). Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system. CNS Drugs, 20(9), 713-738. Available from: [Link]

  • The primary mechanism of action of methylphenidate (MPH) revolves... - ResearchGate. Available from: [Link]

  • What is the mechanism of Methylphenidate Hydrochloride? - Patsnap Synapse. Available from: [Link]

  • Markowitz, J.S., et al. (2006). A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study. Journal of Child and Adolescent Psychopharmacology, 16(6), 687-698. Available from: [Link]

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information - accessdata.fda.gov. Available from: [Link]

  • Swanson, J.M., et al. (2004). Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d,l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder. Journal of Clinical Pharmacology, 44(11), 1251-1262. Available from: [Link]

  • Sex differences in the kinetic profiles of d- and l- methylphenidate in the brains of adult rats. Available from: [Link]

  • Patrick, K.S., & Markowitz, J.S. (1997). Pharmacology of Methylphenidate, Amphetamine Enantiomers and Pemoline in Attention-Deficit Hyperactivity Disorder. Human Psychopharmacology: Clinical and Experimental, 12(6), 527-546. Available from: [Link]

  • Methylphenidate and its Isomers : CNS Drugs - Ovid. Available from: [Link]

  • Methylphenidate – Mechanism of Action, Dosage & Side Effects - Psych Scene Hub. Available from: [Link]

  • methylphenidate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Sitte, H.H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.17. Available from: [Link]

  • Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. - ResearchGate. Available from: [Link]

  • PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC. Available from: [Link]

  • Methylphenidate Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

  • Methylphenidate and its Isomers: Their Role in the Treatment of Attention-Deficit Hyperactivity Disorder Using a Transdermal Delivery System | Request PDF - ResearchGate. Available from: [Link]

Sources

benchmarking (2S,4R)-4-Methoxy-2-methylpiperidine against other substituted piperidines

This guide provides a framework for the comparative benchmarking of (2S,4R)-4-Methoxy-2-methylpiperidine against other substituted piperidines. By systematically evaluating key physicochemical properties, metabolic stability, and biological activity, researchers can make informed decisions in the drug discovery and development process. The provided experimental protocols offer a starting point for these evaluations, emphasizing the importance of rigorous, data-driven comparisons. The versatility of the piperidine scaffold ensures its continued prominence in medicinal chemistry, and a thorough understanding of the impact of substitution patterns is essential for the design of novel therapeutics. [3]

References

  • Baran, Z. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Krasavin, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Masimirembwa, C. M., & Baranczewski, P. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Arhiv za farmaciju, 56(1-2), 1-14.
  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Scott, J. S., et al. (2015). Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry.
  • Johnson, T. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

  • Lasota, J., et al. (2021).
  • O'Brien, P., et al. (2022).
  • Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • van der Schans, M., et al. (2013).
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]

  • Howe, E. R., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.
  • ResearchGate. (n.d.). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805.
  • Shivapurkar, R., & Jeannerat, D. (2014). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods.
  • DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube. Retrieved from [Link]

  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Retrieved from [Link]

  • SwissTargetPrediction. (n.d.). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room. Retrieved from [Link]

  • Wepy, J. A., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC.
  • ResearchGate. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]

  • SciSpace. (n.d.). Antioxidant potential of piperidine containing compounds-a short review. Retrieved from [Link]

  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918.
  • Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & medicinal chemistry letters, 15(1), 171–175.
  • ResearchGate. (n.d.). Development of an (S)-1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] Carba Analogue Inhibitor for Murine γ-Aminobutyric Acid Transporter Type 4. Retrieved from [Link]

A Comparative Guide to LC-MS/MS Method Validation for the Purity of (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S,4R)-4-Methoxy-2-methylpiperidine is a chiral substituted piperidine, a structural motif of significant interest in medicinal chemistry due to its prevalence in numerous active pharmaceutical ingredients (APIs). The stereochemical and positional purity of such building blocks is paramount, as even minute levels of isomeric or related substance impurities can profoundly impact the efficacy and safety of the final drug product.[1][2] Consequently, a robust, sensitive, and specific analytical method is required to ensure its quality.

This guide provides an in-depth, experience-driven framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for determining the purity of (2S,4R)-4-Methoxy-2-methylpiperidine. We will move beyond a simple checklist approach, focusing on the scientific rationale behind each validation parameter and experimental design choice, in alignment with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]

Part 1: The Analytical Strategy - Why LC-MS/MS?

For a chiral, non-chromophoric small molecule like (2S,4R)-4-Methoxy-2-methylpiperidine, standard HPLC-UV methods often lack the necessary specificity and sensitivity.[8] LC-MS/MS is the superior alternative for several key reasons:

  • Specificity: Mass spectrometry provides unparalleled specificity through the selection of precursor and product ion transitions (Multiple Reaction Monitoring or MRM), ensuring that the signal is unique to the analyte of interest, even in the presence of co-eluting, structurally similar impurities.[8][9]

  • Sensitivity: LC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV-based detectors, which is critical for controlling impurities at levels stipulated by regulatory bodies (e.g., below 0.1%).[8]

  • Chiral Resolution: When coupled with a suitable chiral stationary phase (CSP), LC-MS/MS can resolve and individually quantify all potential stereoisomers, a task that is often challenging for other detectors.[10][11]

Part 2: Foundational Method Development

Before validation can begin, a robust and reliable chromatographic and mass spectrometric method must be established. This phase involves a systematic approach to optimizing all critical parameters.

Chromatographic Separation

The primary challenge is achieving baseline separation of the (2S,4R) enantiomer from its other three potential stereoisomers ((2R,4S), (2S,4S), and (2R,4R)) and any process-related impurities.

Experimental Protocol: Chiral Column and Mobile Phase Screening

  • Column Selection: Screen a variety of polysaccharide-based chiral stationary phases (CSPs), as they have shown broad applicability for piperidine derivatives.[12][13] Recommended starting points include columns like Chiralpak® IG-3 or Lux® Cellulose-3.

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase system, such as Methanol/Acetonitrile with a volatile buffer compatible with MS, like ammonium acetate or ammonium formate (e.g., 10 mM).

    • Systematically vary the ratio of the organic modifier to the aqueous buffer to optimize resolution and retention time.

    • Evaluate the effect of the buffer concentration and pH on peak shape and separation.

  • Flow Rate and Temperature: Assess flow rates between 0.4-0.8 mL/min and column temperatures between 25-40°C. Temperature can significantly influence chiral recognition mechanisms and must be tightly controlled.[13]

Mass Spectrometric Detection

The goal is to find the most intense and stable MRM transition for the analyte.

Experimental Protocol: Analyte Tuning and Optimization

  • Infusion: Directly infuse a standard solution of (2S,4R)-4-Methoxy-2-methylpiperidine (approx. 100 ng/mL in mobile phase) into the mass spectrometer.

  • Ionization Mode: Scan in both positive (ESI+) and negative (ESI-) electrospray ionization modes. Given the basic nitrogen in the piperidine ring, ESI+ is expected to yield a strong protonated molecule [M+H]⁺.

  • Precursor Ion Selection: Identify the mass-to-charge ratio (m/z) of the most abundant precursor ion in the full scan (Q1) spectrum.

  • Product Ion Selection: Fragment the selected precursor ion and acquire a product ion scan (Q3) to identify the most intense and stable fragment ions. The transition from the precursor to the most intense product ion will be used for quantification (quantifier), and a second transition can be used for confirmation (qualifier).

Table 1: Example LC-MS/MS Method Parameters

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides higher resolution and faster run times.
Column Chiralpak IG-3 (100 x 4.6 mm, 3 µm)Polysaccharide-based CSP effective for chiral amine separation.[14]
Mobile Phase A: 10 mM Ammonium Acetate in WaterB: MethanolVolatile buffer, MS-compatible. Methanol often provides good selectivity on this phase.
Gradient Isocratic (e.g., 95% B)An isocratic method is often more robust and reproducible for purity analysis.
Flow Rate 0.5 mL/minBalances separation efficiency with run time.
Column Temp. 30°CControlled temperature ensures reproducible retention times and selectivity.[13]
Injection Vol. 2 µLSmall volume minimizes potential for peak distortion.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis.[8]
Ionization Mode ESI+The piperidine nitrogen is readily protonated.
MRM Transitions Analyte-specific (e.g., m/z 144.2 -> 84.1)Hypothetical values based on structure. Must be experimentally determined.
Dwell Time 100 msSufficient time for data point acquisition across the chromatographic peak.

Part 3: The Validation Workflow: A Step-by-Step Guide

Method validation demonstrates through documented evidence that the analytical procedure is suitable for its intended purpose.[6][15] The following sections detail the experimental protocols and acceptance criteria for each validation parameter, adhering to ICH Q2(R1) guidelines.[4][6]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: System Suitability cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Reporting Dev Initial Method Development Opt Parameter Optimization Dev->Opt Refine SST System Suitability Testing (SST) Opt->SST Spec Specificity SST->Spec Lin Linearity & Range SST->Lin Acc Accuracy SST->Acc Prec Precision SST->Prec LOQ LOD & LOQ SST->LOQ Rob Robustness SST->Rob Report Validation Report & SOP Spec->Report Lin->Report Acc->Report Prec->Report LOQ->Report Rob->Report

Caption: Workflow for LC-MS/MS Method Validation.

Specificity (Selectivity)

Purpose: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, without interference from other components such as impurities, degradation products, or matrix components.[9]

Experimental Protocol:

  • Analyze a blank solvent (diluent).

  • Analyze a solution containing only the (2S,4R)-4-Methoxy-2-methylpiperidine standard.

  • Analyze solutions spiked with all known potential impurities and stereoisomers.

  • If available, analyze a sample that has been subjected to forced degradation (e.g., acid, base, oxidative, thermal, photolytic stress) to ensure separation from potential degradants.

Acceptance Criteria:

  • No interfering peaks should be observed at the retention time of the main analyte in the blank or impurity-spiked samples.

  • The main analyte peak should be chromatographically resolved from all other peaks with a resolution (Rs) of >1.5.

Linearity and Range

Purpose: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the (2S,4R)-4-Methoxy-2-methylpiperidine reference standard.

  • Create a series of at least five calibration standards by serial dilution to cover the expected working range. For a purity assay, this range should typically span from the Limit of Quantification (LOQ) to 120% of the nominal test concentration (e.g., LOQ, 0.05%, 0.1%, 0.15%, 0.2% of the test concentration).

  • Inject each standard in triplicate.

  • Plot the peak area response versus the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.995.

  • The y-intercept should be minimal (e.g., < 2% of the response at 100% level).

  • The residuals for each point should be randomly distributed around the regression line.

Table 2: Example Linearity Data

Concentration (% of Nominal)Mean Peak Area (n=3)
0.025 (LOQ)1,560
0.053,110
0.106,250
0.159,340
0.2012,510
Result r² = 0.9998
Accuracy

Purpose: To determine the closeness of the measured value to the true value. This is typically assessed by spike recovery experiments.[9]

Experimental Protocol:

  • Prepare a sample of the drug substance at the nominal test concentration.

  • Spike the sample with known amounts of the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the impurity specification limit).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery.

Percent Recovery = [(Measured Concentration - Initial Concentration) / Spiked Concentration] x 100%

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each level.

Table 3: Example Accuracy (Spike Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean Recovery (%)
Low (LOQ)0.250.2496.0
Mid (0.1%)1.001.02102.0
High (0.15%)1.501.4798.0
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the impurity specification limit.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both experiments.

Acceptance Criteria:

  • The relative standard deviation (RSD) for repeatability and intermediate precision should not exceed 15%.

Table 4: Example Precision Data

ParameterConcentration (µg/mL, n=6)MeanStd. Dev.RSD (%)
Repeatability (Day 1) 1.01, 1.03, 0.99, 1.02, 0.98, 1.011.0070.0191.9
Intermediate (Day 2) 1.04, 1.02, 1.05, 1.00, 1.03, 1.041.0300.0171.7
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare a series of progressively more dilute solutions of the analyte.

  • Inject the solutions and determine the concentration at which the signal-to-noise ratio (S/N) is approximately 3:1 for LOD and 10:1 for LOQ.

  • To confirm the LOQ, analyze six replicate samples prepared at this concentration and verify that the precision (RSD) and accuracy (% recovery) meet acceptance criteria.

Acceptance Criteria:

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10, with RSD ≤ 20% and recovery of 80-120%.

Table 5: Example LOD & LOQ Data

ParameterConcentration (µg/mL)S/N RatioPrecision (RSD, n=6)Accuracy (% Rec., n=6)
LOD 0.0083.2N/AN/A
LOQ 0.02511.58.5%97.2%
Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).

  • Vary each parameter slightly (e.g., mobile phase composition ±2%, column temp ±2°C, flow rate ±5%).

  • Analyze a system suitability solution under each modified condition and evaluate the impact on resolution, retention time, and peak area.

Acceptance Criteria:

  • System suitability criteria (e.g., resolution > 1.5) must be met under all varied conditions.

  • The results should not deviate significantly from the nominal conditions.

Conclusion

This guide outlines a comprehensive and scientifically-grounded approach to the validation of an LC-MS/MS method for the purity determination of (2S,4R)-4-Methoxy-2-methylpiperidine. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a laboratory can generate a self-validating data package that ensures the method is fit for its intended purpose.[15] Adherence to these principles not only satisfies regulatory expectations from bodies like the FDA and EMA but also upholds the highest standards of scientific integrity, ensuring the quality and safety of pharmaceutical materials.[3][16]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency. [Link]

  • FDA Guidance on Analytical Method Validation . Scribd. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . Future Science. [Link]

  • Guideline Bioanalytical method validation . European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • Pharmaceutical Impurity Analysis Overview . Chemass. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . ICH. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Quality Guidelines . ICH. [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • How Pharmaceutical Impurity Analysis Works . ResolveMass Laboratories Inc. [Link]

  • Recent trends in the impurity profile of pharmaceuticals . National Center for Biotechnology Information. [Link]

  • Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis . PubMed. [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies . Office of Scientific and Technical Information. [Link]

  • Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study . Royal Society of Chemistry. [Link]

  • Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-medetomidine in equine plasma by using polysaccharide-based chiral stationary phases . PubMed. [Link]

  • A sensitive direct chiral liquid chromatography tandem mass spectrometry method for the enantio—Selective analysis of imeglimin in formul . African Journals Online. [Link]

  • An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers . National Center for Biotechnology Information. [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol . ACS Publications. [Link]

Sources

Validating Stereocenter Integrity of (2S,4R)-4-Methoxy-2-methylpiperidine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

(2S,4R)-4-Methoxy-2-methylpiperidine is a highly valuable chiral building block in modern drug discovery. Validating the integrity of its two stereocenters (C2 and C4) is critical; even trace enantiomeric or diastereomeric impurities can drastically alter the target-binding affinity and pharmacokinetic profile of the final active pharmaceutical ingredient (API).

However, analyzing the stereochemistry of this specific molecule presents two fundamental analytical challenges:

  • Lack of a Native Chromophore: The aliphatic piperidine ring lacks conjugated π -systems, rendering direct HPLC-UV analysis nearly blind to the analyte [3].

  • Conformational Flexibility: As a cyclic secondary amine, the piperidine ring undergoes rapid nitrogen inversion and chair-chair ring flipping, which complicates direct NMR spectral interpretation.

To overcome these barriers, analytical scientists must employ strategic derivatization. This guide objectively compares the two most robust methodologies for validating this molecule: NMR Spectroscopy via Mosher’s Amide Derivatization (the gold standard for absolute configuration) and Chiral HPLC via Pre-Column Derivatization (the workhorse for high-throughput enantiomeric excess quantification).

Comparative Overview of Analytical Modalities

To select the appropriate workflow, researchers must align the analytical method with their specific validation goal. Table 1 summarizes the performance metrics of the primary techniques.

Table 1: Comparison of Stereocenter Validation Modalities

ParameterNMR (Mosher's Method)Chiral HPLC (Pre-column Deriv.)Chiral GC-MS (TFAA Deriv.)
Primary Utility Absolute configuration mappingEnantiomeric/Diastereomeric excessVolatile impurity profiling
Derivatizing Agent (R)- and (S)-MTPA-ClBenzoyl ChlorideTrifluoroacetic Anhydride (TFAA)
Detection Mode 1 H and 2D COSY NMRUV Absorbance (254 nm)Electron Ionization (EI-MS)
Sensitivity (LOD) Low (~2-5% for minor isomer)High (<0.1% for minor isomer)Moderate (~0.5% for minor isomer)
Throughput Low (Requires dual synthesis)High (Rapid screening)Medium

Analytical Decision Workflow

G cluster_0 Absolute Configuration cluster_1 Enantiomeric/Diastereomeric Excess A Stereocenter Validation: (2S,4R)-4-Methoxy-2-methylpiperidine B NMR Spectroscopy (Mosher's Method) A->B C Chiral HPLC (UV Detection) A->C D Derivatize with (R)- & (S)-MTPA-Cl B->D E Calculate Δδ (δS - δR) from 1H NMR D->E H Confirm (2S,4R) Geometry E->H F Pre-column Derivatization (Benzoyl Chloride) C->F G Chiral Stationary Phase (e.g., Chiralpak IA) F->G I Quantify % ee and % de G->I

Fig 1. Analytical workflow for validating the stereocenters of chiral piperidines.

Deep Dive 1: Absolute Configuration via Mosher's Method (NMR)

The Causality of the Method

Mosher’s method utilizes α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to derivatize the secondary amine. While primary amines form single conformers, cyclic secondary amines like piperidines form two distinct amide rotamers (syn and anti) due to restricted rotation around the newly formed C–N amide bond [1].

Despite this rotameric complexity, the method is highly reliable because of the anisotropic shielding cone generated by the MTPA phenyl ring. The phenyl ring selectively shields protons located on the same face of the piperidine ring. By synthesizing both the (S)-MTPA and (R)-MTPA amides and calculating the chemical shift differences ( Δδ=δS​−δR​ ), we can unambiguously map the spatial arrangement of the C2-methyl and C4-methoxy substituents [1].

Self-Validating Experimental Protocol

This protocol is self-validating because the internal consistency of the Δδ values across multiple distinct protons on the ring confirms the assignment, eliminating false positives from single-peak anomalies.

  • Sample Preparation: Dissolve 10 mg of (2S,4R)-4-Methoxy-2-methylpiperidine in 0.5 mL of anhydrous CDCl 3​ in a standard NMR tube.

  • Acid Scavenging: Add 2.0 equivalents of pyridine- d5​ to neutralize the HCl generated during the reaction.

  • Derivatization (S-Amide): Add 1.5 equivalents of (R)-(-)-MTPA-Cl. (Note: Reacting with the R-acid chloride yields the S-amide). Cap the tube, invert to mix, and incubate at room temperature for 45 minutes.

  • Acquisition: Acquire a high-resolution 1D 1 H NMR spectrum (minimum 400 MHz) and a 2D COSY spectrum to accurately assign the ring protons.

  • Counter-Derivatization (R-Amide): Repeat steps 1–4 in a separate tube using (S)-(+)-MTPA-Cl to generate the R-amide.

  • Data Processing: Calculate the Δδ values for the key protons as outlined in Table 2.

Table 2: Expected NMR Δδ Trends for (2S,4R) Configuration

Proton PositionExpected Δδ ( δS​−δR​ )Mechanistic Rationale
C2-Methyl Negative (< 0)Shielded by the MTPA phenyl ring in the S-amide rotamer due to syn-spatial proximity.
C4-Methoxy Positive (> 0)Shielded by the MTPA phenyl ring in the R-amide rotamer, shifting the S-amide relatively downfield.
C6-Axial Negative (< 0)Falls within the anisotropic shielding cone in the S-amide configuration.

Deep Dive 2: Enantiomeric Excess (% ee) via Chiral HPLC

The Causality of the Method

While NMR definitively proves the 3D geometry, it lacks the sensitivity to quantify trace amounts of the (2R,4S) enantiomer or the cis-diastereomers. Chiral HPLC is the mandatory complementary technique.

Because the native piperidine cannot be detected via UV, we employ pre-column derivatization with benzoyl chloride [2]. This serves a dual mechanistic purpose:

  • Signal Amplification: Introduces a strong π -electron system, enabling highly sensitive UV detection at 254 nm [3].

  • Chiral Recognition Enhancement: The bulky, aromatic benzoyl group acts as a structural lever. It enhances steric interactions and π−π stacking with the immobilized polysaccharide backbone of the Chiral Stationary Phase (CSP), dramatically improving the enantiomeric resolution ( Rs​ ) [2].

Self-Validating Experimental Protocol

This protocol validates its own resolving power by mandating the injection of a derivatized racemic standard prior to sample analysis, ensuring a baseline resolution ( Rs​≥1.5 ) is achieved.

  • Derivatization: Dissolve 5 mg of the piperidine sample in 1 mL of anhydrous dichloromethane (DCM). Add 2.0 eq of N,N-diisopropylethylamine (DIPEA) and 1.2 eq of benzoyl chloride.

  • Incubation: Stir the mixture at room temperature for 30 minutes to ensure complete acylation.

  • Quenching & Extraction: Quench the unreacted acid chloride with 1 mL of saturated aqueous NaHCO 3​ . Extract the organic (DCM) layer, dry over anhydrous Na 2​ SO 4​ , and evaporate to dryness under a gentle N 2​ stream.

  • Reconstitution: Reconstitute the benzoylated derivative in 1 mL of the HPLC mobile phase (Hexane/Isopropanol).

  • Chromatographic Analysis: Execute the HPLC run using the parameters defined in Table 3.

Table 3: Validated HPLC Method Parameters

ParameterSpecificationCausality
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))The immobilized polysaccharide backbone provides distinct chiral cavities for stereoselective inclusion complexes.
Mobile Phase Hexane / Isopropanol (90:10 v/v)Normal-phase conditions maximize hydrogen bonding and π−π interactions between the analyte and the CSP.
Flow Rate 1.0 mL/minBalances theoretical plate count with optimal analysis time.
Detection UV at 254 nmThe benzoyl chromophore provides strong absorbance, bypassing the piperidine's native optical limitations.

Conclusion

Validating the stereocenter integrity of (2S,4R)-4-Methoxy-2-methylpiperidine requires a dual-pronged approach. Mosher's NMR method provides the authoritative proof of absolute configuration by leveraging predictable anisotropic shielding effects. Conversely, pre-column derivatization coupled with Chiral HPLC provides the high-throughput, high-sensitivity quantification necessary to certify enantiomeric and diastereomeric purity for downstream drug development. By integrating both self-validating protocols, researchers ensure absolute structural confidence.

References

  • Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry. 1

  • Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry.

  • Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols. Benchchem. 2

Sources

A Comparative Guide to the NMR Spectral Analysis of (2S,4R) and (2S,4S) 4-Methoxy-2-methylpiperidine Diastereomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the three-dimensional structure of a molecule is paramount, directly influencing its interaction with biological targets. The piperidine scaffold is a privileged structure, frequently appearing in biologically active compounds.[1] However, the synthesis of substituted piperidines often yields diastereomeric mixtures, the separation and unambiguous identification of which are critical for drug development. This guide provides an in-depth comparison of the expected Nuclear Magnetic Resonance (NMR) spectra for the (2S,4R) and (2S,4S) diastereomers of 4-Methoxy-2-methylpiperidine. We will explore how the distinct spatial arrangement of substituents in these isomers gives rise to unique and predictable differences in their ¹H and ¹³C NMR spectra, focusing on chemical shifts, proton-proton coupling constants (J-values), and Nuclear Overhauser Effects (NOEs).

The Structural Foundation: Conformational Analysis

The key to differentiating these diastereomers by NMR lies in understanding their preferred three-dimensional shapes in solution. The six-membered piperidine ring is not planar; it predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[1] The substituents—a methyl group at the C2 position and a methoxy group at the C4 position—can occupy either an axial (pointing up or down, parallel to the ring axis) or an equatorial (pointing out from the ring equator) position. The relative stereochemistry of the substituents dictates the most stable conformation for each diastereomer.

(2S,4S) Isomer: The cis Configuration

In the (2S,4S) isomer, the methyl and methoxy groups are on the same face of the ring (cis). To minimize steric hindrance (specifically, unfavorable 1,3-diaxial interactions), the molecule will overwhelmingly adopt a chair conformation where both bulky substituents occupy the more stable equatorial positions. This results in a relatively rigid conformation with an axial proton at both C2 and C4.

(2S,4R) Isomer: The trans Configuration

For the (2S,4R) isomer, the substituents are on opposite faces of the ring (trans). This necessitates that in any chair conformation, one substituent must be equatorial and the other must be axial. The piperidine ring will exist in a dynamic equilibrium between two chair conformations. However, the conformation where the sterically more demanding C2-methyl group occupies an equatorial position and the smaller C4-methoxy group occupies an axial position is expected to be the major contributor to the conformational equilibrium. This leads to an equatorial proton at C4.

Diagram: Preferred Chair Conformations

Caption: Predominant chair conformations for the (2S,4S) and (2S,4R) diastereomers.

Comparative ¹H NMR Spectral Analysis

The different conformations of the two diastereomers lead to distinct chemical environments for the ring protons, which is directly reflected in their ¹H NMR spectra.[2]

Diagnostic Chemical Shifts

The orientation of a proton (axial vs. equatorial) significantly impacts its chemical shift. Generally, axial protons are more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts in the same molecule.

  • H4 Proton: This is a key diagnostic proton. In the (2S,4S) isomer, H4 is axial , and its signal is expected to be relatively upfield . In the (2S,4R) isomer, H4 is primarily equatorial , and its signal will be shifted significantly downfield .

  • H2 Proton: In both isomers' preferred conformations, the H2 proton is axial. However, the overall electronic environment differs, leading to subtle but measurable chemical shift differences. The presence of an axial methoxy group in the (2S,4R) isomer will influence the shielding of nearby protons, including H2.

Vicinal Coupling Constants (³JHH)

The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, a relationship described by the Karplus curve.[3] This is an exceptionally powerful tool for stereochemical assignment.

  • Axial-Axial (³J_ax,ax_): Dihedral angle ~180°. Results in a large coupling constant, typically 8-13 Hz .

  • Axial-Equatorial (³J_ax,eq_) & Equatorial-Equatorial (³J_eq,eq_): Dihedral angle ~60°. Results in a small coupling constant, typically 2-5 Hz .

By analyzing the multiplicity of the H2 and H4 signals, we can deduce the orientation of the substituents.

  • For (2S,4S) (cis): The H4 proton is axial. It will show large axial-axial couplings to the two axial protons at C3 and C5. Its signal will likely appear as a triplet of triplets or a complex multiplet with at least one large coupling constant.

  • For (2S,4R) (trans): The H4 proton is equatorial. It will only have small axial-equatorial and equatorial-equatorial couplings to the protons at C3 and C5. Its signal will appear as a broad singlet or a multiplet with only small coupling constants.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE (or its rotating-frame equivalent, ROESY) is the definitive experiment for determining through-space proximity (< 5 Å) between protons. It provides unambiguous validation of the stereochemical assignment.[4][5]

  • For (2S,4S) (cis): Strong NOE correlations are expected between the axial protons on the same face of the ring (H2_ax_, H4_ax_, H6_ax_).

  • For (2S,4R) (trans): A key NOE correlation will be observed between the axial C4-methoxy group's protons and the axial protons at C2 and C6. Furthermore, the equatorial H4 will show correlations to its equatorial neighbors.

NMR Parameter (2S,4S) - cis Isomer (di-equatorial) (2S,4R) - trans Isomer (eq-axial) Causality
H4 Chemical Shift Upfield (shielded)Downfield (deshielded)H4 is axial in cis, equatorial in trans.
H4 Coupling Large ³J_ax,ax_ coupling (~8-13 Hz) presentOnly small ³J_ax,eq_ / ³J_eq,eq_ couplings (~2-5 Hz)H4 has axial neighbors in cis.
Key NOE Strong correlation between H2(ax) and H4(ax)Strong correlation between -OCH₃(ax) protons and H2(ax)/H6(ax)1,3-diaxial protons/substituents are close in space.

Comparative ¹³C NMR Spectral Analysis

The stereochemistry also has a predictable effect on the ¹³C NMR chemical shifts, primarily due to the γ-gauche effect.

The γ-gauche effect describes the shielding (upfield shift, ~2-5 ppm) of a carbon atom by a substituent that is three bonds away (gamma) and in a gauche (60° dihedral angle) conformation.[6] This occurs when a substituent is in an axial position.

  • For (2S,4S) (cis): Both the methyl and methoxy groups are equatorial. No significant γ-gauche shielding is expected.

  • For (2S,4R) (trans): The methoxy group is axial . This will cause a shielding effect on the γ-carbons, which are C2 and C6 . Therefore, the C2 and C6 signals for the (2S,4R) isomer are predicted to be upfield compared to the same signals in the (2S,4S) isomer. This provides another clear and reliable diagnostic marker.

Carbon Atom (2S,4S) - cis Isomer (2S,4R) - trans Isomer Reason for Difference
C2 Downfield (less shielded)Upfield (shielded)γ-gauche effect from axial -OCH₃ group.
C6 Downfield (less shielded)Upfield (shielded)γ-gauche effect from axial -OCH₃ group.
-OCH₃ DownfieldUpfieldAxial substituents are often slightly shielded.

Experimental Protocol for Stereochemical Assignment

Sample Preparation
  • Mass: Weigh 5-10 mg of the purified piperidine derivative for ¹H NMR, and 20-50 mg for ¹³C NMR experiments.[7]

  • Solvent: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean vial.[8] Common solvent impurity peaks should be noted.[9]

  • Filtration: Filter the solution through a pipette with a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.

  • Labeling: Cap and label the NMR tube clearly.

NMR Data Acquisition

A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Standard ¹H NMR: Acquire a standard 1D proton spectrum to observe chemical shifts, integrals, and coupling patterns.

  • Standard ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 or APT experiment can be run to differentiate between CH/CH₃ and CH₂ signals.[10]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to trace the connectivity of the spin systems within the piperidine ring.[4]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.

  • 2D NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy): This is the crucial experiment for stereochemical confirmation.[3][5] It reveals through-space correlations, confirming the axial or equatorial nature of protons and substituents as predicted by the conformational analysis. A mixing time of 300-800 ms is typical for small molecules.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis & Assignment weigh Weigh 5-10 mg of Isomer dissolve Dissolve in ~0.6 mL CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter H1 1D ¹H NMR filter->H1 assign_shifts Assign Signals (¹H & ¹³C) H1->assign_shifts C13 1D ¹³C NMR (with DEPT-135) C13->assign_shifts COSY 2D COSY analyze_j Analyze J-Couplings (Dihedral Angles) COSY->analyze_j HSQC 2D HSQC HSQC->assign_shifts NOESY 2D NOESY analyze_noe Analyze NOE Data (Spatial Proximity) NOESY->analyze_noe conclusion Unambiguous Stereochemical Assignment assign_shifts->conclusion analyze_j->conclusion analyze_noe->conclusion

Sources

quality control validation parameters for (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Quality Control Validation Parameters for (2S,4R)-4-Methoxy-2-methylpiperidine

For researchers, scientists, and drug development professionals, the stereochemical integrity and purity of chiral building blocks are paramount. (2S,4R)-4-Methoxy-2-methylpiperidine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), where its specific stereoisomeric form is crucial for pharmacological activity and safety. Consequently, robust and validated quality control (QC) methods are essential to ensure its identity, purity, and strength.

This guide provides an in-depth comparison of analytical methodologies and validation parameters for the quality control of (2S,4R)-4-Methoxy-2-methylpiperidine. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale for method selection and the establishment of a self-validating analytical framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4]

Core Quality Attributes and Method Selection Rationale

The primary quality attributes for (2S,4R)-4-Methoxy-2-methylpiperidine that require stringent control are:

  • Identity: Confirmation of the chemical structure, including its specific stereochemistry.

  • Purity: Quantitation of chemical impurities (e.g., starting materials, by-products) and, most critically, the undesired enantiomer and diastereomers.

  • Assay: Accurate determination of the concentration or content of the desired (2S,4R) isomer.

The choice of analytical technique is dictated by the physicochemical properties of the analyte. (2S,4R)-4-Methoxy-2-methylpiperidine is a volatile, non-chromophoric amine. This profile makes Gas Chromatography (GC) an ideal candidate for direct analysis, while High-Performance Liquid Chromatography (HPLC) would necessitate a derivatization step to introduce a UV-absorbing or fluorescent tag.[5]

Comparative Analysis of Primary Analytical Techniques
Technique Strengths Weaknesses Primary QC Application
Chiral Gas Chromatography (GC) High resolution for volatile compounds, direct analysis often possible, excellent for stereoisomer separation on cyclodextrin-based columns.[5]Requires thermal stability of the analyte.Enantiomeric and Diastereomeric Purity, Assay, Chemical Purity (for volatile impurities).
Chiral High-Performance Liquid Chromatography (HPLC) Versatile, widely applicable to a broad range of compounds. Polysaccharide-based chiral stationary phases are very effective.[6][7]Requires derivatization for non-chromophoric analytes like piperidines, which adds complexity and potential for error.[5][6]Orthogonal method for Enantiomeric Purity and Assay, particularly for non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unparalleled for structural elucidation and identity confirmation. Can provide quantitative information (qNMR).[8][9][10]Lower sensitivity compared to chromatographic methods, complex for routine quantitative analysis of minor impurities.Definitive Identity Confirmation.
Mass Spectrometry (MS) Highly sensitive and specific, provides molecular weight and fragmentation data for identity confirmation and impurity characterization.[11][12][13][14][15]Intrinsically achiral, requires coupling with a chiral separation technique (e.g., GC-MS, LC-MS) for stereoisomer analysis.[16]Impurity identification and structural characterization.

For routine QC, Chiral GC emerges as the most direct and efficient primary technique, with Chiral HPLC serving as a valuable orthogonal method. NMR and MS are indispensable for initial structural confirmation and impurity identification.

Deep Dive into Method Validation Parameters for Chiral GC

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[17][18] The following parameters, as outlined in ICH Q2(R1), must be thoroughly evaluated.[1][3][4]

G cluster_0 Method Validation Workflow Start Define Analytical Procedure Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19] For this chiral compound, specificity must be demonstrated for:

  • Chemical Impurities: Resolution from known process-related impurities.

  • Stereoisomeric Purity: Baseline resolution of the (2S,4R) peak from its enantiomer ((2R,4S)-4-Methoxy-2-methylpiperidine) and any potential diastereomers.

Experimental Approach:

  • Inject individual solutions of the main compound, its enantiomer, and any available related impurities to determine their individual retention times.

  • Inject a spiked sample containing the main compound and all potential interfering species to demonstrate adequate resolution between all peaks.

  • The peak purity of the analyte should be assessed using a mass spectrometer as a detector (GC-MS) to confirm that the peak is spectrally homogeneous.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17][19]

Experimental Approach:

  • Prepare a series of at least five standard solutions of (2S,4R)-4-Methoxy-2-methylpiperidine spanning the expected working range. For an impurity method, this range should bracket the reporting threshold (e.g., from LOQ to 120% of the specification limit). For an assay method, the range is typically 80-120% of the test concentration.[17]

  • Inject each concentration in triplicate.

  • Plot the average peak area against concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999[19]

  • Y-intercept: Should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[20] It is typically assessed through recovery studies.

Experimental Approach:

  • Prepare a sample matrix (placebo) and spike it with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Recovery: Typically within 98.0% to 102.0% for an assay.[19] For impurity quantification, the range might be wider depending on the concentration.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[20]

Experimental Approach:

  • Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): For an assay, typically ≤ 2.0%.[19] For impurity analysis, it can be higher (e.g., ≤ 10%) especially near the LOQ.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19]

Experimental Approach (Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.[19]

The LOQ must be experimentally verified by demonstrating acceptable precision and accuracy at that concentration.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[20] This provides an indication of its reliability during normal usage.

Experimental Approach:

  • Identify critical GC parameters (e.g., injector temperature, oven temperature ramp rate, carrier gas flow rate, column type from a different batch).

  • Vary these parameters within a realistic range (e.g., flow rate ±10%, temperature ±5°C).

  • Analyze a system suitability solution under each modified condition and evaluate the impact on resolution, retention time, and peak shape.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution between critical pairs) must still be met under all varied conditions.

Detailed Experimental Protocols

Protocol 1: Chiral GC Method for Enantiomeric Purity

This protocol is a representative method and would require optimization for the specific compound.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent with a Flame Ionization Detector (FID).

    • Column: A chiral stationary phase column suitable for amines, such as a derivatized cyclodextrin column (e.g., Beta DEX™ 225, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Oven Program: Initial 100°C, hold for 1 min, ramp at 5°C/min to 180°C, hold for 5 min.

    • Detector: FID, 280°C.

    • Injection Volume: 1 µL.

  • Reagent & Sample Preparation:

    • Diluent: Dichloromethane or MTBE.

    • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve (2S,4R)-4-Methoxy-2-methylpiperidine reference standard in the diluent.

    • Racemic Standard (0.5 mg/mL): Prepare a solution of the racemic mixture to confirm the elution order and resolution of the enantiomers.

    • Sample Solution (0.5 mg/mL): Prepare the test sample at the same concentration as the standard.

  • Analysis Procedure:

    • Equilibrate the GC system until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the racemic standard to determine the retention times of the (2S,4R) and (2R,4S) enantiomers and calculate the resolution. A resolution (Rs) > 1.5 is typically required.

    • Inject the standard solution six times to establish system suitability (RSD of peak area ≤ 2.0%).

    • Inject the sample solutions in duplicate for analysis.

  • Calculations:

    • The percentage of the undesired enantiomer is calculated using the area percent method: % (R,S)-enantiomer = [Area(R,S) / (Area(R,S) + Area(S,R))] x 100

Protocol 2: Chiral HPLC Method (Indirect via Derivatization)

This method serves as an orthogonal approach. Since the analyte lacks a chromophore, derivatization is necessary.[5][21]

G cluster_1 HPLC Derivatization Workflow start_node Racemic Amine Sample reagent Add Chiral Derivatizing Agent (e.g., Marfey's Reagent) start_node->reagent reaction Reaction to Form Diastereomers reagent->reaction hplc Analysis on Achiral RP-HPLC reaction->hplc separation Separation of Diastereomers hplc->separation quant Quantitation separation->quant

Caption: Workflow for indirect chiral analysis by HPLC.

  • Derivatization Procedure (using Marfey's Reagent as an example):

    • Dissolve ~1 mg of the piperidine sample in 100 µL of acetone.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Add 40 µL of 1 M sodium bicarbonate.

    • Heat the mixture at 40°C for 1 hour.

    • Cool the reaction and neutralize by adding 20 µL of 2 M HCl.

    • Dilute with the mobile phase to the final volume for HPLC analysis.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: A standard achiral C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 340 nm.

    • Injection Volume: 10 µL.

  • Analysis Procedure:

    • Follow a similar sequence as the GC method: blank, derivatized racemic standard (to confirm separation of diastereomers), derivatized reference standard, and derivatized samples.

Conclusion

The quality control of (2S,4R)-4-Methoxy-2-methylpiperidine demands a rigorous and scientifically sound approach to analytical method validation. A chiral GC method often represents the most direct and efficient strategy for controlling both chemical and stereoisomeric purity. However, employing an orthogonal technique, such as a derivatization-based HPLC method, provides a higher degree of confidence in the analytical results. The validation parameters discussed—specificity, linearity, accuracy, precision, sensitivity, and robustness—form the bedrock of a reliable QC strategy, ensuring that each batch of this critical intermediate meets the stringent quality standards required for pharmaceutical development.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1303–1310. [Link]

  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. (n.d.). Optica Publishing Group. [Link]

  • Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]

  • Method Development and Validation of Gas Chromatography. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciSpace. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. (n.d.). Repositório Institucional UNESP. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). Chromatography Online. [Link]

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025). Altabrisa Group. [Link]

  • DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. (n.d.). Biblioteka Nauki. [Link]

  • Structure elucidation and complete assignment of H and C NMR data of Piperine. (n.d.). ResearchGate. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology. [Link]

  • GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. (n.d.). Science and Education Publishing. [Link]

  • VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Structure, preparation, reactivity, and synthetic applications of piperidine and its deriv
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). MDPI. [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). Chromatography Online. [Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis. (2004). ResearchGate. [Link]

  • A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. (2023). Medwin Publishers. [Link]

  • Validation/Verification of Analytical Procedures. (n.d.). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Maurya and Lokhande, IJPSR, 2017; Vol. 8(8): 3325-3340. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PMC. [Link]

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  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). NPRA. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of (2S,4R)-4-Methoxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of (2S,4R)-4-Methoxy-2-methylpiperidine, a substituted piperidine derivative. Due to its structural similarity to piperidine and other related compounds, it should be handled as a hazardous chemical waste, requiring stringent safety measures throughout its lifecycle.

I. Hazard Assessment and Core Safety Principles

While a specific Safety Data Sheet (SDS) for (2S,4R)-4-Methoxy-2-methylpiperidine may not be readily available, its hazard profile can be inferred from its structural components: the piperidine ring and its substituents. Piperidine and its derivatives are generally classified as flammable, acutely toxic, and corrosive.[1][2] Therefore, it is imperative to treat this compound with the utmost caution.

Key Hazards:

  • Flammability: Piperidine itself is a flammable liquid.[3] Derivatives should be considered a fire risk and kept away from heat, sparks, and open flames.[3][4]

  • Toxicity: Piperidines can be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][5]

  • Corrosivity: As a secondary amine, this compound is expected to be corrosive, capable of causing severe skin burns and eye damage.[1][5]

  • Environmental Hazard: Improper disposal can be harmful to aquatic life.[1][6]

The guiding principle for the disposal of (2S,4R)-4-Methoxy-2-methylpiperidine is to manage it as a regulated hazardous waste.[7][8] All procedures must adhere to institutional, local, state, and federal regulations.[3][7][8]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (2S,4R)-4-Methoxy-2-methylpiperidine for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield are mandatory to protect against splashes.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) must be worn.[9][10]
Body Protection A flame-retardant lab coat or a chemical-resistant apron is essential.[1]
Respiratory Protection All handling should occur in a well-ventilated area, such as a chemical fume hood.[4][11] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1][3]
III. Disposal Workflow: A Step-by-Step Protocol

The primary and most secure method for the disposal of (2S,4R)-4-Methoxy-2-methylpiperidine is through a licensed hazardous waste management company.[9] This ensures regulatory compliance and minimizes environmental impact.

Step 1: Segregation and Collection

  • Collect all waste containing (2S,4R)-4-Methoxy-2-methylpiperidine in a dedicated, chemically compatible hazardous waste container.[9] High-density polyethylene (HDPE) containers are a suitable choice.[9]

  • Crucially, do not mix this waste with other waste streams, especially strong oxidizing agents or acids, to prevent potentially violent reactions. [3][9]

Step 2: Containerization and Labeling

  • The waste container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[8]

  • Label the container clearly with the full chemical name: "(2S,4R)-4-Methoxy-2-methylpiperidine" and appropriate hazard symbols (e.g., flammable, corrosive, toxic).[7][9]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA).[7]

  • The storage area should be well-ventilated, cool, and away from heat sources or incompatible materials.[3][11] It must be under the control of laboratory personnel.[8]

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1][9]

  • Ensure all required waste disposal documentation is completed accurately.[1][12]

Decision-Making Workflow for Disposal

The following diagram outlines the logical process for the safe and compliant disposal of (2S,4R)-4-Methoxy-2-methylpiperidine.

Disposal_Workflow cluster_assessment 1. Waste Assessment cluster_pathways 2. Disposal Pathways cluster_actions 3. Action & Final Disposal Waste Waste Generation ((2S,4R)-4-Methoxy-2-methylpiperidine) Assess Assess Nature of Waste Waste->Assess Bulk Bulk/Unused Chemical or Heavily Contaminated Materials Assess->Bulk Large Volume Residual Small Residual Quantity in Glassware Assess->Residual Trace Amounts Collect Collect in Labeled Hazardous Waste Container Bulk->Collect Rinse Triple Rinse with Appropriate Solvent Residual->Rinse Store Store Safely in Designated Area (SAA) Collect->Store CollectRinsate Collect Rinsate as Hazardous Waste Rinse->CollectRinsate CollectRinsate->Collect EHS Contact EHS for Professional Disposal Store->EHS

Caption: Decision workflow for the disposal of (2S,4R)-4-Methoxy-2-methylpiperidine.

IV. Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: Clear all non-essential personnel from the immediate area and ensure maximum ventilation.[1]

  • Contain: For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[1][11] Do not use combustible materials like paper towels. [1]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools to avoid ignition.[2][3]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent. All cleaning materials and contaminated PPE must also be disposed of as hazardous waste.[1]

  • Report: Report the spill to your supervisor and the institutional EHS office, regardless of its size.[1]

V. Special Considerations for Contaminated Materials
  • Empty Containers: Containers that once held (2S,4R)-4-Methoxy-2-methylpiperidine are not considered empty until they have been triple-rinsed with a suitable solvent.[1] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1]

  • Contaminated Labware: Disposable labware (e.g., gloves, pipette tips) that has come into contact with the compound should be placed in the designated solid hazardous waste container.[1]

By adhering to these procedures, you contribute to a safer laboratory environment, ensure compliance with environmental regulations, and uphold the principles of responsible scientific research.

References

  • Piperidine - SAFETY DATA SHEET - PENTA. (2024, May 7). Retrieved from [Link]

  • Under what conditions does piperidine decompose? - Blog - Biosynce. (2025, July 29). Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Retrieved from [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • SAFETY DATA SHEET of 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. (n.d.). Capot Chemical Co., Ltd. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (2025, March 28). Retrieved from [Link]

  • Thermal degradation of piperazine and its structural analogs - ResearchGate. (2025, October 30). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates - ACS Publications. (2012, April 30). Retrieved from [Link]

  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet PIPERIDINE - ChemSupply Australia. (2023, October 22). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Piperidine: Human health tier II assessment. (2016, February 5). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

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Navigating the Safe Handling of (2S,4R)-4-Methoxy-2-methylpiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of (2S,4R)-4-Methoxy-2-methylpiperidine, a substituted piperidine derivative. By understanding the inherent risks and implementing the robust protocols outlined below, you can ensure a safe and efficient laboratory environment.

Core Safety Directives: Your First Line of Defense

Before commencing any work with (2S,4R)-4-Methoxy-2-methylpiperidine, a thorough risk assessment must be conducted. All handling should occur within a certified chemical fume hood to minimize inhalation exposure[4][12]. An emergency eyewash station and safety shower must be readily accessible[13].

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The selection and proper use of PPE are fundamental to mitigating the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical safety goggles with side shields and a face shield[2][7][12].Chemically resistant gloves (e.g., nitrile rubber)[2][4].Flame-retardant lab coat[2].Use within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required[2][7].
Solution Preparation and Transfers Chemical safety goggles with side shields and a face shield[2][7][12].Chemically resistant gloves (e.g., nitrile rubber)[2][4].Chemical-resistant apron over a flame-retardant lab coat[2].All operations must be conducted in a chemical fume hood[4][12].
Reaction Quenching and Work-up Chemical safety goggles with side shields and a face shield[2][7][12].Chemically resistant gloves (e.g., nitrile rubber)[2][4].Chemical-resistant apron over a flame-retardant lab coat[2].All operations must be conducted in a chemical fume hood[4][12].
Spill Cleanup Chemical safety goggles with side shields and a face shield[2][7][12].Heavy-duty, chemically resistant gloves.Chemical-resistant suit may be necessary for large spills[2].A NIOSH-approved supplied-air respirator with a full facepiece may be required for large spills or in poorly ventilated areas[7][12].

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazard symbols.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, strong acids, and sources of ignition[3][5][7]. The container should be kept tightly closed in a designated area for hazardous chemicals[1][4][5][6][11].

Safe Handling Workflow

The following diagram illustrates the essential steps for safely handling (2S,4R)-4-Methoxy-2-methylpiperidine in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_start->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

A streamlined workflow for the safe handling of (2S,4R)-4-Methoxy-2-methylpiperidine.
Spill Management

In the event of a spill, immediate and decisive action is required:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust or vapors.

  • Contain: For liquid spills, use an inert absorbent material like sand or earth[4][7]. For solid spills, carefully sweep up the material, avoiding dust generation[3][13].

  • Collect: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal[2][3][4][7].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials for hazardous waste disposal.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing (2S,4R)-4-Methoxy-2-methylpiperidine must be treated as hazardous waste.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a dedicated, labeled, and sealed hazardous waste container[2].

    • Solid Waste: All contaminated solid materials, such as gloves, absorbent pads, and weighing papers, must be placed in a designated solid hazardous waste container[2].

  • Container Management:

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and all relevant hazard pictograms[2].

    • Storage: Store waste containers in a designated, secure, and well-ventilated area, preferably with secondary containment[2].

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[2][3]. Never dispose of this chemical down the drain[5][6].

The following diagram outlines the decision-making process for the proper disposal of waste generated from working with (2S,4R)-4-Methoxy-2-methylpiperidine.

cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_disposal Final Disposal start Waste Generated liquid_container Collect in Labeled Hazardous Liquid Waste Container start->liquid_container solid_container Collect in Labeled Hazardous Solid Waste Container start->solid_container liquid_storage Store in Secondary Containment liquid_container->liquid_storage ehs_contact Contact EHS for Pickup liquid_storage->ehs_contact solid_storage Store in a Secure Area solid_container->solid_storage solid_storage->ehs_contact documentation Complete Waste Disposal Forms ehs_contact->documentation

A decision tree for the proper segregation and disposal of contaminated materials.

By adhering to these guidelines, researchers can confidently and safely work with (2S,4R)-4-Methoxy-2-methylpiperidine, ensuring the integrity of their research and the safety of their laboratory environment.

References

  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Sigma-Aldrich. * (2S,4R)-4-methoxy-2-methyl-piperidine hydrochloride*.
  • Santa Cruz Biotechnology. 4-Piperidinopiperidine.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • ChemSupply Australia. Safety Data Sheet PIPERIDINE.
  • Fisher Scientific. Piperidine - SAFETY DATA SHEET.
  • New Jersey Department of Health. PIPERIDINE CAS Number - HAZARD SUMMARY.
  • SynQuest Labs. 4-(2-Methoxyphenyl)piperidine.
  • Carl ROTH. Safety Data Sheet: Piperidine. (2025).
  • New Jersey Department of Health. Common Name: 1-ETHYL PIPERIDINE HAZARD SUMMARY.
  • Thermo Fisher Scientific. 4 - SAFETY DATA SHEET. (2015).
  • Thermo Fisher Scientific. 2 - SAFETY DATA SHEET.
  • Jubilant Ingrevia. N-Methylpiperidine.
  • J & W PharmLab, LLC. MSDS Linked to catalog.xlsx.
  • Loba Chemie. PIPERIDINE FOR SYNTHESIS.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.